Myelin Basic Protein (MBP)
Beschreibung
Eigenschaften
IUPAC Name |
2-[[2-[[6-amino-2-[[2-[[2-[[5-amino-2-[[2-[[1-[2-[[6-amino-2-[(2,5-diamino-5-oxopentanoyl)amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H103N21O17/c1-32(2)28-42(58(97)98)78-53(92)41(29-33-15-17-34(84)18-16-33)77-50(89)37(11-4-6-24-62)74-54(93)43(30-82)79-51(90)38(12-7-25-70-59(66)67)73-52(91)39(20-22-47(65)86)75-55(94)44(31-83)80-56(95)45-14-9-27-81(45)57(96)40(13-8-26-71-60(68)69)76-49(88)36(10-3-5-23-61)72-48(87)35(63)19-21-46(64)85/h15-18,32,35-45,82-84H,3-14,19-31,61-63H2,1-2H3,(H2,64,85)(H2,65,86)(H,72,87)(H,73,91)(H,74,93)(H,75,94)(H,76,88)(H,77,89)(H,78,92)(H,79,90)(H,80,95)(H,97,98)(H4,66,67,70)(H4,68,69,71) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISWVXRQTGLFGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H103N21O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405409 | |
| Record name | Glutaminyllysyl-N~5~-(diaminomethylidene)ornithylprolylserylglutaminyl-N~5~-(diaminomethylidene)ornithylseryllysyltyrosylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126768-94-3 | |
| Record name | Glutaminyllysyl-N~5~-(diaminomethylidene)ornithylprolylserylglutaminyl-N~5~-(diaminomethylidene)ornithylseryllysyltyrosylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Multifaceted Role of Myelin Basic Protein in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Basic Protein (MBP) is a critical protein in the central nervous system (CNS), primarily known for its essential role in the formation and compaction of the myelin sheath. This insulating layer around neuronal axons is vital for the rapid and efficient saltatory conduction of nerve impulses. Beyond its structural function, MBP is a dynamic molecule involved in various cellular processes, including signal transduction and cytoskeletal organization. Its dysregulation and modification are strongly implicated in the pathogenesis of demyelinating diseases, most notably multiple sclerosis (MS). This technical guide provides an in-depth exploration of MBP's function, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.
Core Functions of Myelin Basic Protein
MBP is an intrinsically disordered protein (IDP), meaning it lacks a fixed three-dimensional structure in its unbound state. This conformational flexibility allows it to interact with a wide range of binding partners, including lipids and other proteins.[1] The primary function of MBP is to facilitate the adhesion of the cytoplasmic leaflets of the oligodendrocyte plasma membrane, leading to the formation of the compact myelin sheath.[2] This is achieved through electrostatic interactions between the positively charged MBP and the negatively charged phospholipids of the cell membrane.[3]
The MBP gene, located on chromosome 18 in humans, undergoes alternative splicing to produce a family of isoforms, with the 18.5 kDa isoform being the most abundant in the adult human CNS.[4][5] Additionally, a related family of proteins called Golli-MBPs are produced from the same gene complex and are involved in early brain development and immune system signaling.[6]
MBP's function is further diversified by a host of post-translational modifications (PTMs), including phosphorylation, methylation, deimination, and acetylation. These modifications alter the protein's net charge and conformation, thereby modulating its interactions and functions.[7] The various PTMs give rise to different "charge isomers" of MBP, which can be separated and analyzed.[1]
Quantitative Data on Myelin Basic Protein
A comprehensive understanding of MBP's function requires quantitative analysis of its expression, interactions, and the impact of its modifications. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Species/System | Reference |
| MBP Isoform Expression (Adult Rat Brain) | |||
| 14.0 kDa | >70% of total MBP (with 18.5 kDa) | Rat (3.5 and 24 months old) | [5] |
| 18.5 kDa | >70% of total MBP (with 14.0 kDa) | Rat (3.5 and 24 months old) | [5] |
| 21.5 kDa, 17.0 kDa | Minor isoforms | Rat | [5] |
| MBP-Lipid Interaction | |||
| Adhesion Strength (Normal Bilayers) | ~0.36 mJ/m² | Model myelin bilayers | [8] |
| Adhesion Strength (EAE Bilayers) | ~0.13 mJ/m² | Model myelin bilayers | [8] |
| MBP-Calmodulin Interaction | |||
| Dissociation Constant (Kd) | 103 ± 35 pM | Single-molecule FRET | [9] |
| Fyn Kinase-Mediated MBP Regulation | |||
| Reduction in MBP in Fyn-deficient mice (Brain) | 56.7% of wild-type | Mouse | [10] |
| Reduction in MBP in Fyn-deficient mice (Spinal Cord) | 31.9% of wild-type | Mouse | [10] |
| Post-Translational Modifications in Multiple Sclerosis | |||
| Methylation (Arginine 107) | Increased in MS | Human | [1] |
| Deimination (various sites) | Elevated in MS | Human | [1] |
| Phosphorylation | Greatly reduced or absent in MS | Human | [1] |
Key Signaling Pathways and Molecular Interactions
MBP is a hub for numerous molecular interactions that are crucial for myelin formation and function. These interactions are often regulated by signaling cascades initiated by extracellular cues.
MBP-Lipid and MBP-Protein Interactions in Myelin Compaction
The fundamental role of MBP in myelin compaction is driven by its interaction with the lipid bilayer and its ability to self-associate. This process is influenced by the lipid composition of the membrane and the post-translational modification state of MBP.
Fyn Kinase Signaling in Myelination
The Src-family tyrosine kinase Fyn plays a critical role in initiating myelination by stimulating the transcription of the MBP gene. This signaling pathway highlights the connection between extracellular signals and the regulation of MBP expression.
MBP and Cytoskeletal Interactions
MBP interacts with components of the cytoskeleton, including actin and microtubules. These interactions are thought to be important for the extension of oligodendrocyte processes and the structural stability of the myelin sheath. Phosphorylation of MBP can modulate these interactions.
Experimental Protocols
Detailed methodologies are essential for the reproducible study of MBP. The following sections provide step-by-step protocols for key experiments.
Purification of Myelin Basic Protein from Bovine Brain
This protocol describes a method for isolating MBP from bovine brain tissue with high purity.[8]
Materials:
-
Fresh or frozen bovine brain
-
sec-Butanol
-
Neutral and mildly basic wash buffers
-
Acidic extraction buffer
-
CM Sephadex C-25 chromatography column
-
Standard laboratory equipment for homogenization, centrifugation, and chromatography
Procedure:
-
Lipid Extraction: Homogenize the CNS tissue in sec-butanol to extract lipids.
-
Protein Washes: Wash the defatted residue with neutral and mildly basic buffers to remove neutral and acidic proteins.
-
MBP Extraction: Extract MBP from the residue using an acidic buffer.
-
Chromatography: Further purify the extracted MBP by chromatography on a CM Sephadex C-25 column.
-
Enzyme Inactivation: Heat-treat the purified MBP to destroy any potential contaminating enzyme activities.
-
Purity Assessment: Analyze the purity of the final MBP preparation using SDS-PAGE and Western blotting.[11]
In Vitro Myelination Co-culture of Neurons and Oligodendrocytes
This protocol outlines a method for establishing a co-culture system to study myelination in vitro.[9][12][13]
Materials:
-
Embryonic day 16 (E16) rat spinal cord or cerebral cortex tissue
-
Poly-L-lysine-coated coverslips
-
Myelination medium (supports both neuron and oligodendrocyte differentiation)
-
Antibodies for immunocytochemistry (e.g., anti-MBP, anti-neurofilament)
-
Microscope for imaging
Procedure:
-
Cell Dissociation: Dissociate tissue from E16 rat spinal cord or cerebral cortex to obtain a single-cell suspension of neural progenitor cells.
-
Plating: Plate the dissociated cells directly onto poly-L-lysine-coated coverslips.
-
Culture: Maintain the cultures in a modified myelination medium that supports the differentiation of both neurons and oligodendrocytes.
-
Myelination: Oligodendrocyte progenitor cells (OPCs) will proliferate and differentiate into mature, MBP-expressing oligodendrocytes, which will begin to myelinate axons around 17 days in vitro (DIV).
-
Analysis: At desired time points (e.g., after 4 weeks), fix the cultures and perform immunocytochemistry using antibodies against MBP and neuronal markers to visualize myelination. The formation of compact myelin can be confirmed by electron microscopy.
Co-Immunoprecipitation (Co-IP) for MBP Interaction Analysis
This protocol describes a general procedure for identifying proteins that interact with MBP.[6][14][15]
Materials:
-
Cell or tissue lysate containing MBP
-
Antibody specific to MBP
-
Protein A/G-coupled agarose or magnetic beads
-
Lysis buffer
-
Wash buffer
-
Elution buffer (e.g., SDS sample buffer)
-
Equipment for Western blotting or mass spectrometry
Procedure:
-
Cell Lysis: Lyse cells or tissues in a gentle lysis buffer to release proteins while maintaining protein-protein interactions.
-
Pre-clearing (Optional): Incubate the lysate with Protein A/G beads to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Add the MBP-specific antibody to the pre-cleared lysate and incubate to allow the formation of antibody-MBP complexes.
-
Capture: Add Protein A/G beads to the lysate to capture the antibody-MBP complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the MBP and its interacting proteins from the beads using an elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of interacting proteins.
Mass Spectrometry Analysis of MBP Post-Translational Modifications
This protocol provides a general workflow for identifying and quantifying PTMs on MBP using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18]
Materials:
-
Purified MBP or cell lysate containing MBP
-
Protease (e.g., trypsin)
-
Buffers for reduction and alkylation
-
LC-MS/MS system
-
Software for data analysis
Procedure:
-
Sample Preparation:
-
Reduce and alkylate the cysteine residues in the protein sample.
-
Digest the protein into smaller peptides using a specific protease like trypsin.
-
Desalt and concentrate the resulting peptide mixture.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography based on their physicochemical properties.
-
Introduce the separated peptides into the mass spectrometer.
-
The mass spectrometer will measure the mass-to-charge ratio of the peptides (MS1 scan) and then select and fragment specific peptides to obtain their amino acid sequence and PTM information (MS/MS scan).
-
-
Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against a protein sequence database to identify the peptides and the sites of PTMs.
-
Quantify the relative abundance of different PTMs using label-free or isotopic labeling methods.
-
Conclusion
Myelin Basic Protein is a protein of profound importance in the central nervous system. Its primary structural role in myelin compaction is intricately regulated by a variety of isoforms and an extensive array of post-translational modifications. Furthermore, its interactions with signaling molecules and the cytoskeleton underscore its involvement in the dynamic processes of myelin formation and maintenance. The methodologies and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the multifaceted functions of MBP and its role in neurological health and disease. A deeper understanding of MBP's complex biology is paramount for the development of novel therapeutic strategies for demyelinating disorders such as multiple sclerosis.
References
- 1. youtube.com [youtube.com]
- 2. Identification of novel microtubule-binding proteins by taxol-mediated microtubule stabilization and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myelin: Methods for Purification and Proteome Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Identification of region-specific gene isoforms in the human brain using long-read transcriptome sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of expression of myelin basic proteins (MBPs) in developing rat brain using a novel antibody reacting with four major isoforms of MBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Purification of myelin basic protein from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuron/Oligodendrocyte Myelination Coculture | Springer Nature Experiments [experiments.springernature.com]
- 10. Stimulation of Myelin Basic Protein Gene Transcription by Fyn Tyrosine Kinase for Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Oligodendrocyte–Neuron Myelinating Coculture | Springer Nature Experiments [experiments.springernature.com]
- 14. The principle and method of immunoprecipitation (IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 15. assaygenie.com [assaygenie.com]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. e-b-f.eu [e-b-f.eu]
The Pivotal Role of Myelin Basic Protein in the Intricate Dance of Myelin Sheath Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myelin Basic Protein (MBP) is an indispensable player in the formation and maintenance of the myelin sheath, the insulating layer that ensheathes neuronal axons and is critical for rapid nerve impulse conduction. This technical guide provides an in-depth exploration of the multifaceted roles of MBP in myelination. It delves into the molecular interactions, signaling pathways, and post-translational modifications that govern its function. Detailed experimental protocols for studying MBP and quantitative data on its expression and interactions are presented to serve as a valuable resource for researchers in neuroscience and drug development.
Introduction: The Architect of Myelin Compaction
The myelin sheath is a complex, multilayered structure produced by oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS).[1][2] Its integrity is paramount for proper neurological function, and its disruption leads to devastating demyelinating diseases such as multiple sclerosis.[3][4] At the heart of myelin formation lies Myelin Basic Protein (MBP), which constitutes approximately 30% of the total protein in the CNS myelin.[1][3]
MBP's primary and most well-understood function is to facilitate the compaction of the myelin sheath.[5][6] It acts as an electrostatic "glue," binding to the negatively charged cytosolic surfaces of the oligodendrocyte or Schwann cell membranes and drawing them together to form the major dense line of compact myelin.[1][6] The absence of functional MBP, as seen in the shiverer mouse model, results in a severe lack of CNS myelination and a dramatic neurological phenotype, underscoring its critical role.[7][8]
This guide will explore the intricate details of MBP's function, from its genetic origins to its complex regulation and interactions, providing a comprehensive technical overview for the scientific community.
The MBP Gene and its Isoforms: A Tale of Diversity
The classic MBP proteins are encoded by the MBP gene, which is part of a larger genetic locus known as Golli-MBP (genes of oligodendrocyte lineage).[9] This complex gene utilizes multiple transcription start sites and alternative splicing to generate a diverse array of protein isoforms.[9] In the nervous system, the "classic" MBP isoforms are the primary players in myelination.[9] These isoforms vary in size due to the inclusion or exclusion of different exons, with the 18.5 kDa isoform being the most abundant in humans.
Beyond the classic isoforms, the Golli-MBP gene also produces Golli proteins, which are expressed in both the nervous and immune systems.[9] While not direct components of compact myelin, Golli proteins are thought to play a role in oligodendrocyte development and signaling.[9]
The Molecular Mechanisms of MBP in Myelin Formation
MBP's function is not merely structural; it is a dynamic protein involved in a complex interplay of interactions and signaling events that drive the intricate process of myelination.
Interaction with the Lipid Membrane
MBP is an intrinsically disordered protein in solution but adopts a more ordered structure upon interaction with the lipid membrane.[10] Its highly positive charge allows for strong electrostatic interactions with negatively charged phospholipids, such as phosphatidylserine and phosphatidylinositol, on the cytoplasmic face of the myelin membrane.[10] This interaction is fundamental to its role in membrane adhesion and compaction.[1][6]
Protein-Protein Interactions
MBP's interactome is vast and includes interactions with other myelin proteins, cytoskeletal components, and signaling molecules. It has been shown to interact with Proteolipid Protein 1 (PLP1), the most abundant protein in CNS myelin, as well as with actin and tubulin, suggesting a role in cytoskeletal organization during myelination.[11] Furthermore, MBP's interaction with calmodulin suggests a potential regulation by calcium signaling.[10]
Post-Translational Modifications: Fine-Tuning MBP Function
The function of MBP is exquisitely regulated by a variety of post-translational modifications (PTMs), including phosphorylation, citrullination, and methylation.[12] These modifications can alter MBP's charge, conformation, and interactions with other molecules, thereby modulating its role in myelin formation and stability.
-
Phosphorylation: Phosphorylation of MBP is a dynamic process that is thought to regulate its interaction with the myelin membrane and the cytoskeleton.
-
Citrullination: The conversion of arginine residues to citrulline by peptidylarginine deiminases (PADs) neutralizes the positive charge of MBP.[13] Increased citrullination of MBP is observed in multiple sclerosis and is believed to weaken its interaction with the myelin membrane, potentially contributing to demyelination.[12][13]
-
Methylation: Arginine methylation is another key modification that can influence MBP's structure and function.
Signaling Pathways Regulating MBP in Myelination
The expression and function of MBP are tightly controlled by complex signaling networks within oligodendrocytes. These pathways ensure that myelination occurs at the right time and in the right place.
Fyn Kinase Signaling
The Src family tyrosine kinase Fyn is a critical regulator of oligodendrocyte differentiation and myelination.[3][14][15] Fyn activity is stimulated by signals from the axon, such as cell adhesion molecules, and it plays a key role in initiating the local translation of Mbp mRNA at the axon-glial contact site.[11][14]
Caption: Fyn kinase signaling pathway in oligodendrocyte myelination.
Integrin Signaling and the Regulation of MBP Translation
Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions. In oligodendrocytes, α6β1-integrin plays a crucial role in initiating myelination by regulating the translation of Mbp mRNA.[4][5][16] Upon engagement with axonal ligands, integrin signaling pathways are activated, leading to the recruitment of RNA-binding proteins like heterogeneous nuclear ribonucleoprotein K (hnRNP-K) to the Mbp mRNA, which facilitates its local translation.[4][5][16]
Caption: Integrin signaling pathway regulating local MBP translation.
The PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and it plays a critical role in myelination.[2][17][18] Activation of this pathway by growth factors and other signals promotes oligodendrocyte differentiation and the synthesis of myelin components, including MBP.[2][19] mTORC1, a downstream effector of this pathway, is particularly important for driving the anabolic processes required for myelin sheath growth.[2]
Caption: The PI3K/Akt/mTOR signaling pathway in myelination.
Quantitative Data on MBP
Understanding the quantitative aspects of MBP expression and interaction is crucial for building accurate models of myelination and for developing therapeutic strategies.
Table 1: MBP Expression and Stoichiometry
| Parameter | Value | Species | Reference |
| MBP as a percentage of total CNS myelin protein | ~30% | Human, Rodent | [1][3] |
| Peak of Mbp mRNA expression in rat sciatic nerve | ~20 days of age | Rat | [9] |
| Ratio of citrullinated to non-citrullinated MBP in normal human brain | 0.82 | Human | [12] |
| Ratio of citrullinated to non-citrullinated MBP in MS lesions | 2.45 | Human | [12] |
Table 2: Binding Affinities of MBP
| Binding Partner | Technique | Affinity (Kd) | Reference |
| Phosphatidylserine (PS) containing vesicles | Surface Plasmon Resonance | ~1 µM | [20] |
| Calmodulin (in the presence of Ca2+) | Fluorescence Spectroscopy | ~5 µM | [10] |
| Actin (F-actin) | Co-sedimentation Assay | Not explicitly quantified | [21][22][23] |
| GE3082 (myelin-binding fluorescent dye) | Fluorescence Polarization | 12.6 nM | [20] |
Experimental Protocols for Studying MBP
Detailed and reproducible experimental protocols are the bedrock of scientific progress. This section provides methodologies for key experiments used to investigate the function of MBP.
Immunofluorescence Staining of MBP in Brain Tissue
This protocol outlines the steps for visualizing MBP in fixed brain sections, a fundamental technique for assessing myelination.
Materials:
-
Paraffin-embedded or frozen brain sections
-
Primary antibody against MBP (e.g., rabbit anti-MBP)
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene, followed by a graded series of ethanol solutions and finally water.
-
Antigen Retrieval: Heat sections in antigen retrieval solution (e.g., in a microwave or water bath) to unmask the MBP epitope.
-
Permeabilization and Blocking: Incubate sections in blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary anti-MBP antibody diluted in blocking solution overnight at 4°C.
-
Washing: Wash sections three times for 5 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate sections with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Washing: Wash sections three times for 5 minutes each in PBS in the dark.
-
Counterstaining: Incubate sections with DAPI for 5-10 minutes.
-
Washing: Wash sections twice in PBS.
-
Mounting: Mount coverslips onto the slides using an appropriate mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Co-immunoprecipitation (Co-IP) of MBP and its Binding Partners
This protocol describes how to isolate MBP and its interacting proteins from cell or tissue lysates.[24][25][26][27][28]
Materials:
-
Cell or tissue lysate
-
Antibody specific for MBP
-
Protein A/G magnetic beads or agarose resin
-
Co-IP lysis buffer (non-denaturing)
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Lysate Preparation: Lyse cells or tissue in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing the Lysate (Optional): Incubate the lysate with protein A/G beads alone to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Add the anti-MBP antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-MBP complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the MBP and its binding partners from the beads by adding elution buffer and heating the sample.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry to identify the interacting partners.
References
- 1. scite.ai [scite.ai]
- 2. Dual function of the PI3K-Akt-mTORC1 axis in myelination of the peripheral nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From axon–glial signalling to myelination: the integrating role of oligodendroglial Fyn kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Translation of myelin basic protein mRNA in oligodendrocytes is regulated by integrin activation and hnRNP-K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. findanexpert.unimelb.edu.au [findanexpert.unimelb.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. Restoration of myelin formation by a single type of myelin basic protein in transgenic shiverer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of myelin protein gene expression during development in the rat sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of the induction of the myelin basic protein binding to the plasma membrane phospholipid monolayer [cpb.iphy.ac.cn]
- 11. Making myelin basic protein -from mRNA transport to localized translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Citrullinated Proteins Suggests a Novel Mechanism in the Pathogenesis of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in characterization of citrullination and its implication in human disease research: from method development to network integration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Process Outgrowth of Oligodendrocytes Is Promoted by Interaction of Fyn Kinase with the Cytoskeletal Protein Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. Translation of myelin basic protein mRNA in oligodendrocytes is regulated by integrin activation and hnRNP-K - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jneurosci.org [jneurosci.org]
- 18. Targeting PI3K/Akt/mTOR signaling in rodent models of PMP22 gene-dosage diseases | EMBO Molecular Medicine [link.springer.com]
- 19. researchgate.net [researchgate.net]
- 20. Identification of the Protein Target of Myelin-Binding Ligands by Immunohistochemistry and Biochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Interaction of lipid-bound myelin basic protein with actin filaments and calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
- 25. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. bitesizebio.com [bitesizebio.com]
- 28. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
An In-depth Technical Guide to the Post-Translational Modifications of Myelin Basic Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Basic Protein (MBP) is a crucial structural component of the myelin sheath in the central nervous system (CNS), responsible for the adhesion of the cytosolic leaflets of oligodendrocyte membranes.[1] Its proper function is paramount for the integrity and compaction of myelin, ensuring rapid saltatory conduction of nerve impulses.[1] MBP is an intrinsically disordered protein, allowing it to adopt various conformations and interact with numerous binding partners.[1] The functional versatility of MBP is further expanded by a plethora of post-translational modifications (PTMs), which dynamically regulate its structure, interactions, and localization.[2] Aberrant PTM patterns of MBP have been strongly implicated in the pathogenesis of demyelinating diseases, most notably multiple sclerosis (MS).[2][3] This technical guide provides a comprehensive overview of the major PTMs of MBP, their functional consequences, and detailed methodologies for their analysis.
Core Post-Translational Modifications of Myelin Basic Protein
MBP undergoes several key PTMs that significantly impact its function. These include phosphorylation, citrullination (deimination), methylation, and acetylation. The levels and sites of these modifications are dynamically regulated and can be altered in disease states.
Phosphorylation
Phosphorylation, the addition of a phosphate group, is a highly dynamic PTM of MBP that reduces its net positive charge. This modification is critical for regulating myelin compaction and stability. Decreased phosphorylation of MBP is associated with a more compact myelin sheath, while increased phosphorylation leads to a less compact structure. In multiple sclerosis, a general decrease in MBP phosphorylation has been observed, which may contribute to myelin instability.[3]
Citrullination (Deimination)
Citrullination, the conversion of arginine residues to citrulline, is catalyzed by peptidylarginine deiminases (PADs). This modification results in the loss of a positive charge, significantly altering MBP's structure and its interaction with the lipid membrane. Elevated levels of citrullinated MBP are a hallmark of MS and are thought to contribute to the destabilization of the myelin sheath and the generation of neo-epitopes that can trigger an autoimmune response.[3]
Methylation
Arginine residues in MBP can be mono- or dimethylated. This modification is generally considered to be irreversible. Increased methylation of MBP, particularly at Arginine 107, has been observed in MS patients.[3] Methylation can influence the susceptibility of MBP to other PTMs, such as citrullination, and may play a role in the pathogenesis of demyelinating diseases.[2]
Acetylation
Lysine residues of MBP can be acetylated, neutralizing their positive charge. Increased lysine acetylation has been identified as a PTM associated with peak neurological disability in an experimental autoimmune encephalomyelitis (EAE) model of MS.[4] This modification may contribute to myelin damage by altering the electrostatic interactions of MBP.[4]
Quantitative Analysis of Myelin Basic Protein PTMs
The following tables summarize the key quantitative findings regarding the post-translational modifications of MBP, with a focus on alterations observed in multiple sclerosis.
| Modification | Site(s) | Quantitative Change in Multiple Sclerosis (or EAE model) | Species | Reference |
| Phosphorylation | Multiple Ser/Thr residues | Generally decreased | Human | [3] |
| Thr97, Ser164 (Bovine C3) | - | Bovine | [5] | |
| Ser54, Thr97, Ser160 (Bovine C4) | - | Bovine | [5] | |
| Ser7, Ser54, Thr97, Ser164 (Bovine C5) | - | Bovine | [5] | |
| Ser7, Ser54, Thr97, Ser160, Ser164 (Bovine C6) | - | Bovine | [5] | |
| Citrullination | Multiple Arginine residues | Elevated | Human | [3] |
| Methylation | Arg107 (human) | Increased mono- and dimethylation | Human | [3] |
| Acetylation | Multiple Lysine residues | Increased by 2-fold at peak disability | Mouse (EAE) | [4] |
Note: This table represents a summary of key findings. The stoichiometry and specific sites of PTMs can vary depending on the MBP isoform, species, and developmental stage.
Signaling Pathways Regulating Myelin Basic Protein PTMs
The post-translational modification of MBP is a tightly regulated process involving various signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) and Fyn kinase pathways are particularly important in modulating MBP phosphorylation and gene expression, respectively.
Fyn Kinase Signaling Pathway
The Src-family tyrosine kinase Fyn plays a crucial role in the initiation of myelination by stimulating the transcription of the MBP gene.[6][7] Fyn is activated by cell surface receptors like myelin-associated glycoprotein (L-MAG) and subsequently transactivates the MBP gene promoter.[6] Fyn deficiency leads to delayed myelination and reduced MBP expression.[6][8]
Caption: Fyn kinase signaling cascade leading to MBP gene transcription.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a key regulator of MBP phosphorylation.[9][10] Extracellular signals, such as growth factors, activate a cascade of protein kinases, ultimately leading to the activation of ERK (also known as MAPK). Activated ERK can then phosphorylate MBP at specific serine and threonine residues.[11] This phosphorylation is dynamic and can be influenced by neuronal activity.[10]
Caption: MAPK/ERK signaling cascade leading to MBP phosphorylation.
Experimental Protocols for PTM Analysis of Myelin Basic Protein
The analysis of MBP PTMs requires a combination of protein chemistry and analytical techniques. Below are detailed methodologies for key experiments.
Immunoprecipitation of Phosphorylated Myelin Basic Protein
This protocol describes the enrichment of phosphorylated MBP from cell or tissue lysates.
Materials:
-
Cell or tissue lysate
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-phospho-MBP antibody or a pan-MBP antibody followed by a phospho-specific antibody in western blotting
-
Protein A/G agarose beads
-
Wash Buffer (e.g., modified RIPA or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of MBP.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G agarose beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.
-
Antibody Incubation: Add the anti-phospho-MBP antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: The eluted proteins can be analyzed by western blotting or mass spectrometry.
Western Blotting for PTM-Modified Myelin Basic Protein
This protocol outlines the detection of specific MBP PTMs using western blotting.
Materials:
-
Protein samples (lysates or immunoprecipitated proteins)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking Buffer (e.g., 5% BSA in TBST for phospho-antibodies, 5% non-fat dry milk in TBST for others)
-
Primary antibody specific for the PTM of interest (e.g., anti-phospho-MBP, anti-citrullinated-MBP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE: Separate protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with the appropriate Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using a chemiluminescence imager or X-ray film.
Mass Spectrometry Analysis of Myelin Basic Protein PTMs
This protocol provides a general workflow for identifying and quantifying MBP PTMs using mass spectrometry.
Caption: General workflow for PTM analysis of MBP by mass spectrometry.
Detailed Protocol for In-Gel Digestion:
-
Gel Excision: Excise the protein band corresponding to MBP from a Coomassie-stained SDS-PAGE gel.
-
Destaining: Destain the gel pieces with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate until the Coomassie stain is removed.
-
Reduction and Alkylation: Reduce the disulfide bonds by incubating the gel pieces in 10 mM dithiothreitol (DTT) at 56°C for 1 hour. Alkylate the free cysteines by incubating in 55 mM iodoacetamide (IAA) in the dark at room temperature for 45 minutes.
-
Washing and Dehydration: Wash the gel pieces with 50 mM ammonium bicarbonate and then dehydrate with 100% ACN.
-
Enzymatic Digestion: Rehydrate the gel pieces in a solution containing trypsin (or another appropriate protease) in 50 mM ammonium bicarbonate and incubate overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel pieces using a series of incubations with solutions of increasing ACN concentration and 0.1% formic acid.
-
Sample Preparation for MS: Pool the peptide extracts, dry them down in a vacuum centrifuge, and resuspend in a solution compatible with mass spectrometry analysis (e.g., 0.1% formic acid in water).
PTM Peptide Enrichment:
-
Phosphopeptide Enrichment: Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to selectively enrich for phosphopeptides.
-
Methylpeptide Enrichment: Employ immunoaffinity purification using antibodies that recognize methylated arginine or lysine residues.[12]
LC-MS/MS Analysis:
-
Inject the peptide sample into a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
-
Separate the peptides by reverse-phase chromatography.
-
Analyze the eluting peptides by MS/MS, where peptides are fragmented to generate sequence information.
Data Analysis:
-
Use database search algorithms (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.
-
Identify and localize the PTMs based on the mass shifts of the modified peptides and fragment ions.
-
Perform quantitative analysis using label-free or label-based methods to determine the relative or absolute abundance of the modified peptides.
Conclusion
The post-translational modification of Myelin Basic Protein is a complex and dynamic process that is essential for the proper function of the myelin sheath. Alterations in the PTM landscape of MBP are strongly associated with the pathogenesis of multiple sclerosis and other demyelinating diseases. A thorough understanding of these modifications and the development of robust analytical methods are crucial for advancing our knowledge of myelin biology and for the development of novel therapeutic strategies for demyelinating disorders. This guide provides a foundational resource for researchers and drug development professionals working in this critical area of neuroscience.
References
- 1. Multiple sclerosis and myelin basic protein: insights into protein disorder and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myelin basic protein undergoes a broader range of modifications in mammals than in lower vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple sclerosis: an important role for post-translational modifications of myelin basic protein in pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased Post-Translational Lysine Acetylation of Myelin Basic Protein Is Associated with Peak Neurological Disability in a Mouse Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the sites of posttranslational modifications in the charge isomers of bovine myelin basic protein by capillary electrophoresis-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulation of Myelin Basic Protein Gene Transcription by Fyn Tyrosine Kinase for Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulation of myelin basic protein gene transcription by Fyn tyrosine kinase for myelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developmental abnormalities of myelin basic protein expression in fyn knock-out brain reveal a role of Fyn in posttranscriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. Effect of phosphorylation of myelin basic protein by MAPK on its interactions with actin and actin binding to a lipid membrane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. Immunoaffinity Enrichment and Mass Spectrometry Analysis of Protein Methylation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Myelin Basic Protein: A Technical Guide
Myelin Basic Protein (MBP) is a crucial protein of the central nervous system (CNS), playing a pivotal role in the formation and compaction of the myelin sheath that insulates axons. Its discovery and subsequent investigation have been instrumental in understanding the molecular architecture of myelin and the pathogenesis of demyelinating diseases such as multiple sclerosis (MS). This technical guide provides an in-depth exploration of the history, discovery, and key experimental methodologies related to MBP for researchers, scientists, and drug development professionals.
Early Observations and the Dawn of Myelin Research
The story of MBP is intrinsically linked to the history of myelin itself. While myelin was first described as "white matter" by Andreas Vesalius in the 16th century, it wasn't until the 19th century that its structure and function began to be unraveled.[1][2] In 1854, Rudolf Virchow coined the term "myelin" (from the Greek "myelos," meaning marrow).[1][2] The advent of electron microscopy in the mid-20th century was a turning point, revealing that myelin is a multilamellar membrane structure originating from glial cells: oligodendrocytes in the CNS and Schwann cells in the peripheral nervous system (PNS).[1][2]
Early biochemical analyses of myelin revealed its unique composition, being approximately 70-85% lipids and 15-30% proteins.[1][3] This high lipid content is responsible for myelin's insulating properties. Among the protein constituents, two were found to be particularly abundant in the CNS: Proteolipid Protein (PLP) and a protein that was highly basic in nature.
The Identification and Characterization of Myelin Basic Protein
The protein that would come to be known as Myelin Basic Protein was first isolated and characterized in the 1960s.[3] Its "basic" nature, referring to its high content of positively charged amino acids, was a key feature that facilitated its interaction with the negatively charged lipids of the myelin membrane.[3]
A major milestone in MBP research was its complete sequencing in 1971, which was achieved after its isolation from bovine myelin membranes.[4] This provided the primary amino acid sequence and paved the way for more detailed structural and functional studies.
Quantitative Data of Myelin Basic Protein
The following table summarizes key quantitative data for MBP, which can vary slightly between species and isoforms.
| Property | Value | Species | Notes |
| Molecular Weight | ~18.5 kDa (major isoform) | Human, Bovine | Multiple smaller isoforms exist due to alternative splicing. |
| Amino Acid Composition | Rich in basic amino acids (Arginine, Lysine, Histidine) | Mammals | This high positive charge is crucial for its interaction with membrane lipids. |
| Isoelectric Point (pI) | Highly basic (pI > 10) | Mammals | Consistent with its high content of basic amino acids. |
| Abundance in CNS Myelin | ~30% of total myelin protein | Mammals | The second most abundant protein after Proteolipid Protein (PLP).[5][6] |
| Abundance in PNS Myelin | Lower than in CNS | Mammals | Other proteins like P0 are more abundant in the PNS. |
Key Experimental Protocols in MBP Research
The study of MBP has relied on a variety of experimental techniques. Below are outlines of the core methodologies.
Extraction and Purification of Myelin Basic Protein
The high basicity of MBP is a key property exploited for its purification. A common protocol involves:
-
Homogenization: Brain or spinal cord tissue is homogenized in a sucrose solution to isolate crude myelin.
-
Osmotic Shock: The crude myelin is subjected to osmotic shock in distilled water to release its contents.
-
Acid Extraction: MBP is selectively extracted from the myelin pellet using a dilute acid (e.g., 0.1 N HCl). The acidic conditions protonate the basic residues, increasing its solubility.
-
Precipitation and Dialysis: The acid extract is then neutralized, causing MBP to precipitate. The precipitate is collected and dialyzed extensively against water to remove salts and small contaminants.
-
Lyophilization: The purified MBP is lyophilized (freeze-dried) for long-term storage.
Experimental Autoimmune Encephalomyelitis (EAE)
A pivotal discovery in MBP research was its ability to induce an autoimmune response in animals that mimics multiple sclerosis. This model, known as Experimental Autoimmune Encephalomyelitis (EAE), has been invaluable for studying the pathogenesis of MS and for testing potential therapies.
The general protocol for inducing EAE is as follows:
-
Antigen Preparation: Purified MBP is emulsified with Freund's Complete Adjuvant (CFA), an oil-in-water emulsion containing heat-killed mycobacteria that potentiates the immune response.
-
Immunization: The MBP/CFA emulsion is injected into susceptible animal strains (e.g., specific strains of mice or rats).
-
Pertussis Toxin Administration: In some models, pertussis toxin is administered to increase the permeability of the blood-brain barrier, facilitating the entry of immune cells into the CNS.
-
Clinical Scoring: Animals are monitored daily for clinical signs of disease, such as tail limpness, hind limb weakness, and paralysis. The severity of the disease is scored on a standardized scale.
-
Histological Analysis: At the end of the experiment, brain and spinal cord tissues are collected for histological analysis to assess inflammation and demyelination.
The "Shiverer" Mouse: A Genetic Model of Dysmyelination
The development of the "shiverer" mouse in the early 1980s provided a crucial genetic tool for studying the function of MBP.[4] These mice have a large deletion in the MBP gene, resulting in the absence of MBP protein.[7]
Phenotype of the Shiverer Mouse:
-
Severe Tremors and Seizures: The lack of compact myelin leads to severe neurological deficits, including a characteristic "shivering" motion.
-
Poorly Compacted CNS Myelin: Electron microscopy reveals that oligodendrocytes in shiverer mice extend processes that wrap axons, but these wraps fail to form the tightly compacted, multilamellar structure of mature myelin.
-
Early Lethality: Shiverer mice have a significantly reduced lifespan.
The study of shiverer mice definitively demonstrated that MBP is essential for the compaction of the myelin sheath in the CNS.
MBP and its Role in Signal Transduction
While primarily known as a structural protein, research has indicated that MBP is also involved in cellular signaling processes. It can interact with several other proteins and lipids in the myelin membrane and the underlying cytoskeleton.
MBP has been shown to interact with:
-
Proteolipid Protein 1 (PLP1): The other major protein of CNS myelin.[4]
-
Calmodulin: A calcium-binding protein involved in numerous signaling pathways.[4][8]
-
Actin and Tubulin: Components of the cytoskeleton, suggesting a role in linking the myelin sheath to the oligodendrocyte's internal structure.[8]
-
Phosphatidylinositol (4,5)-bisphosphate (PIP2): A signaling lipid in the cell membrane.[9]
Changes in the phosphorylation state of MBP in response to extracellular signals suggest its involvement in signal transduction pathways that may regulate myelin formation and maintenance.[8]
Conclusion and Future Directions
The journey of Myelin Basic Protein from an unknown component of the "nerve marrow" to a well-characterized protein with a central role in myelin biology and autoimmune disease is a testament to decades of research. The experimental tools and models developed to study MBP, such as EAE and the shiverer mouse, have not only illuminated its function but have also provided invaluable platforms for the development of therapies for demyelinating diseases.
Future research will likely focus on further elucidating the complex signaling roles of MBP, understanding how its various isoforms contribute to myelin plasticity and repair, and leveraging this knowledge to develop novel regenerative strategies for neurological disorders. The continued exploration of this "basic" yet multifaceted protein holds significant promise for advancing our understanding of the nervous system in health and disease.
References
- 1. Myelin - Wikipedia [en.wikipedia.org]
- 2. The history of myelin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Myelin Basic Protein's Role in Neural Repair and Neurodegenerative Diseases - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 4. Myelin basic protein - Wikipedia [en.wikipedia.org]
- 5. Role of the MBP protein in myelin formation and degradation in the brain | Biological Communications [biocomm.spbu.ru]
- 6. Characteristic Composition of Myelin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Regional analysis of myelin basic protein across postnatal brain development of C57BL/6J mice [frontiersin.org]
- 8. Myelin basic protein: a multifunctional protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular evolution of myelin basic protein, an abundant structural myelin component - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Myelin Basic Protein in the Pathogenesis of Multiple Sclerosis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Multiple Sclerosis (MS) is a chronic, inflammatory, and neurodegenerative disease of the central nervous system (CNS) characterized by demyelination and axonal loss.[1] A central hypothesis in its pathogenesis implicates an autoimmune response against components of the myelin sheath. Myelin Basic Protein (MBP), a critical structural protein responsible for the compaction and stability of myelin, is considered a primary autoantigen in this process.[1][2][3] This technical guide provides an in-depth examination of MBP's role in MS, focusing on its structural properties, post-translational modifications (PTMs) that contribute to its antigenicity, and the subsequent autoimmune cascade. We will detail the cellular and molecular mechanisms of the T-cell and B-cell response to MBP, summarize quantitative data from key studies, outline relevant experimental protocols, and explore therapeutic strategies targeting MBP.
Introduction: Myelin Basic Protein at the Crossroads of Myelin Integrity and Autoimmunity
The myelin sheath, a multi-layered membrane produced by oligodendrocytes in the CNS, is essential for the rapid propagation of nerve impulses.[4] Myelin Basic Protein (MBP) constitutes approximately 30% of the protein content in CNS myelin and is indispensable for its proper formation and long-term maintenance.[5][6] Structurally, MBP is an intrinsically disordered protein with a high net positive charge, which facilitates its interaction with the negatively charged lipids on the cytosolic surface of the oligodendrocyte membrane, thereby ensuring the adhesion of myelin layers.[3][7]
In Multiple Sclerosis, this essential structural protein becomes a primary target of the immune system.[2] A convergence of genetic predispositions, particularly involving the HLA-DR2 haplotype, and environmental triggers is thought to initiate a loss of tolerance to self-antigens like MBP.[8][9] Subsequent chemical and structural modifications to the MBP molecule can expose previously hidden epitopes, rendering it immunogenic and triggering a cascade of inflammatory events that lead to the characteristic demyelination and neurodegeneration seen in MS.[7][10]
The Molecular Transformation of MBP: Post-Translational Modifications in MS
MBP undergoes extensive post-translational modifications (PTMs) which are dynamically regulated during development. In MS, the profile of these PTMs is significantly altered, leading to changes in MBP's structure, charge, and interaction with the myelin membrane.[7][11] These alterations are believed to be a key initial step in the pathogenic process.
2.1 Deimination (Citrullination): A Critical Switch to Instability and Antigenicity Deimination, the conversion of arginine residues to citrulline by peptidylarginine deiminase (PAD) enzymes, is a crucial PTM in MS pathology.[12] This process neutralizes the positive charge of arginine residues, thereby reducing MBP's overall positive charge.[7][12] The resulting less-cationic MBP isoforms, particularly the highly modified C8 isomer, are less effective at compacting the myelin sheath.[10][12] This leads to myelin instability, decompaction, and an increased susceptibility to degradation.[10][13] Crucially, this structural loosening also exposes immunodominant epitopes that are normally buried within the compact myelin structure, making them accessible to antigen-presenting cells (APCs).[7][14] The degree of MBP deimination has been shown to correlate with the severity of MS.[7]
2.2 Phosphorylation and Methylation In addition to deimination, other PTMs are dysregulated in MS. Studies comparing MBP from normal and MS brain tissue have revealed that phosphorylation is significantly reduced or absent in MS samples.[11] Conversely, the levels of mono- and dimethylation at arginine 107 are increased in MBP isolated from MS patients.[11] These changes further contribute to the altered biochemical properties of MBP in the diseased state.
Table 1: Summary of Key Post-Translational Modifications of MBP in Multiple Sclerosis
| Post-Translational Modification | Observation in MS Tissue vs. Normal Tissue | Consequence | Reference(s) |
| Deimination (Citrullination) | Significantly increased | Reduces net positive charge, weakens myelin compaction, exposes immunodominant epitopes. | [7][11][12] |
| Phosphorylation | Greatly reduced or absent | Contributes to altered protein conformation and function. | [11] |
| Methylation (Arginine 107) | Increased (mono- and dimethylation) | Alters protein charge and interactions. | [11] |
The Autoimmune Response to Myelin Basic Protein
The presentation of modified MBP peptides by APCs initiates a specific autoimmune response involving both T cells and B cells, which is a hallmark of MS pathogenesis.[2]
3.1 The T-Cell Response: Recognizing the Immunodominant Epitopes Autoreactive T lymphocytes specific for MBP are considered key players in mediating CNS inflammation.[2] While these cells can be found in healthy individuals, in MS patients they become activated and clonally expanded, and they accumulate within the CNS.[2][8] The activation is driven by the recognition of specific MBP fragments, known as immunodominant epitopes, presented by APCs in the context of MHC class II molecules, particularly those of the MS-associated HLA-DR2 haplotype.[8][9] PTMs, especially deimination, play a direct role in enhancing the recognition of these epitopes.[13][14]
Table 2: Key Immunodominant T-Cell Epitopes of Human MBP
| Epitope Region (Amino Acids) | Associated HLA Haplotype | Significance | Reference(s) |
| 80-105 | Multiple (DRB11501, etc.) | Most commonly recognized domain by T-cell lines from both MS patients and controls. | [15] |
| 83-99 / 84-102 | HLA-DR2 (DRB11501) | Considered a primary immunodominant epitope; presentation in MS lesions has been visualized. | [8][9][16] |
| 86-95 | HLA-DR | Contains key contact residues for both T-cell receptor and antibody binding. | [17] |
| 108-131 | Patient-specific | A cluster of immunodominant epitopes in some patients. | [15] |
| 131-153 | Patient-specific | A cluster of immunodominant epitopes in some patients. | [15] |
| 149-171 | Not correlated with a specific DR allele | Recognized by T-cell lines from MS patients. | [16] |
3.2 The B-Cell and Antibody Response The immune response to MBP also has a humoral component, with anti-MBP antibodies detected in the CSF and brain lesions of MS patients.[12][17] These antibodies can contribute to the pathogenic process. Studies have shown that immunoglobulins from MS brains can stimulate the degradation of MBP in isolated human myelin, suggesting they may activate membrane-bound proteases, providing a direct mechanism for demyelination.[18] Interestingly, the key residues for T-cell recognition within the immunodominant MBP(86-95) epitope are also critical for autoantibody binding, indicating a coordinated B-cell and T-cell attack on the same region of the protein.[17]
Pathogenic Pathways and Mechanisms of Demyelination
The autoimmune response against MBP triggers a complex cascade of events within the CNS, culminating in the destruction of the myelin sheath and damage to oligodendrocytes and axons.
4.1 From Modification to Immune Activation The initial step in the pathogenesis involves the modification of MBP within the myelin sheath. As illustrated below, PTMs such as deimination reduce the protein's net positive charge, leading to a loss of myelin compaction. This structural instability not only weakens the myelin sheath but also exposes the immunodominant epitopes of MBP. These exposed epitopes can then be processed by local APCs, such as microglia and macrophages, which subsequently present these peptides to autoreactive T cells.
4.2 The Inflammatory Cascade and Myelin Degradation Once activated, MBP-specific T cells cross the blood-brain barrier (BBB) and orchestrate an inflammatory attack within the CNS.[2] These T cells release pro-inflammatory cytokines, which recruit other immune cells, including macrophages and B cells, to the site of inflammation. This leads to a self-amplifying cycle of damage. Macrophages and microglia become activated and directly attack the myelin sheath. Furthermore, the inflammatory environment upregulates the activity of various proteases, such as matrix metalloproteinases (MMPs) and calpain, which can efficiently degrade MBP and other myelin proteins, leading to widespread demyelination.[19][20]
MBP as a Clinical and Research Tool
5.1 The EAE Model Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model of MS.[21] EAE is typically induced by immunizing susceptible animals with CNS antigens, including whole MBP or its immunodominant peptides.[6][22] This immunization elicits an MBP-specific T-cell response that leads to CNS inflammation and demyelination, mimicking key pathological features of MS.[21][22] The EAE model has been invaluable for dissecting the pathogenic role of MBP-reactive T cells and for the preclinical testing of therapeutic strategies aimed at inducing antigen-specific tolerance.[2][23]
5.2 MBP as a Biomarker for Disease Activity The breakdown of myelin during active disease releases MBP and its fragments into the cerebrospinal fluid (CSF).[12] Elevated levels of MBP in the CSF are therefore a direct indicator of active demyelination and are often observed during MS relapses.[24][25] CSF MBP levels have been shown to correlate with the number of gadolinium-enhancing lesions on MRI, relapse severity, and disability scores.[25]
More recently, research has focused on less invasive blood-based biomarkers. A promising approach involves measuring MBP levels within oligodendrocyte-derived extracellular vesicles (ODEVs) that can be isolated from the blood.[26] Studies have shown that MBP concentration in ODEVs is significantly higher in all forms of MS compared to healthy controls and, notably, is higher in primary progressive MS (PPMS) than in relapsing-remitting MS (RRMS), suggesting it could aid in both diagnosis and prognosis.[5][26]
Table 3: Quantitative Data on MBP in Oligodendrocyte-Derived Extracellular Vesicles (ODEVs)
| Patient Group | Mean MBP Concentration in ODEVs (pg/mL) ± SD | p-value vs. Healthy Controls | p-value vs. RRMS | Reference |
| Healthy Controls (HC) | 10.3 ± 4.5 | - | - | [5] |
| CIS | 20.3 ± 11.2 | < 0.001 | - | [5] |
| RRMS | 22.9 ± 13.9 | < 0.001 | - | [5] |
| PPMS | 33.1 ± 16.3 | < 0.001 | 0.004 | [5] |
| Data from a pilot study by Scarpini et al., 2022. CIS: Clinically Isolated Syndrome; RRMS: Relapsing-Remitting MS; PPMS: Primary Progressive MS. |
Therapeutic Strategies Targeting MBP
Given its central role, the autoimmune response to MBP has been an attractive target for therapeutic intervention. The goal of these antigen-specific therapies is to restore tolerance to myelin without causing broad immunosuppression.
-
Peptide Therapy: This approach uses synthetic peptides corresponding to MBP epitopes to modulate the immune response. An example includes altered peptide ligands (APLs), which are modified versions of the immunodominant epitope designed to induce anergy or a shift from a pro-inflammatory (Th1) to an anti-inflammatory (Th2) T-cell response. However, clinical trials have yielded mixed results, with one trial of an APL based on MBP(83-99) being halted due to adverse events where some patients developed a cross-reactive T-cell response and experienced a flare-up of disease activity.[8]
-
T-Cell Vaccination: This strategy involves administering attenuated (inactivated) autologous MBP-reactive T cells to the patient. The goal is to stimulate a regulatory immune response (an "anti-clonotypic" response) that specifically targets and eliminates the pathogenic MBP-reactive T cells.[2]
-
DNA Vaccination: A plasmid DNA encoding the full-length MBP molecule (e.g., BHT-3009) has been tested in clinical trials. Intramuscular administration aims to induce tolerance by expressing MBP in a non-inflammatory context. A Phase I/II trial showed a decrease in myelin-specific IFN-γ-producing CD4+ T cells.[27]
-
Targeted Liposomal Delivery: To improve safety and efficacy, MBP peptides can be encapsulated in liposomes designed to be taken up by specific APCs. For example, Xemys, a formulation of three immunodominant MBP peptides in CD206-targeted liposomes, was shown to be safe and well-tolerated in a Phase I study.[28]
-
Glatiramer Acetate (Copaxone): While not targeting a single epitope, this approved MS therapy is a random polymer of four amino acids found in MBP. Its mechanism is complex but is believed to involve competing with MBP for binding to MHC class II molecules and inducing a population of regulatory T cells that may cross-react with MBP.[10]
Key Experimental Protocols
Reproducible and standardized methodologies are critical for studying the role of MBP in MS. Below are outlines for key experimental protocols.
7.1 T-Cell Proliferation Assay (by [³H]-Thymidine Incorporation) This assay measures the proliferation of T cells in response to an antigen (MBP or its peptides).
-
Isolate PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from heparinized blood of MS patients or healthy controls using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate PBMCs (e.g., at 2 x 10⁵ cells/well) in a 96-well round-bottom plate in complete RPMI-1640 medium.
-
Antigen Stimulation: Add MBP protein (e.g., 10-50 µg/mL) or synthetic MBP peptides (e.g., 1-20 µg/mL) to the wells. Use phytohemagglutinin (PHA) as a positive control and medium alone as a negative control.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Pulse with [³H]-Thymidine: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvest and Count: Harvest the cells onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of antigen-stimulated wells divided by the mean CPM of negative control wells. An SI ≥ 2.5 is often considered a positive response.
7.2 ELISA for MBP Concentration in ODEVs This protocol is adapted from Scarpini et al. (2022).[5]
-
Serum Collection: Collect blood in serum separator tubes and process to obtain serum. Store at -80°C.
-
ODEV Immunocapture: Coat a 96-well ELISA plate with an anti-MOG antibody (or another oligodendrocyte-specific surface marker) overnight at 4°C to capture ODEVs.
-
Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Sample Incubation: Add diluted serum samples to the wells and incubate for 2 hours at 37°C to allow ODEVs to bind to the capture antibody.
-
Lysis: Wash the plate thoroughly. Add a lysis buffer (e.g., RIPA buffer) to each well and incubate for 30 minutes to release the intra-vesicular proteins, including MBP.
-
MBP ELISA:
-
Coat a new 96-well plate with a capture anti-MBP monoclonal antibody.
-
Block the plate.
-
Add the lysate from the previous step, along with a standard curve of recombinant MBP. Incubate for 2 hours.
-
Wash and add a detection anti-MBP polyclonal antibody (often biotinylated). Incubate for 1 hour.
-
Wash and add streptavidin-HRP. Incubate for 30 minutes.
-
Wash and add a substrate solution (e.g., TMB). Stop the reaction with stop solution.
-
Read the absorbance at 450 nm and calculate the MBP concentration based on the standard curve.
-
Conclusion and Future Directions
Myelin Basic Protein holds a dual and critical role in the pathogenesis of Multiple Sclerosis. It is both the structural "glue" of the myelin sheath, whose post-translational modification can initiate myelin instability, and a primary autoantigen that fuels the destructive autoimmune response.[1][7] The intricate relationship between MBP's structural changes, the exposure of its immunodominant epitopes, and the subsequent activation of the immune system underscores its centrality to the disease process.
Future research should continue to focus on:
-
Understanding the Triggers for PTMs: Elucidating the specific enzymatic pathways (e.g., PADs) that are dysregulated in MS and lead to the pathogenic modification of MBP could provide novel upstream therapeutic targets.
-
Refining Antigen-Specific Therapies: Developing safer and more effective methods to induce tolerance to MBP, potentially by targeting the modified, pathogenic forms of the protein or by using advanced delivery systems, remains a key goal for drug development professionals.
-
Validating Biomarkers: Large-scale, longitudinal studies are needed to validate MBP in ODEVs as a reliable blood-based biomarker for diagnosing MS, differentiating its subtypes, and monitoring disease progression and treatment response.[26]
A deeper understanding of the molecular transformations that turn MBP from a structural protein into an autoimmune target will continue to pave the way for more targeted and effective interventions for individuals with Multiple Sclerosis.
References
- 1. Multiple sclerosis and myelin basic protein: insights into protein disorder and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myelin basic protein-reactive T cells in multiple sclerosis: pathologic relevance and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prospecbio.com [prospecbio.com]
- 4. Myelin basic protein - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Molecular "negativity" may underlie multiple sclerosis: role of the myelin basic protein family in the pathogenesis of MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunopathogenesis of multiple sclerosis: MBP and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualization of myelin basic protein (MBP) T cell epitopes in multiple sclerosis lesions using a monoclonal antibody specific for the human histocompatibility leukocyte antigen (HLA)-DR2-MBP 85-99 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Multiple sclerosis: an important role for post-translational modifications of myelin basic protein in pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiple sclerosis and myelin basic protein: insights into protein disorder and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deimination of membrane-bound myelin basic protein in multiple sclerosis exposes an immunodominant epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deimination of membrane-bound myelin basic protein in multiple sclerosis exposes an immunodominant epitope - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myelin basic protein-specific T lymphocyte repertoire in multiple sclerosis. Complexity of the response and dominance of nested epitopes due to recruitment of multiple T cell clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Myelin basic protein-specific T lymphocytes in multiple sclerosis and controls: precursor frequency, fine specificity, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recognition of the immunodominant myelin basic protein peptide by autoantibodies and HLA-DR2-restricted T cell clones from multiple sclerosis patients. Identity of key contact residues in the B-cell and T-cell epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multiple sclerosis brain immunoglobulins stimulate myelin basic protein degradation in human myelin: a new cause of demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Significance of Matrix Metalloproteinases in the Immunopathogenesis and Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A putative mechanism of demyelination in multiple sclerosis by a proteolytic enzyme, calpain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Experimental Autoimmune Encephalomyelitis | Multiple Sclerosis Discovery Forum [msdiscovery.org]
- 23. Experimental autoimmune encephalomyelitis induced with a combination of myelin basic protein and myelin oligodendrocyte glycoprotein is ameliorated by administration of a single myelin basic protein peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. semanticscholar.org [semanticscholar.org]
- 25. Myelin basic protein in CSF as indicator of disease activity in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 27. Frontiers | Antigen-Specific Treatment Modalities in MS: The Past, the Present, and the Future [frontiersin.org]
- 28. CD206-Targeted Liposomal Myelin Basic Protein Peptides in Patients with Multiple Sclerosis Resistant to First-Line Disease-Modifying Therapies: A First-in-Human, Proof-of-Concept Dose-Escalation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Myelin Basic Protein: An In-depth Technical Guide to its Intrinsic Disorder
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myelin Basic Protein (MBP) is a critical component of the myelin sheath in the nervous system. While essential for proper nerve function, MBP is also a primary autoantigen implicated in multiple sclerosis. A defining characteristic of MBP is its nature as an intrinsically disordered protein (IDP). This lack of a stable three-dimensional structure in its native state is central to its function, allowing it to interact with a multitude of partners, including lipids and other proteins, and to undergo post-translational modifications that modulate its activity. This technical guide provides a comprehensive overview of MBP's intrinsic disorder, detailing its structural properties, interactions, and the experimental methodologies used for its study. Quantitative data are presented in structured tables for comparative analysis, and key pathways and experimental workflows are visualized to facilitate understanding.
Structural Properties of Myelin Basic Protein
Myelin Basic Protein is characterized by a significant lack of ordered secondary and tertiary structure in aqueous solution.[1][2] This intrinsic disorder is not uniform across the protein; rather, it is interspersed with regions that have a propensity to form ordered structures, such as α-helices, upon interacting with binding partners like lipid membranes.[3][4] The level of intrinsic disorder varies among the different isoforms of MBP, which arise from alternative splicing.[5]
Quantitative Analysis of Intrinsic Disorder
Computational predictors of protein disorder, such as the Predictor of Natural Disordered Regions (PONDR®), are valuable tools for quantifying the extent of disorder in protein sequences. The table below summarizes the predicted percentage of intrinsically disordered residues (PPIDR) for various human MBP isoforms using different PONDR algorithms.
| MBP Isoform (UniProt ID) | PONDR® VLXT (%)[3] | PONDR® VSL2 (%)[3] | PONDR® VL3 (%)[3] | Mean Disorder (%)[3] |
| Isoform 1 (P02686-1) | 58.22 | 100 | 100 | 86.07 |
| Isoform 2 (P02686-2) | 59.34 | 100 | 100 | 86.45 |
| Isoform 3 (P02686-3) | 62.50 | 100 | 100 | 87.50 |
| Isoform 4 (18.5 kDa) (P02686-4) | 71.43 | 100 | 100 | 90.48 |
| Isoform 5 (21.5 kDa) (P02686-5) | 66.67 | 100 | 100 | 88.89 |
Post-Translational Modifications and Their Impact on Disorder
MBP undergoes a wide array of post-translational modifications (PTMs), including phosphorylation, methylation, deamidation, and citrullination.[6] These modifications play a crucial role in regulating MBP's structure and function. For instance, citrullination, the conversion of arginine to citrulline, reduces the net positive charge of MBP, which in turn can alter its interaction with the negatively charged lipid membrane and affect myelin compaction.[7] Similarly, phosphorylation can modulate MBP's interactions with other proteins, such as calmodulin and actin.[8] The intrinsically disordered nature of MBP provides the necessary structural flexibility to accommodate these numerous PTMs.
Molecular Interactions of Myelin Basic Protein
The conformational plasticity of MBP allows it to bind to a diverse range of partners, a characteristic feature of many IDPs. These interactions are often transient and are crucial for MBP's role in myelin formation and signaling.
Interaction with Lipids
A primary function of MBP is to interact with the lipid bilayers of oligodendrocytes and Schwann cells to facilitate the compaction of the myelin sheath.[5] This interaction is largely electrostatic, driven by the attraction between the positively charged residues of MBP and the negatively charged headgroups of membrane lipids, such as phosphatidylserine.[9] Upon binding to the lipid membrane, MBP undergoes a conformational change, adopting a more ordered, partially helical structure.[10]
Interaction with Calmodulin
MBP binds to calmodulin (CaM), a key calcium-sensing protein, in a calcium-dependent manner. This interaction is thought to play a role in signaling pathways within the myelin sheath. The binding affinity of MBP for calmodulin is in the low micromolar range.
Interaction with Actin
MBP can also interact with the cytoskeletal protein actin, suggesting a role in linking the myelin membrane to the underlying cytoskeleton.[11] This interaction is influenced by the phosphorylation state of MBP.[8]
Quantitative Interaction Data
The following table summarizes available quantitative data on the binding affinities and thermodynamics of MBP's interactions.
| Interacting Partner | Technique | Dissociation Constant (Kd) | Gibbs Free Energy (ΔG) (kcal/mol) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Reference |
| Calmodulin (CaM) | Isothermal Titration Calorimetry (ITC) | ~52 nM | -9.9 | -11.5 | -1.6 | [12] |
| Phosphatidylserine Vesicles | Resonance Energy Transfer | Not specified | Not specified | Not specified | Not specified | [9] |
| Rutin (MBP-PDI-b′xa′ fusion) | Isothermal Titration Calorimetry (ITC) | 2.31 µM, 2.39 µM | -7.73, -7.71 | Not specified | Not specified | [13] |
Note: Quantitative data for MBP interactions is often context-dependent and can vary with experimental conditions (e.g., lipid composition, pH, ionic strength).
Experimental Protocols
The study of intrinsically disordered proteins like MBP requires a specialized set of biophysical techniques. Below are detailed methodologies for key experiments.
Recombinant MBP Purification
A common method for obtaining pure MBP for structural and functional studies is through recombinant expression in E. coli, often as a fusion protein with Maltose-Binding Protein (MBP) to enhance solubility.
Protocol:
-
Expression: Transform E. coli (e.g., BL21(DE3) strain) with a plasmid containing the MBP-fusion construct. Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and continue to grow for 3-4 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA, protease inhibitors). Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto an amylose resin column pre-equilibrated with the lysis buffer. Wash the column extensively with the same buffer to remove unbound proteins.
-
Elution: Elute the MBP-fusion protein from the column using an elution buffer containing maltose (e.g., 10 mM maltose in lysis buffer).
-
Cleavage (Optional): If desired, cleave the MBP tag from the target protein using a site-specific protease (e.g., TEV protease).
-
Further Purification: Remove the cleaved MBP tag and the protease by passing the solution back over the amylose resin and a Ni-NTA column (if the protease is His-tagged). Further purify the target MBP by size-exclusion chromatography to obtain a homogenous sample.[3][6][14]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure content of proteins in solution.
Protocol:
-
Sample Preparation: Prepare a pure MBP sample at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.[9][15]
-
Instrument Setup: Use a CD spectropolarimeter. Set the wavelength range to 190-260 nm. Use a quartz cuvette with a pathlength of 1 mm.
-
Data Acquisition: Record the CD spectrum of the buffer alone as a baseline. Then, record the spectrum of the MBP sample.
-
Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the raw data (millidegrees) to mean residue ellipticity [θ].
-
Secondary Structure Estimation: Use deconvolution software (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-resolution information about the structure and dynamics of IDPs.
Protocol:
-
Sample Preparation: Prepare a sample of ¹⁵N and/or ¹³C-labeled MBP at a concentration of 0.1-1 mM in a suitable NMR buffer (e.g., 20 mM sodium phosphate, pH 6.5, 50 mM NaCl, containing 10% D₂O).
-
Data Acquisition: Acquire a series of NMR experiments, starting with a 2D ¹H-¹⁵N HSQC spectrum to obtain a "fingerprint" of the protein. For sequential assignment, acquire 3D triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH).
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., NMRPipe). Analyze the spectra to assign the chemical shifts of the backbone and side-chain atoms.
-
Structural and Dynamic Information: Analyze the chemical shifts to identify regions of transient secondary structure. Measure relaxation parameters (T₁, T₂, and {¹H}-¹⁵N NOE) to probe the dynamics of the protein at a per-residue level.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamics of binding interactions.
Protocol:
-
Sample Preparation: Prepare dialyzed solutions of MBP and its binding partner in the same buffer to minimize heats of dilution. Degas both solutions before use.
-
Instrument Setup: Use an isothermal titration calorimeter. Set the temperature to the desired value (e.g., 25°C).
-
Titration: Typically, the binding partner is placed in the syringe and titrated into the MBP solution in the sample cell. A series of small injections are made, and the heat change for each injection is measured.
-
Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of the titrants. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.[4][8]
Small-Angle X-ray Scattering (SAXS)
SAXS provides information about the overall size and shape of macromolecules in solution, making it well-suited for studying the conformational ensembles of IDPs.[5]
Protocol:
-
Sample Preparation: Prepare a series of concentrations of pure, aggregate-free MBP in a suitable buffer. Also, prepare a matching buffer blank.
-
Data Collection: Collect SAXS data for each protein concentration and the buffer blank at a synchrotron source.
-
Data Processing: Subtract the buffer scattering from the sample scattering. Extrapolate the data to zero concentration.
-
Data Analysis: Generate a Guinier plot to determine the radius of gyration (Rg). Create a Kratky plot to assess the flexibility of the protein. Use programs like GNOM to obtain the pair-distance distribution function, p(r).
-
Ensemble Modeling: Use ensemble-based modeling approaches (e.g., EOM) to generate a pool of random conformers and select a sub-ensemble that best fits the experimental SAXS data. This provides a model of the conformational space sampled by the IDP.[16]
Signaling Pathways Involving Myelin Basic Protein
MBP is not merely a structural protein but also participates in intracellular signaling cascades, particularly through its interaction with Fyn kinase, a member of the Src family of tyrosine kinases.
MBP and Fyn Kinase Signaling
Fyn kinase plays a crucial role in oligodendrocyte differentiation and myelination.[1] It can phosphorylate MBP, and this interaction is thought to be a key step in the signaling cascade that leads to myelin sheath formation. The pathway is initiated by signals from the axon, which activate Fyn kinase at the oligodendrocyte membrane. Activated Fyn then interacts with and phosphorylates various substrates, including MBP, leading to localized changes in the cytoskeleton and the initiation of myelin wrapping.[1][17]
Conclusion
Myelin Basic Protein's identity as an intrinsically disordered protein is fundamental to its multifaceted roles in the nervous system. Its structural plasticity enables a complex network of interactions and a high degree of regulation through post-translational modifications. Understanding the biophysical principles that govern MBP's disordered state and its interactions is paramount for elucidating the mechanisms of myelination and for developing therapeutic strategies for demyelinating diseases such as multiple sclerosis. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of this fascinating and clinically significant protein.
References
- 1. Computational Methods to Investigate Intrinsically Disordered Proteins and their Complexes [arxiv.org]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. neb.com [neb.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Analysis of intrinsically disordered proteins by small-angle X-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ucscwardlab.com [ucscwardlab.com]
- 7. Using Small-Angle Scattering Data and Parametric Machine Learning to Optimize Force Field Parameters for Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 11. cif.iastate.edu [cif.iastate.edu]
- 12. ccs.neu.edu [ccs.neu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
- 15. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Splice Variants of Human Myelin Basic Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the splice variants of human Myelin Basic Protein (MBP), a key component of the myelin sheath in the central nervous system (CNS). Understanding the diversity and function of these isoforms is critical for research into demyelinating diseases, such as multiple sclerosis, and for the development of novel therapeutic strategies. This document details the quantitative properties of MBP splice variants, experimental protocols for their analysis, and the signaling pathways in which they are involved.
Quantitative Data of Human MBP Splice Variants
Alternative splicing of the single MBP gene, located on chromosome 18, results in a family of protein isoforms.[1] These variants differ by the inclusion or exclusion of specific exons, leading to variations in their molecular weight, isoelectric point (pI), and function. The "classic" MBP isoforms are the most abundant in the CNS, with the 18.5 kDa variant being the major form in adult human myelin.[2] In addition to alternative splicing, post-translational modifications (PTMs) such as phosphorylation, methylation, deamidation, and citrullination contribute to a vast array of MBP charge isomers, further diversifying the MBP pool.[1]
| Isoform Name | Nominal Molecular Weight (kDa) | Experimentally Determined Molecular Weight (kDa) | Predicted Isoelectric Point (pI) | Relative Abundance in Adult Human CNS | Exons Included |
| 21.5 kDa MBP | 21.5 | ~21.5 | >10 | Low | 1, 2, 3, 4, 5, 6, 7 |
| 18.5 kDa MBP | 18.5 | ~18.5 | >10 | High (Major Isoform) | 1, 3, 4, 5, 6, 7 |
| 17.2 kDa MBP | 17.2 | ~17.2 | >10 | Moderate | 1, 3, 4, 6, 7 |
| 14.0 kDa MBP | 14.0 | ~14.0 | >10 | Moderate | 1, 3, 4, 7 |
Note: Experimentally determined molecular weights and isoelectric points can vary slightly depending on the specific post-translational modifications present. The isoelectric point of MBP is generally high due to its basic nature.[3]
In addition to the classic isoforms, the MBP gene also gives rise to the Golli-MBP (Genes of Oligodendrocyte Lineage) family of proteins through the use of an upstream promoter. These isoforms contain N-terminal Golli-specific exons and play distinct roles in early oligodendrocyte development and calcium signaling.[1]
Experimental Protocols
Two-Dimensional Gel Electrophoresis (2-DE) and Western Blot for MBP Splice Variant Separation
This protocol is adapted from a method optimized for the analysis of highly basic myelin proteins.[4] It allows for the separation of MBP isoforms based on both their isoelectric point and molecular weight.
I. Sample Preparation (from Human Brain Tissue)
-
Homogenization: Homogenize ~0.1 g of fresh or frozen human brain white matter in 4 volumes of lysis buffer (20 mM HEPES-KOH pH 7.5, 250 mM sucrose, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 0.1 mM PMSF, and a protease inhibitor cocktail).
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 5 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).
II. First Dimension: Isoelectric Focusing (IEF)
-
IPG Strip Rehydration: Rehydrate an 11 cm immobilized pH gradient (IPG) strip (pH 3-10) for 12 hours at 25°C with 185 µL of rehydration buffer containing 60 µg of the protein sample.[5]
-
Isoelectric Focusing: Perform IEF using a programmed voltage gradient. A typical program might be:
III. Second Dimension: SDS-PAGE
-
Equilibration: Equilibrate the focused IPG strip in two steps:
-
Reduction: 15 minutes in equilibration buffer (6 M urea, 0.375 M Tris-HCl pH 8.8, 2% SDS, 20% glycerol) containing 2% (w/v) DTT.
-
Alkylation: 15 minutes in equilibration buffer containing 2.5% (w/v) iodoacetamide.
-
-
Gel Electrophoresis: Place the equilibrated IPG strip onto a 15% polyacrylamide gel and perform SDS-PAGE to separate the proteins by molecular weight.
IV. Western Blotting
-
Protein Transfer: Transfer the separated proteins from the 2-DE gel to a PVDF or nitrocellulose membrane using a semi-dry or wet transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for human MBP (e.g., rabbit anti-MBP) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
Immunohistochemistry (IHC) for MBP in Human Brain Tissue
This protocol provides a general framework for the immunohistochemical detection of MBP in formalin-fixed, paraffin-embedded (FFPE) human brain tissue.
I. Sample Preparation
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Immerse in 100% ethanol (2 x 5 minutes).
-
Immerse in 95% ethanol (2 minutes).
-
Immerse in 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
II. Antigen Retrieval
-
Heat-Induced Epitope Retrieval (HIER): Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Cooling: Allow the slides to cool to room temperature in the retrieval buffer.
-
Washing: Rinse the slides with phosphate-buffered saline (PBS).
III. Staining
-
Blocking: Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide in methanol for 10-15 minutes. Rinse with PBS.
-
Permeabilization (if required): Incubate slides in PBS containing 0.25% Triton X-100 for 10 minutes. Rinse with PBS.
-
Blocking Non-Specific Binding: Incubate slides in a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate slides with a primary antibody against human MBP (e.g., rabbit monoclonal [EP207] or mouse monoclonal[7]) diluted in blocking solution overnight at 4°C in a humidified chamber.[8][9]
-
Washing: Wash slides three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate slides with a biotinylated secondary antibody (e.g., goat anti-rabbit-biotin) for 30-60 minutes at room temperature. Wash three times with PBS.
-
Enzyme Conjugate Incubation: Incubate slides with a streptavidin-HRP conjugate for 30 minutes at room temperature. Wash three times with PBS.
-
Chromogen Detection: Incubate slides with a chromogen solution (e.g., DAB) until the desired staining intensity is reached.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded series of ethanol and xylene, and coverslip with a permanent mounting medium.
Targeted Mass Spectrometry (SRM/MRM) for Absolute Quantification of MBP Splice Variants
Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is a targeted mass spectrometry technique that allows for the absolute quantification of specific peptides, and by inference, their parent proteins.[7][10] This protocol outlines the general workflow for developing an SRM/MRM assay for MBP splice variants.
I. Assay Development
-
Selection of Proteotypic Peptides: Identify unique peptide sequences for each MBP splice variant that are not subject to common post-translational modifications.
-
In Silico Prediction of Transitions: For each target peptide, predict the precursor ion (the peptide itself) and several product ions (fragments generated by collision-induced dissociation).
-
Synthesis of Stable Isotope-Labeled (SIL) Peptides: Synthesize heavy-isotope labeled versions of the selected proteotypic peptides to serve as internal standards.
II. Sample Preparation
-
Protein Extraction: Extract total protein from human brain tissue as described in the 2-DE protocol.
-
Protein Denaturation, Reduction, and Alkylation: Denature the proteins with a chaotropic agent (e.g., urea), reduce disulfide bonds with DTT, and alkylate cysteine residues with iodoacetamide.
-
Enzymatic Digestion: Digest the proteins into peptides using a sequence-specific protease, typically trypsin.
-
Spiking of SIL Peptides: Add a known amount of the SIL peptide internal standards to the digested sample.
-
Desalting: Clean up the peptide mixture using a solid-phase extraction (SPE) method to remove salts and other contaminants.
III. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Separation: Separate the peptides using a reverse-phase nano-LC system.
-
Mass Spectrometry (MS) Analysis: Analyze the eluting peptides on a triple quadrupole mass spectrometer operating in SRM/MRM mode. The instrument will be programmed to specifically monitor the transitions (precursor-to-product ion pairs) for both the endogenous (light) and SIL (heavy) peptides.
IV. Data Analysis
-
Peak Integration: Integrate the peak areas for the light and heavy peptide transitions.
-
Quantification: Calculate the concentration of the endogenous peptide by comparing its peak area to that of the known concentration of the SIL internal standard. By quantifying the unique peptides for each splice variant, the absolute abundance of each isoform can be determined.
Signaling Pathways and Regulatory Mechanisms
Regulation of MBP Alternative Splicing by hnRNPs
The alternative splicing of MBP pre-mRNA is a tightly regulated process involving a number of splicing factors. Heterogeneous nuclear ribonucleoproteins (hnRNPs), such as hnRNP A1, and Serine/Arginine-rich (SR) proteins, like SF2/ASF, play antagonistic roles in splice site selection.[11][12] An excess of hnRNP A1 tends to promote the skipping of exons, leading to the production of smaller MBP isoforms, while an excess of SF2/ASF favors the inclusion of exons, resulting in larger isoforms.[11][13] The binding of these factors to specific cis-acting sequences on the MBP pre-mRNA determines the final splicing pattern.
Antagonistic regulation of MBP alternative splicing by hnRNP A1 and SF2/ASF.
Fyn-Mediated Local Translation of MBP mRNA
The local translation of MBP mRNA at the myelin sheath is a critical process for myelin formation and is regulated by the Src family tyrosine kinase, Fyn.[14] Axon-glia contact, mediated by molecules like L1CAM on the axon and F3/Contactin on the oligodendrocyte, activates Fyn kinase.[15][16] Activated Fyn then phosphorylates hnRNP A2, a protein that binds to a specific element (A2RE) in the 3' untranslated region (UTR) of MBP mRNA and represses its translation.[15][17][18] Phosphorylation of hnRNP A2 leads to its dissociation from the MBP mRNA, relieving the translational repression and allowing for the localized synthesis of MBP protein at the site of myelin formation.[14][15]
Axon-glia signaling activates Fyn kinase to promote local MBP synthesis.
Golli-MBP and Calcium Signaling
The Golli-MBP isoforms play a distinct role from the classic MBPs, particularly in regulating intracellular calcium levels in oligodendrocytes and neurons.[7] Golli proteins have been shown to modulate the activity of voltage-operated calcium channels (VOCCs) and store-operated calcium channels (SOCCs).[7] Specifically, Golli-MBP expression can enhance calcium influx through L-type VOCCs.[19][20] This modulation of calcium signaling by Golli-MBP is important for oligodendrocyte progenitor cell migration and proliferation, as well as neuronal development.[1][19][20] In contrast, the classic MBP isoforms have been shown to inhibit calcium influx through VOCCs in oligodendroglial cells.[21][22]
Differential regulation of calcium influx by Golli-MBP and classic MBP isoforms.
Conclusion
The splice variants of human Myelin Basic Protein represent a complex and functionally diverse family of proteins. Their differential expression and regulation are crucial for the proper formation and maintenance of the myelin sheath. This guide has provided a detailed overview of the quantitative characteristics, analytical methodologies, and signaling pathways associated with these important proteins. A deeper understanding of MBP isoform biology will undoubtedly pave the way for innovative diagnostic and therapeutic approaches for a range of neurological disorders.
References
- 1. Myelin basic protein - Wikipedia [en.wikipedia.org]
- 2. Results for "SRM" | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Expression of myelin basic protein (MBP) epitopes in human non-neural cells revealed by two anti-MBP IgM monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved 2-Dimensional Gel Electrophoresis Method for Resolving Human Erythrocyte Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UWPR [proteomicsresource.washington.edu]
- 8. MBP Monoclonal Antibody (22) (MA1-25034) [thermofisher.com]
- 9. biosb.com [biosb.com]
- 10. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 11. Regulation of alternative pre-mRNA splicing by hnRNP A1 and splicing factor SF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intronic Binding Sites for hnRNP A/B and hnRNP F/H Proteins Stimulate Pre-mRNA Splicing | PLOS Biology [journals.plos.org]
- 13. Anti-MBP Monoclonal Atlas Antibody [atlasantibodies.com]
- 14. Fyn Tyrosine Kinase as Harmonizing Factor in Neuronal Functions and Dysfunctions [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. rupress.org [rupress.org]
- 17. Activation of oligodendroglial Fyn kinase enhances translation of mRNAs transported in hnRNP A2–dependent RNA granules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Golli Myelin Basic Proteins Modulate Voltage-Operated Ca(++) Influx and Development in Cortical and Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Golli myelin basic proteins modulate voltage-operated Ca++ influx and development in cortical and hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Classical 18.5-and 21.5-kDa Isoforms of Myelin Basic Protein Inhibit Calcium Influx Into Oligodendroglial Cells, in Contrast to Golli Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Classical 18.5-and 21.5-kDa isoforms of myelin basic protein inhibit calcium influx into oligodendroglial cells, in contrast to golli isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Citrullination of Myelin Basic Protein in Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the post-translational modification of Myelin Basic Protein (MBP) known as citrullination and its significant role in the pathogenesis of demyelinating diseases, with a primary focus on Multiple Sclerosis (MS). We will delve into the molecular mechanisms, pathological consequences, methods of detection, and therapeutic targeting of this process.
Introduction to Citrullination and Myelin Basic Protein
Citrullination is an irreversible post-translational modification involving the enzymatic conversion of a positively charged arginine residue to a neutral citrulline residue.[1][2] This reaction is catalyzed by a family of calcium-dependent enzymes called Peptidylarginine Deiminases (PADs).[1][2][3] In humans, five PAD isozymes (PAD1-4 and PAD6) have been identified, each with specific tissue distributions and substrate preferences.[2] The conversion of arginine to citrulline results in the loss of a positive charge and a mass increase of approximately 1 Dalton, which can significantly alter a protein's structure, function, and interactions.[4][5]
Myelin Basic Protein (MBP) is one of the most abundant proteins in the central nervous system (CNS) myelin sheath, essential for its compaction and stability.[1][3] Its highly positive charge facilitates interaction with the negatively charged lipid membranes of oligodendrocytes, ensuring the tight wrapping of axons.[6] Aberrant citrullination of MBP is a key pathological feature in MS, a chronic inflammatory autoimmune disease of the CNS.[7] This modification is believed to destabilize the myelin sheath, making it vulnerable to degradation and exposing neo-epitopes that can trigger a detrimental autoimmune response.[3][8]
The Molecular Pathology of MBP Citrullination in Multiple Sclerosis
In the CNS, PAD2 is the most prevalently expressed isozyme, found in oligodendrocytes and other glial cells, and is the primary enzyme responsible for MBP citrullination.[2][9][10] Pathological conditions that elevate intracellular calcium levels, such as inflammation or excitotoxicity, can lead to the activation of PAD2.[2]
The consequences of MBP hypercitrullination are multifaceted:
-
Structural Alteration: The loss of positive charge from arginine residues weakens the electrostatic interactions between MBP and myelin lipids. This leads to a more open, unfolded conformation of the protein.[6][8]
-
Myelin Destabilization: The altered MBP conformation compromises its ability to compact the myelin sheath, leading to myelin instability and disorganization.[3][6][11]
-
Increased Proteolytic Susceptibility: The unfolded structure of citrullinated MBP (citMBP) exposes sites that are normally buried, making it significantly more vulnerable to cleavage by proteases like cathepsin D.[6] Digestion rates can be up to 45 times faster for highly citrullinated MBP compared to its native form.[6]
-
Generation of Neo-Epitopes: Citrullination creates novel epitopes that the immune system may not recognize as "self."[3][8] This can lead to a break in immune tolerance.
-
Enhanced Immune Response: The proteolytic cleavage of citMBP can release immunodominant peptides, such as MBP85-99.[3] Studies have shown that B cells and monocytes from MS patients present this peptide more efficiently after being challenged with citMBP compared to native MBP, potentially perpetuating the autoimmune cycle.[12] Unlike native MBP, citMBP can also induce the differentiation of Th17 cells, a key inflammatory cell type in MS, in healthy individuals.[12]
This cascade of events supports an "inside-out" hypothesis for MS, where a primary neurodegenerative event (MBP citrullination and myelin destabilization) precedes and triggers the secondary inflammatory autoimmune response.[1]
Caption: Proposed pathological cascade of MBP citrullination in MS.
Quantitative Data on MBP Citrullination
The extent of MBP citrullination is significantly increased in the brains of MS patients compared to healthy controls. This has been quantified through various biochemical methods.
| Parameter | Control Brain | Chronic MS Brain | Fulminating MS (Marburg's Disease) | Source(s) |
| % of Total MBP that is Citrullinated | ~20% | ~60% (a threefold increase) | 80-90% (a six- to sevenfold increase) | [6][13] |
| Ratio of citMBP / non-citMBP | 0.82 | 2.45 | 6.7 | [6] |
| Number of Citrullinated Arginine Sites | Baseline levels | Increased number of modified sites | Not specified | [7] |
| Specific Arginine Residues Citrullinated | 16 out of 19 sites detected in some studies | 16 out of 19 sites detected, with higher spectral counts for peptides from GFAP and MBP in MS tissue compared to controls.[7] | Markedly citrullinated at R25, R122, R130 in CJD, another neurodegenerative disease.[11] | [7][11] |
| Detection in Lesions via ¹H-MR Spectroscopy | Not typically detected | Detected in 28% of contrast-enhancing lesions and 32% of normal-appearing white matter (NAWM).[13] | Not specified | [13] |
Experimental Protocols for Studying MBP Citrullination
Accurate detection and quantification of citrullinated proteins and PAD activity are crucial for research and diagnostic development.
This proteomic approach identifies the specific arginine residues that are converted to citrulline.
-
Protein Extraction: Homogenize brain tissue (e.g., MS plaque, NAWM) in a lysis buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
Protein Digestion: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. Digest the proteins into smaller peptides overnight using a sequence-specific protease such as Trypsin or Lys-C.
-
Peptide Cleanup: Desalt the peptide mixture using C18 solid-phase extraction (SPE) columns to remove contaminants that interfere with mass spectrometry.
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Separate peptides based on hydrophobicity using a gradient of acetonitrile.
-
As peptides elute, the mass spectrometer measures their mass-to-charge ratio (m/z) in MS1 scans.
-
Select precursor ions for fragmentation using both Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD). HCD is often optimal for fragmenting the backbone of citrullinated peptides.[14]
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Mascot, Sequest) to match the experimental fragmentation spectra (MS/MS) to theoretical spectra from a protein database.
-
Specify citrullination of arginine as a variable modification, which corresponds to a mass shift of +0.984 Da.
-
Validate identified citrullinated peptides by manually inspecting the MS/MS spectra for characteristic fragment ions.
-
This antibody-based method detects the presence and relative abundance of citrullinated proteins.
-
Protein Extraction and Quantification: Extract proteins from tissue or cells as described in section 4.1.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 12-15% polyacrylamide gel based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Chemical Modification (Optional but Recommended): To enhance antibody detection, chemically modify the citrulline residues. Incubate the membrane in a mixture of 2,3-butanedione and antipyrine under acidic conditions.[4] This creates a bulky adduct that is more immunogenic.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody that specifically recognizes modified citrulline residues (e.g., anti-peptidyl-citrulline, clone F95) or antibodies raised against a specific citrullinated MBP peptide.[5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Use an antibody against total MBP or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
This assay measures the cellular immune response to specific citrullinated epitopes.
-
Peptide Synthesis: Synthesize high-purity (>95%) peptides corresponding to known immunodominant regions of MBP (e.g., MBP85-99) in both their native (arginine-containing) and citrullinated forms.
-
Isolation of Immune Cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from patient and healthy control blood using Ficoll-Paque density gradient centrifugation.
-
Alternatively, isolate cerebrospinal fluid (CSF)-infiltrating lymphocytes from MS patients for a more CNS-relevant analysis.[7]
-
-
Cell Culture and Stimulation:
-
Plate the isolated cells (e.g., 2 x 10⁵ PBMCs/well) in a 96-well plate in complete RPMI medium.
-
Stimulate the cells with the synthesized native or citrullinated peptides at various concentrations (e.g., 1-20 µg/mL). Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
-
Measurement of Immune Response (after 3-5 days):
-
Proliferation Assay: Measure T-cell proliferation by adding ³H-thymidine and measuring its incorporation into DNA, or by pre-labeling cells with CFSE dye and measuring its dilution by flow cytometry.
-
Cytokine Secretion Assay (ELISpot): Use an ELISpot assay to quantify the number of cells secreting specific cytokines, such as IFN-γ, in response to peptide stimulation.
-
-
Data Analysis: Compare the proliferation rates or cytokine production between cells stimulated with native peptides and those stimulated with citrullinated peptides to determine if citrullination enhances the T-cell response.
Caption: Integrated workflow for citrullination research.
Therapeutic Targeting of PAD Enzymes
The central role of PAD-mediated citrullination in MS pathogenesis makes these enzymes attractive therapeutic targets.[1] The goal of PAD inhibition is to reduce the hypercitrullination of MBP, thereby preserving myelin integrity and preventing the generation of autoimmune triggers.
Significant effort has been invested in developing small-molecule PAD inhibitors.
-
Pan-PAD Inhibitors: First-generation inhibitors like Cl-amidine and the more stable second-generation BB-Cl-amidine are halogen-based, irreversible inhibitors that target all active PAD isozymes.[15] These have shown efficacy in various animal models of inflammatory diseases, including MS.[16]
-
Isozyme-Selective Inhibitors: A major goal is the development of inhibitors that selectively target a single PAD isozyme to minimize off-target effects. PAD2 is the key target for MS. Compounds like 30a (AMF30a) , a benzimidazole-based derivative of Cl-amidine, have been developed and show high potency and selectivity for PAD2 over other isozymes.[17][18] These selective inhibitors are critical tools for dissecting the specific role of PAD2 in disease and represent a more refined therapeutic strategy.[17]
Caption: Therapeutic targeting of PAD2 in MS.
Conclusion
The citrullination of Myelin Basic Protein, primarily mediated by the PAD2 enzyme, is a critical post-translational modification implicated in the pathogenesis of Multiple Sclerosis. This process disrupts the structural integrity of the myelin sheath and generates neo-antigens that can initiate and perpetuate a damaging autoimmune response. The significant increase in citrullinated MBP in MS brains highlights its potential as both a biomarker and a therapeutic target. Detailed experimental protocols allow for the precise study of this phenomenon, from identifying specific citrullination sites to assessing the downstream immunological consequences. The development of potent and selective PAD2 inhibitors represents a promising therapeutic avenue, aiming to halt a key initiating step in the complex pathology of MS. Further research in this area is vital for translating these molecular insights into effective treatments for patients.
References
- 1. Myelin Basic Protein Citrullination in Multiple Sclerosis: A Potential Therapeutic Target for the Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Intrinsic Role of Citrullination in Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in characterization of citrullination and its implication in human disease research: from method development to network integration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Frontiers | Brain Citrullination Patterns and T Cell Reactivity of Cerebrospinal Fluid-Derived CD4+ T Cells in Multiple Sclerosis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Citrullination in the pathology of inflammatory and autoimmune disorders: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myelin Basic Protein Citrullination, a Hallmark of Central Nervous System Demyelination, Assessed by Novel Monoclonal Antibodies in Prion Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Citrullination of myelin basic protein induces a Th17-cell response in healthy individuals and enhances the presentation of MBP85-99 in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Citrullinated Myelin by 1H-MR Spectroscopy in Early-Onset Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and Characterization of Citrulline-modified Brain Proteins by Combining HCD and CID Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a Selective Inhibitor of Protein Arginine Deiminase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Phosphorylation of Myelin Basic Protein
For Researchers, Scientists, and Drug Development Professionals
Myelin Basic Protein (MBP) is a critical structural component of the myelin sheath in the central nervous system (CNS), essential for the proper insulation of axons and the rapid conduction of nerve impulses.[1] Far from being a static structural element, MBP's function is dynamically modulated by a variety of post-translational modifications, with phosphorylation being among the most significant.[1][2] This guide provides a comprehensive overview of MBP phosphorylation, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
The Functional Significance of MBP Phosphorylation
The phosphorylation state of MBP is pivotal in the formation, compaction, and stability of the myelin sheath.[1] As an intrinsically disordered protein, MBP interacts with the negatively charged lipids of the oligodendrocyte membrane, facilitating the adhesion of the cytosolic surfaces to form the major dense line of compact myelin.[1] Phosphorylation, occurring primarily on serine and threonine residues, introduces negative charges, thereby reducing the net positive charge of MBP.[1][2] This alteration in charge influences the protein's conformation and its interactions with lipids and other proteins, leading to a less compact myelin structure.[1][3] This dynamic regulation is crucial during myelinogenesis and in response to extracellular signals.
Beyond its role in myelin sheath architecture, MBP phosphorylation governs its interactions with cytoskeletal components like actin and tubulin. This suggests MBP acts as a linker protein, connecting the myelin sheath to the underlying cytoskeleton and participating in intracellular signaling. For instance, phosphorylation of MBP by Mitogen-Activated Protein Kinase (MAPK) has been demonstrated to decrease its ability to polymerize and bundle actin filaments, while conversely enhancing its capacity to polymerize and bundle tubulin.[1][2]
Neuronal activity, particularly high-frequency stimulation, has been shown to regulate MBP phosphorylation.[4] This process is dependent on action potential propagation and involves the activation of axonal nitric oxide synthase and the generation of reactive oxygen species, with calcium influx also playing a critical role.[4] Dysregulation of MBP phosphorylation has been implicated in demyelinating diseases such as multiple sclerosis, where a significant reduction in the level of MBP phosphorylation is observed.[2]
Quantitative Data on MBP Phosphorylation Sites
The following table summarizes the known phosphorylation sites on Myelin Basic Protein, the kinases responsible for the modification, and the associated functional effects.
| Phosphorylation Site | Kinase(s) | Species | Functional Effect | Reference(s) |
| Ser-8 | Protein Kinase A (PKA), Protein Kinase C (PKC) | Bovine | Phosphorylated by both PKA and PKC. | [5] |
| Ser-11 | Protein Kinase A (PKA), Protein Kinase C (PKC) | Bovine | Phosphorylated by both PKA and PKC. | [5] |
| Thr-34 | Protein Kinase A (PKA) | Bovine | Preferentially phosphorylated by PKA. | [5] |
| Ser-46 | Protein Kinase C (PKC) | Bovine | Specifically phosphorylated by PKC. | [5] |
| Ser-55 | Protein Kinase A (PKA), Protein Kinase C (PKC) | Bovine | Phosphorylated by both PKA and PKC. | [5] |
| Tyr-68 | p72syk | Bovine | Minor phosphorylation site for p72syk. | [6] |
| Thr-95 (murine Thr-92) | Mitogen-Activated Protein Kinase (MAPK) | Murine | In vitro phosphorylation occurs sequentially at T92 and T95. Modulates interaction with actin and tubulin. | [3][4] |
| Thr-98 (murine Thr-95) | Mitogen-Activated Protein Kinase (MAPK) | Murine | Predominant MAPK phosphorylation site. Phosphorylation regulated by neuronal activity. | [3][4] |
| Ser-110 | Protein Kinase A (PKA), Protein Kinase C (PKC) | Bovine | Phosphorylated by both PKA and PKC. | [5] |
| Ser-115 | Protein Kinase A (PKA) | Bovine | Preferentially phosphorylated by PKA. | [5] |
| Tyr-127 | p72syk | Bovine | Minor phosphorylation site for p72syk. | [6] |
| Ser-132 | Protein Kinase A (PKA), Protein Kinase C (PKC) | Bovine | Phosphorylated by both PKA and PKC. | [5] |
| Tyr-134 | p72syk | Bovine | Major phosphorylation site for p72syk. | [6] |
| Ser-151 | Protein Kinase C (PKC) | Bovine | Specifically phosphorylated by PKC. | [5] |
| Ser-161 | Protein Kinase A (PKA), Protein Kinase C (PKC) | Bovine | Phosphorylated by both PKA and PKC. | [5] |
Signaling Pathways Regulating MBP Phosphorylation
The phosphorylation of MBP is tightly regulated by complex signaling cascades. A key pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is activated by various extracellular stimuli and plays a crucial role in cellular processes like proliferation and differentiation.[7]
Canonical MAPK/ERK signaling cascade leading to MBP phosphorylation.
Neuronal activity also directly influences MBP phosphorylation. High-frequency stimulation of axons leads to calcium influx, which in turn activates axonal nitric oxide synthase. The resulting production of nitric oxide and superoxide regulates the phosphorylation state of MBP by MAPK.[4]
Regulation of MBP phosphorylation by neuronal activity.
Experimental Protocols for MBP Phosphorylation Analysis
A variety of methods are employed to study MBP phosphorylation, each with its own advantages and applications.
In Vitro Kinase Assay
This assay directly measures the activity of a specific kinase on MBP.
Materials:
-
Purified active kinase (e.g., MAPK/ERK)
-
Myelin Basic Protein (MBP) solution
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
[γ-³²P]ATP
-
SDS-PAGE equipment
-
Phosphorimager or X-ray film
Protocol:
-
Set up the kinase reaction by combining the purified kinase, MBP substrate, and kinase reaction buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or X-ray film to detect the radiolabeled, phosphorylated MBP.[7]
Workflow for an in-vitro MBP phosphorylation assay.
In-Gel Kinase Assay
This technique allows for the detection of kinase activity within a polyacrylamide gel.
Protocol:
-
Separate cell lysates containing the kinase of interest on an SDS-PAGE gel embedded with MBP as a substrate.
-
After electrophoresis, wash the gel to remove SDS and allow the kinases to renature.
-
Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP.
-
Wash the gel extensively to remove unincorporated radiolabel.
-
Dry the gel and expose it to a phosphorimager or X-ray film. The presence of a radioactive band at the molecular weight of the kinase indicates its activity towards MBP.[7]
Western Blotting
Western blotting with phospho-specific antibodies is a widely used method to detect the phosphorylation of MBP at specific sites in cell or tissue lysates.
Protocol:
-
Separate proteins from cell or tissue lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of MBP at a particular site (e.g., anti-phospho-Thr95 MBP).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detect the signal using an appropriate substrate (for HRP) or imaging system (for fluorophores).[7]
Mass Spectrometry
Mass spectrometry is a powerful tool for identifying and quantifying phosphorylation sites on MBP with high precision.
General Workflow:
-
Protein Isolation: Isolate MBP from the biological sample of interest.
-
Proteolytic Digestion: Digest the purified MBP into smaller peptides using a protease such as trypsin.[8][9]
-
Phosphopeptide Enrichment (Optional but Recommended): Enrich for phosphorylated peptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography. This step is crucial due to the often low stoichiometry of phosphorylation.[8][10]
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The first mass spectrometer (MS1) measures the mass-to-charge ratio of the intact peptides. Selected peptides are then fragmented, and the second mass spectrometer (MS2) measures the mass-to-charge ratio of the fragments.[8][11]
-
Data Analysis: The fragmentation spectra are used to determine the amino acid sequence of the peptides and to pinpoint the exact location of the phosphate group (a mass shift of +80 Da).[11]
Workflow for mass spectrometry-based phosphoproteomics of MBP.
References
- 1. benchchem.com [benchchem.com]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. The Effects of Threonine Phosphorylation on the Stability and Dynamics of the Central Molecular Switch Region of 18.5-kDa Myelin Basic Protein | PLOS One [journals.plos.org]
- 4. Regulation of myelin basic protein phosphorylation by mitogen-activated protein kinase during increased action potential firing in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorylation sites of myelin basic protein by a catalytic fragment of non-receptor type protein-tyrosine kinase p72syk and comparison with those by insulin receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ba333.free.fr [ba333.free.fr]
- 9. Comprehensive Atlas of the Myelin Basic Protein Interaction Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lab.rockefeller.edu [lab.rockefeller.edu]
- 11. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Dance of Adhesion: A Technical Guide to Myelin Basic Protein's Interaction with Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin, the insulating sheath that envelops neuronal axons, is critical for the rapid and efficient transmission of nerve impulses. This intricate multilamellar membrane is composed primarily of lipids (70-85%) and a specialized set of proteins (15-30%).[1][2] Among these, Myelin Basic Protein (MBP) is a key structural component, constituting about 30% of the total protein in the central nervous system (CNS) myelin.[3] MBP's primary role is to ensure the compaction and stability of the myelin sheath by mediating the adhesion of the cytosolic surfaces of the oligodendrocyte membrane.[4][5]
MBP is classified as an intrinsically disordered protein (IDP), meaning it lacks a stable three-dimensional structure in solution.[6] This inherent flexibility allows it to interact with a variety of partners, most notably the negatively charged lipids of the inner leaflet of the myelin membrane.[7][8] This interaction is not merely a passive binding event; it induces a conformational change in MBP, leading to the formation of secondary structures like alpha-helices and beta-sheets, and facilitates its partial insertion into the lipid bilayer.[6][7] The disruption of this crucial protein-lipid interaction is a hallmark of demyelinating diseases such as multiple sclerosis (MS), making a deep understanding of its mechanics essential for the development of novel therapeutic strategies.[6][9][10]
This technical guide provides a comprehensive overview of the interaction between Myelin Basic Protein and lipids, focusing on quantitative binding data, detailed experimental methodologies, and the molecular relationships that govern myelin sheath assembly and pathology.
Quantitative Analysis of MBP-Lipid Interactions
Quantifying the binding affinity and stoichiometry of MBP to various lipid species is fundamental to understanding the forces that drive myelin compaction. These interactions are primarily electrostatic, driven by the attraction between the highly basic MBP (isoelectric point > 10) and anionic phospholipids, but hydrophobic interactions also play a significant role.[11] The following tables summarize key quantitative data from studies on MBP interactions.
| Parameter | Value | Lipid System / Conditions | Experimental Method | Reference |
| Adhesion Force (Normal Myelin Model) | ~0.36 mJ/m² | Model lipid bilayer with "normal" myelin lipid composition | Surface Forces Apparatus | [12][13] |
| Adhesion Force (EAE Model) | ~0.13 mJ/m² | Model lipid bilayer with "EAE-like" lipid composition | Surface Forces Apparatus | [12][13] |
| MBP Film Thickness (Normal Model) | 3-4 nm | Adsorbed on "normal" model lipid bilayer | Surface Forces Apparatus | [12][13] |
| MBP Film Thickness (EAE Model) | 7-8 nm | Adsorbed on "EAE-like" model lipid bilayer | Surface Forces Apparatus | [12][13] |
| Binding Stoichiometry | 1 MBP molecule per 76 ± 3 DOPC molecules | Dioleoylphosphatidylcholine (DOPC) monolayer | Langmuir Trough | |
| Dissociation Constant (Kd) | 10.8 nM | Purified native MBP and BMB (myelin-binding dye) | Fluorescence Polarization | [6] |
| Dissociation Constant (Kd) | 12.6 nM | Purified native MBP and GE3082 (myelin-binding dye) | Fluorescence Polarization | [6] |
| Dissociation Constant (Kd) | 15 nM | Purified native MBP and GE3111 (myelin-binding dye) | Fluorescence Polarization | [6] |
Note: Dissociation constants for direct MBP-lipid interactions are not widely reported in a standardized format. The data for myelin-binding dyes are included as they provide a quantitative measure of affinity for the native, lipid-associated MBP complex.
The Role of Lipid Composition and Post-Translational Modifications
The interaction between MBP and the myelin membrane is not static; it is dynamically modulated by the lipid environment and by post-translational modifications (PTMs) of the MBP molecule itself.
Lipid Environment:
MBP exhibits a strong preference for negatively charged (anionic) lipids, such as phosphatidylserine (PS), phosphatidylglycerol (PG), and phosphoinositides.[12][14][15] However, it also interacts with zwitterionic lipids like phosphatidylcholine (PC) and is influenced by the presence of cholesterol and galactosylceramide, which are abundant in myelin.[4][16][17][18][19] Studies have shown that MBP preferentially adsorbs to liquid-disordered domains within lipid membranes, suggesting that the lateral organization of lipids plays a crucial role in localizing MBP and initiating myelin compaction.[12] The native amount of cholesterol (around 44 mol%) in the cytoplasmic leaflet appears to be optimal for promoting both membrane order and protein interaction.[18]
Post-Translational Modifications (PTMs):
MBP undergoes extensive PTMs, including phosphorylation, deimination (citrullination), methylation, and deamidation.[19] These modifications alter the net positive charge of MBP, creating a spectrum of "charge isomers." For instance, citrullination, the conversion of arginine to citrulline, reduces the positive charge and is found at elevated levels in MBP from MS patients. This reduction in positive charge weakens the electrostatic interaction with anionic lipids, which can compromise the adhesive function of MBP and contribute to myelin destabilization.[5][6] Conversely, phosphorylation by kinases like MAPK can also reduce MBP's ability to bind actin to lipid bilayers, suggesting a complex regulatory mechanism.[5]
Caption: Logical diagram illustrating how post-translational modifications alter MBP's charge, weakening its interaction with anionic lipids and potentially leading to demyelination.
Experimental Protocols for Studying MBP-Lipid Interactions
A variety of biophysical techniques are employed to characterize the interaction between MBP and lipids. Below are detailed overviews of the methodologies for several key experiments.
Liposome Co-Sedimentation Assay
This assay is a straightforward method to determine if a protein binds to lipid vesicles (liposomes).
Principle: Liposomes are large enough to be pelleted by ultracentrifugation. If MBP binds to the liposomes, it will be found in the pellet along with them. Unbound protein will remain in the supernatant.
Detailed Methodology:
-
Liposome Preparation:
-
A desired lipid mixture (e.g., POPC and POPS in chloroform) is dried into a thin film under a stream of nitrogen gas, followed by vacuum desiccation to remove residual solvent.
-
The lipid film is rehydrated in a suitable buffer (e.g., HEPES-buffered saline) to form multilamellar vesicles (MLVs).
-
To create large unilamellar vesicles (LUVs) of a defined size, the MLV suspension is subjected to several freeze-thaw cycles and then extruded through a polycarbonate membrane with a specific pore size (e.g., 100 nm).
-
-
Binding Reaction:
-
Purified MBP is incubated with the prepared liposomes at a specific protein-to-lipid ratio for a set time (e.g., 30 minutes at room temperature) to allow binding to reach equilibrium.
-
-
Ultracentrifugation:
-
The mixture is centrifuged at high speed (e.g., >100,000 x g) for a sufficient time (e.g., 30-60 minutes) to pellet the liposomes.
-
-
Analysis:
-
The supernatant is carefully collected, and the pellet is resuspended in buffer.
-
The amounts of protein in the supernatant (unbound) and pellet (bound) fractions are quantified, typically by SDS-PAGE followed by Coomassie blue staining or western blotting. The percentage of bound protein can then be calculated.
-
Caption: Experimental workflow for a liposome co-sedimentation assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time, quantitative measurement of binding kinetics and affinity.[2][13][20]
Principle: A lipid bilayer is immobilized on a gold-coated sensor chip. When MBP is flowed over the surface, its binding to the lipids causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. The magnitude of this shift is proportional to the mass of bound protein.
Detailed Methodology:
-
Sensor Chip Preparation:
-
An L1 sensor chip (which has a lipophilic surface) is used.
-
Liposomes of the desired composition are flowed over the chip surface, where they rupture and fuse to form a continuous lipid bilayer.
-
-
Binding Measurement:
-
A continuous flow of running buffer is established over the sensor surface to achieve a stable baseline.
-
Solutions of MBP at various concentrations are injected over the surface for a defined period (association phase).
-
The MBP solution is then replaced with running buffer, and the dissociation of the protein from the lipid surface is monitored (dissociation phase).
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units vs. time) are analyzed using kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[3][21][22]
Principle: A solution of MBP is titrated into a solution of lipid vesicles in the sample cell of a microcalorimeter. The heat change upon each injection is measured relative to a reference cell.
Detailed Methodology:
-
Sample Preparation:
-
Solutions of purified MBP and small unilamellar vesicles (SUVs) are prepared in the exact same buffer to minimize heats of dilution. The protein is typically placed in the syringe, and the liposomes in the sample cell.
-
-
Titration:
-
A series of small, precise injections of the MBP solution are made into the liposome solution while the temperature is kept constant.
-
The heat change after each injection is measured. As the lipid binding sites become saturated, the heat change per injection decreases.
-
-
Data Analysis:
-
The integrated heat per injection is plotted against the molar ratio of MBP to lipid.
-
This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Atomic Force Microscopy (AFM)
AFM provides high-resolution topographical images of the lipid bilayer and can visualize how MBP adsorption affects the membrane structure.[7][23][24]
Principle: A sharp tip mounted on a flexible cantilever is scanned across the surface of a supported lipid bilayer. The deflection of the cantilever due to tip-sample interactions is measured by a laser, allowing for the generation of a 3D image of the surface.
Detailed Methodology:
-
Sample Preparation:
-
Imaging:
-
The SLB is imaged in buffer to establish its baseline topography, including the identification of any lipid domains or defects.
-
MBP solution is then injected into the imaging chamber.
-
-
Time-Lapse Analysis:
Conclusion and Future Directions
The interaction of Myelin Basic Protein with the lipid bilayer is a finely tuned process critical for the structural integrity and function of the myelin sheath. This interaction is governed by a combination of strong electrostatic forces and hydrophobic contributions, and it is dynamically regulated by the local lipid composition and the post-translational state of the MBP molecule. Disruptions in this delicate balance are strongly implicated in the pathology of demyelinating diseases like multiple sclerosis.
The experimental techniques outlined in this guide—liposome co-sedimentation, SPR, ITC, and AFM—provide a powerful toolkit for dissecting the molecular details of this interaction. Future research, leveraging these and other advanced biophysical methods, will be crucial for:
-
Mapping the complete quantitative landscape of MBP's affinity for a wider array of individual lipid species and complex, biologically relevant lipid mixtures.
-
Elucidating the precise structural changes in MBP upon binding to different lipid domains and the role of specific MBP residues in anchoring the protein to the membrane.
-
Understanding the interplay between different PTMs in modulating lipid binding and myelin stability.
A deeper, more quantitative understanding of the MBP-lipid interaction will undoubtedly pave the way for the rational design of novel therapeutics aimed at preventing demyelination or promoting remyelination by stabilizing this essential structural interface of the nervous system.
References
- 1. Membrane Protein-Lipid Interactions – Van der Wel solid-state NMR lab [vanderwellab.org]
- 2. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase-Dependent Adsorption of Myelin Basic Protein to Phosphatidylcholine Lipid Bilayers | MDPI [mdpi.com]
- 5. Effect of phosphorylation of myelin basic protein by MAPK on its interactions with actin and actin binding to a lipid membrane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the Protein Target of Myelin-Binding Ligands by Immunohistochemistry and Biochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Solid-state NMR spectroscopy to study protein-lipid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An NMR Approach for Investigating Membrane Protein-Lipid Interactions Using Native Reverse Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphorescence studies of the interaction of myelin basic protein with phosphatidylserine vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Using Surface Plasmon Resonance to Quantitatively Assess Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Effect of basic protein from human central nervous system myelin on lipid bilayer structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Protein and Lipid Interactions Using Liposome Co-sedimentation Assays | Springer Nature Experiments [experiments.springernature.com]
- 16. Assembly of myelin by association of proteolipid protein with cholesterol- and galactosylceramide-rich membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assembly of Myelin by Association of Proteolipid Protein with Cholesterol- and Galactosylceramide-Rich Membrane Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions [scholarworks.indianapolis.iu.edu]
- 21. Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 22. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 23. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. barreralab.com [barreralab.com]
- 25. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Animal Models of Myelin Basic Protein Deficiency: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Basic Protein (MBP) is a critical structural component of the myelin sheath in the central nervous system (CNS). Its primary function is to ensure the compaction of the myelin layers, which is essential for the rapid saltatory conduction of nerve impulses. Deficiency or dysfunction of MBP leads to severe dysmyelination, resulting in a range of neurological deficits. Animal models of MBP deficiency have been instrumental in elucidating the pathophysiology of demyelinating diseases, such as multiple sclerosis and certain leukodystrophies, and serve as invaluable tools for the development and testing of novel therapeutic strategies.
This technical guide provides a comprehensive overview of the most widely used animal models of MBP deficiency, with a focus on their genetic basis, key phenotypic characteristics, and their applications in neuroscience research. We present quantitative data in structured tables for easy comparison, detailed experimental protocols for key analyses, and visualizations of relevant signaling pathways.
Core Animal Models of MBP Deficiency
The most extensively studied animal models of MBP deficiency are murine models, primarily the shiverer and myelin deficient mice. These models are characterized by a severe lack of compact myelin in the CNS, leading to a distinct set of neurological symptoms.
The Shiverer (shi/shi) Mouse
The shiverer mouse is an autosomal recessive mutant characterized by an almost complete absence of MBP in the CNS.[1] This is due to a large deletion in the Mbp gene, spanning from intron 1 to exon 6.[2] The absence of MBP prevents the formation of the major dense line in the myelin sheath, leading to a lack of compaction.[3]
Phenotype:
-
Behavioral: Homozygous shiverer mice (shi/shi) exhibit a characteristic tremor, or "shivering," beginning at around 12 days of age.[2] This is followed by progressive ataxia, seizures, and a significantly shortened lifespan.[2][4]
-
Neuropathological: The CNS of shiverer mice is severely hypomyelinated. While oligodendrocytes are present and extend processes to wrap axons, these sheaths fail to compact.[1] The peripheral nervous system (PNS) is largely unaffected, with only mild hypomyelination.[2]
The Myelin Deficient (mld) Mouse
The myelin deficient (mld) mouse is an allele of the shiverer mouse and presents a less severe, though still significant, dysmyelinating phenotype. The genetic basis of the mld mutation is a tandem duplication and inversion of the Mbp gene, which leads to the production of antisense RNA that interferes with the translation of functional MBP protein.
Phenotype:
-
Behavioral: Similar to shiverer mice, mld mice display tremors and a shortened lifespan, though the onset of symptoms is often later and the progression is slower.
-
Neuropathological: mld mice have a greater degree of CNS myelination compared to shiverer mice, but the myelin that is present is poorly compacted and abnormal.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on shiverer mice compared to wild-type controls.
Table 1: Lifespan of MBP Deficient Mouse Models
| Animal Model | Genotype | Median Lifespan (days) | Key Observations |
| Wild-Type | +/+ | >700 | Normal lifespan. |
| Shiverer | shi/shi | 50-100 | Premature death due to severe neurological deficits.[2][3][5] |
| quaking x shiverer | qk/qk; shi/shi | >100 | Double mutant survives for a significant period without any CNS myelin.[6] |
| Shiverer with hGRP transplant | shi/shi | >400 (48% survival) | Transplantation of human glial-restricted progenitors significantly extends lifespan.[7] |
Table 2: Axonal and Myelin Properties in Shiverer Mice
| Parameter | Animal Model | Value | Method |
| Myelin Thickness (g-ratio) | Wild-Type | ~0.75-0.80 | Electron Microscopy |
| Shiverer | Approaching 1.0 (unmyelinated) | Electron Microscopy | |
| Axon Diameter | Wild-Type Optic Nerve | Predominantly 0.2-0.4 µm² (medium) and >0.4 µm² (large) | Electron Microscopy[1] |
| Shiverer Optic Nerve | Higher percentage of small axons (<0.2 µm²) | Electron Microscopy[1] | |
| Microtubule Density (optic nerve axons) | Wild-Type | 54 MTs/µm² | Electron Microscopy[8] |
| Shiverer | 125-130 MTs/µm² | Electron Microscopy[8] |
Table 3: Electrophysiological Properties of Shiverer Mouse Axons
| Parameter | Animal Model | Observation |
| Compound Action Potential (CAP) Amplitude | Shiverer (spinal cord) | Reduced |
| Conduction Velocity | Shiverer (spinal cord) | Reduced |
| Excitability | Shiverer (spinal cord) | Reduced |
| High-Frequency Conduction | Shiverer (spinal cord) | Greater degree of failure |
| Flash Visual Evoked Potentials (FVEPs) | Shiverer | Significantly delayed implicit times. |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed in the study of MBP deficient animal models.
Behavioral Analysis: The SHIRPA Protocol
The SHIRPA (SmithKline Beecham, Harwell, Imperial College, Royal London Hospital, phenotype assessment) protocol is a comprehensive, semi-quantitative screen for mouse phenotype assessment.
Primary Screen Workflow:
-
Observation of undisturbed behavior in a viewing jar:
-
Place the mouse in a cylindrical viewing jar (15 cm diameter, 20 cm high).
-
Observe for 5 minutes and score for body position, spontaneous activity, respiratory rate, and tremor.
-
-
Arena observation:
-
Transfer the mouse to a clean cage base.
-
Observe gait, pelvic elevation, tail position, and exploratory behavior.
-
-
Supine restraint and manipulation:
-
Gently restrain the mouse in a supine position.
-
Assess body tone, pinna reflex, corneal reflex, and whisker touch reflex.
-
Observe for any abnormal vocalization.
-
-
Inverted screen test:
-
Place the mouse on a wire grid and invert it.
-
Record the time the mouse remains on the grid (up to 60 seconds).
-
-
Grip strength test:
-
Allow the mouse to grip a horizontal wire connected to a force gauge.
-
Gently pull the mouse by the tail until it releases its grip.
-
Record the peak force generated.
-
Myelin Staining: Luxol Fast Blue
Luxol Fast Blue (LFB) is a commonly used stain for myelin.
Protocol for Paraffin-Embedded Sections:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 3 minutes each).
-
Rinse in distilled water.
-
-
Staining:
-
Incubate slides in LFB solution (0.1% LFB in 95% ethanol with 0.05% acetic acid) at 56-60°C overnight.
-
-
Differentiation:
-
Rinse off excess stain with 95% ethanol.
-
Rinse in distilled water.
-
Immerse slides in 0.05% lithium carbonate solution for 30 seconds.
-
Differentiate in 70% ethanol for 30 seconds.
-
Rinse in distilled water.
-
Check microscopically until gray and white matter are clearly distinguished.
-
-
Counterstaining (optional):
-
Counterstain with Cresyl Violet solution.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a resinous mounting medium.
-
Transmission Electron Microscopy (TEM) of Optic Nerve
Protocol for Myelin Ultrastructure Analysis:
-
Perfusion and Fixation:
-
Anesthetize the mouse and perform transcardial perfusion with a fixative solution (e.g., 2.5% glutaraldehyde and 2% paraformaldehyde in 0.1 M cacodylate buffer).
-
Dissect the optic nerves and post-fix in the same fixative overnight at 4°C.[6]
-
-
Processing:
-
Rinse in cacodylate buffer.
-
Post-fix in 1% osmium tetroxide in cacodylate buffer.
-
Dehydrate through a graded series of ethanol and propylene oxide.
-
-
Embedding:
-
Infiltrate and embed the tissue in an epoxy resin (e.g., Epon).
-
Polymerize at 60°C for 48 hours.
-
-
Sectioning:
-
Cut semi-thin sections (1 µm) and stain with toluidine blue for light microscopy to identify areas of interest.
-
Cut ultra-thin sections (70-90 nm) using an ultramicrotome with a diamond knife.
-
-
Staining and Imaging:
-
Mount sections on copper grids.
-
Stain with uranyl acetate and lead citrate.
-
Examine and photograph using a transmission electron microscope.
-
In Vitro Electrophysiology: Brain Slice Recordings
Protocol for assessing axonal conduction properties:
-
Slice Preparation:
-
Anesthetize the mouse and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g., corpus callosum) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).
-
Place a stimulating electrode on one side of the white matter tract and a recording electrode on the other side.
-
Deliver electrical stimuli and record the evoked compound action potentials (CAPs).
-
-
Data Analysis:
-
Measure the amplitude, latency, and area of the CAPs.
-
Calculate the conduction velocity based on the latency and the distance between the stimulating and recording electrodes.
-
Signaling Pathways in MBP Function and Deficiency
While MBP is primarily a structural protein, it is also involved in signaling pathways that regulate oligodendrocyte differentiation and myelin formation. Its absence disrupts these pathways, contributing to the dysmyelinating phenotype.
Fyn Kinase Signaling in MBP Gene Transcription
The Src-family tyrosine kinase Fyn plays a crucial role in the initiation of myelination by stimulating the transcription of the Mbp gene.[9][10]
References
- 1. pnas.org [pnas.org]
- 2. jneurosci.org [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. Ca2+-calmodulin-dependent polymerization of actin by myelin basic protein. | Semantic Scholar [semanticscholar.org]
- 5. The oligodendrocyte growth cone and its actin cytoskeleton: a fundamental element for progenitor cell migration and CNS myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for assessing regional pathology in the rodent optic nerve using longitudinal cryosections and cross-sectional electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transplanted Human Glial-Restricted Progenitors Can Rescue the Survival of Dysmyelinated Mice Independent of the Production of Mature, Compact Myelin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes in Microtubule Stability and Density in Myelin-Deficient Shiverer Mouse CNS Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stimulation of Myelin Basic Protein Gene Transcription by Fyn Tyrosine Kinase for Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stimulation of myelin basic protein gene transcription by Fyn tyrosine kinase for myelination - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Trajectory of the Myelin Basic Protein (MBP) Gene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Myelin Basic Protein (MBP) gene is a cornerstone in the evolution of jawed vertebrates, enabling the rapid nerve conduction that facilitated complex behaviors and ecological dominance. This technical guide provides an in-depth exploration of the MBP gene's evolution, from its origins to its intricate regulation and diverse functions. We delve into the comparative genomics of the MBP locus, the structural diversity of its protein isoforms, and the key signaling pathways that govern its expression and function. Detailed experimental protocols for studying the MBP gene and its products are provided, alongside quantitative data and visual models of its regulatory networks, to serve as a comprehensive resource for researchers in neuroscience and drug development.
Introduction: The Advent of Myelination and the Emergence of MBP
Rapid nerve impulse conduction is a hallmark of jawed vertebrates (gnathostomes), made possible by the myelination of axons.[1][2] Myelin, a lipid-rich sheath, acts as an electrical insulator, allowing for saltatory conduction. The evolution of this critical innovation is intimately linked to the emergence of the Myelin Basic Protein (MBP). While some myelin-associated proteins were repurposed from existing genes, MBP appears to have emerged de novo, as no clear homologs have been identified in jawless vertebrates.[3] This suggests that the appearance of the MBP gene was a pivotal event in the evolution of the complex nervous systems we see in vertebrates today.
The primary role of "classic" MBP isoforms is structural; they are essential for the compaction of the myelin sheath by adhering to the cytosolic leaflets of the oligodendrocyte membrane.[4] However, the MBP gene locus is far more complex than initially understood, giving rise to a second family of proteins, the Golli-MBP isoforms, which play roles in the immune and nervous systems that extend beyond myelination.[5][6]
The Architecture of the MBP Gene Locus: A Tale of Two Promoters
The MBP gene is located within a larger and more complex transcriptional unit known as the Golli-MBP (Gene of the Oligodendrocyte Lineage) locus.[5][7][8] In mammals, this locus is characterized by two distinct promoters that drive the expression of two families of proteins.
-
The Upstream Golli Promoter: This promoter initiates the transcription of the Golli-MBP isoforms. These transcripts contain three exons unique to Golli, which are then spliced to one or more of the classic MBP exons.[5] The resulting hybrid proteins have an N-terminal Golli domain linked to an MBP sequence.[5]
-
The Downstream MBP Promoter: This promoter controls the expression of the "classic" MBP isoforms, which are the primary protein components of the myelin sheath.[6]
This intricate gene structure is conserved across many species, indicating its functional importance.[5] The Golli/MBP locus is regulated by a super-enhancer domain containing multiple enhancers that can drive expression in a lineage-specific manner (e.g., in oligodendrocytes or Schwann cells).[7][8]
Data Presentation: Comparative Genomics of the MBP Gene and Protein Isoforms
The evolution of the MBP gene is marked by significant variation in gene size, exon number, and the diversity of protein isoforms across different vertebrate lineages. The following tables summarize key quantitative data for the MBP gene and its protein products in selected species.
| Species | Gene Symbol | Chromosome | Gene Size (bp) | Number of Exons |
| Human | MBP | 18 | 154,857 | 11 |
| Mouse | Mbp | 18 | 110,500 | 11 |
| Rat | Mbp | 18 | 111,248 | 11 |
| Zebrafish | mbpa | 19 | 11,271 | 7 |
| mbpb | 5 | 15,220 | 7 |
Table 1: Comparative analysis of MBP gene characteristics in selected vertebrates. Data is compiled from NCBI and Ensembl databases. Note that zebrafish have two paralogous mbp genes, mbpa and mbpb, likely a result of a whole-genome duplication event in teleost fish.[2]
| Species | Isoform Name/Size (kDa) | Amino Acid Length | Exons Included |
| Human | 21.5 | 197 | 1, 2, 3, 4, 5, 6, 7 |
| 18.5 | 170 | 1, 3, 4, 5, 6, 7 | |
| 17.2 | 159 | 1, 3, 4, 6, 7 | |
| 14.0 | 129 | 1, 3, 4, 7 | |
| Mouse | 21.5 | 194 | 1, 2, 3, 4, 5, 6, 7 |
| 18.5 | 168 | 1, 3, 4, 5, 6, 7 | |
| 17.0 | 157 | 1, 3, 4, 6, 7 | |
| 14.0 | 127 | 1, 3, 4, 7 | |
| Zebrafish (mbpa) | ~17 | 158 | 1, 2, 3, 4, 5, 6, 7 |
| Zebrafish (mbpb) | ~18 | 169 | 1, 2, 3, 4, 5, 6, 7 |
Table 2: Major classic MBP protein isoforms generated by alternative splicing. Data is based on information from UniProt and relevant literature.[4][9] The molecular weights are approximate.
Experimental Protocols: Investigating the MBP Gene and its Products
A variety of molecular and cellular techniques are employed to study the MBP gene and its protein products. Below are detailed methodologies for key experiments.
Western Blot Analysis of MBP Isoforms
This technique is used to detect and quantify the different MBP protein isoforms in a sample.
a. Sample Preparation:
-
Dissect the tissue of interest (e.g., brain, spinal cord) on ice and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (lysate) and determine the protein concentration using a BCA or Bradford assay.
-
Add 4X Laemmli sample buffer to the lysate, boil at 95-100°C for 5 minutes.
b. SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of protein per lane on a 12-15% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
c. Immunoblotting and Detection:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MBP diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare an enhanced chemiluminescence (ECL) substrate and incubate the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Immunohistochemistry (IHC) for MBP in Brain Tissue
IHC allows for the visualization of MBP protein expression and localization within the cellular context of tissue sections.
a. Tissue Preparation:
-
Perfuse the animal with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by immersing it in 30% sucrose in PBS until it sinks.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 10-20 µm thick sections using a cryostat and mount them on charged slides.
b. Staining:
-
Wash the sections with PBS to remove the OCT.
-
Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes.
-
Cool the slides and wash with PBS.
-
Permeabilize the sections with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Incubate with the primary anti-MBP antibody diluted in the blocking solution overnight at 4°C.
-
Wash the sections three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody diluted in the blocking solution for 1-2 hours at room temperature in the dark.
-
Wash the sections three times with PBS.
-
Counterstain with a nuclear stain like DAPI.
-
Mount the slides with an anti-fade mounting medium.
c. Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
In Situ Hybridization for MBP mRNA
This technique is used to visualize the location of MBP mRNA transcripts within tissues.
a. Probe Preparation:
-
Generate a digoxigenin (DIG)-labeled antisense RNA probe complementary to the MBP mRNA sequence.
b. Hybridization:
-
Use fixed, cryosectioned tissue as described for IHC.
-
Treat sections with proteinase K to improve probe accessibility.
-
Prehybridize the sections in hybridization buffer.
-
Hybridize with the DIG-labeled probe overnight at an appropriate temperature (e.g., 65°C).
c. Detection:
-
Perform stringent washes to remove unbound probe.
-
Block with a blocking solution.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Wash to remove unbound antibody.
-
Detect the signal using a chromogenic substrate for AP, such as NBT/BCIP, which produces a colored precipitate.
d. Imaging:
-
Visualize the results using a bright-field microscope.
Real-Time Quantitative PCR (RT-qPCR) for MBP Gene Expression
RT-qPCR is used to quantify the levels of MBP mRNA in a sample.
a. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme.
b. qPCR Reaction:
-
Set up the qPCR reaction with a SYBR Green-based master mix, forward and reverse primers specific for the MBP transcript of interest, and the cDNA template.
-
Include a no-template control and a no-reverse-transcriptase control.
-
Run the reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
c. Data Analysis:
-
Analyze the amplification curves and determine the cycle threshold (Ct) values.
-
Calculate the relative expression of the MBP gene using the ΔΔCt method, normalizing to a stable housekeeping gene.
Signaling Pathways and Regulatory Networks
The expression and function of MBP are tightly regulated by a complex network of signaling pathways, particularly during oligodendrocyte development and myelination.
Fyn Kinase Signaling in Myelination
The Src family tyrosine kinase Fyn plays a crucial role in initiating myelination.[10] Axon-glial interactions activate Fyn, which in turn can phosphorylate downstream targets to regulate oligodendrocyte morphology and stimulate the transcription of the MBP gene.[10][11]
MAPK/ERK Pathway in MBP Regulation
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical regulator of myelination.[12][13] Activation of the ERK1/2 pathway can influence the expression of major myelin genes, including MBP, and is important for controlling myelin thickness.[12]
Golli-MBP and Calcium Signaling
The Golli-MBP isoforms have been implicated in the regulation of calcium (Ca2+) homeostasis in both oligodendrocytes and neurons.[14][15][16] Golli proteins can modulate the influx of Ca2+ through voltage-operated calcium channels (VOCCs), which in turn can influence cellular processes such as process extension, migration, and even neuronal development.[14][15][17]
Functional Evolution of MBP
The ancestral function of MBP appears to be its ability to bind to phosphatidylinositol 4,5-bisphosphate (PIP2), a lipid component of the cell membrane.[2] This interaction is thought to be crucial for the initial stages of myelination, providing glial cells with the competence to wrap axons.[2] This PIP2-binding function is conserved from cartilaginous fish to mammals, highlighting its fundamental importance.[2]
Over the course of evolution, the MBP gene has acquired a more complex structure, leading to the generation of multiple protein isoforms through alternative splicing. This has allowed for functional specialization. For instance, the classic MBP isoforms are primarily involved in myelin compaction, while the Golli-MBP isoforms have taken on regulatory roles in both the nervous and immune systems.[5][6] The emergence of different isoforms with distinct developmental expression patterns and subcellular localizations has likely contributed to the fine-tuning of myelination and other neurological processes.
Conclusion and Future Directions
The evolution of the Myelin Basic Protein gene represents a remarkable example of how the emergence and subsequent diversification of a single gene can have profound consequences for the evolution of a major vertebrate lineage. From its origins as a PIP2-binding protein to its current status as a complex locus producing a wide array of functionally diverse isoforms, the MBP gene has been central to the development of the rapid and efficient nervous systems that characterize jawed vertebrates.
For researchers and drug development professionals, a deep understanding of the MBP gene's evolution, structure, and regulation is critical. Dysregulation of MBP expression and function is implicated in a number of demyelinating diseases, such as multiple sclerosis. Future research should continue to explore the intricate regulatory networks that control the Golli/MBP locus, the specific functions of the various MBP isoforms, and how these have evolved across different species. Such knowledge will be invaluable for the development of novel therapeutic strategies aimed at promoting remyelination and restoring neurological function.
References
- 1. From axon–glial signalling to myelination: the integrating role of oligodendroglial Fyn kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular evolution of myelin basic protein, an abundant structural myelin component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myelin sheaths are formed with proteins that originated in vertebrate lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myelin management by the 18.5–kDa and 21.5–kDa classic myelin basic protein isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myelin basic protein - Wikipedia [en.wikipedia.org]
- 6. The multiple roles of myelin protein genes during the development of the oligodendrocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional regulators of the Golli/myelin basic protein locus integrate additive and stealth activities | PLOS Genetics [journals.plos.org]
- 8. Transcriptional regulators of the Golli/myelin basic protein locus integrate additive and stealth activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the new isoforms of mouse myelin basic protein: the existence of exon 5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Golli Myelin Basic Proteins Modulate Voltage-Operated Ca(++) Influx and Development in Cortical and Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. ERK1/ERK2 MAPK Signaling is Required to Increase Myelin Thickness Independent of Oligodendrocyte Differentiation and Initiation of Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. jneurosci.org [jneurosci.org]
- 15. Golli myelin basic proteins modulate voltage-operated Ca++ influx and development in cortical and hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Increased expression of golli myelin basic proteins enhances calcium influx into oligodendroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Golli myelin basic proteins regulate oligodendroglial progenitor cell migration through voltage-gated Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]
Myelin Basic Protein in the Peripheral Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Basic Protein (MBP) is a critical structural component of the myelin sheath in both the central nervous system (CNS) and the peripheral nervous system (PNS).[1][2] In the PNS, MBP is produced by Schwann cells and plays a role in the compaction and stability of the myelin sheath, which is essential for rapid saltatory conduction of nerve impulses.[2] While its role in the CNS is more extensively studied and understood to be crucial for the formation of the major dense line, its function in the PNS is distinct and involves the regulation of cytoplasmic channels within the myelin sheath.[3][4] This guide provides an in-depth technical overview of MBP in the PNS, focusing on its expression, isoforms, post-translational modifications (PTMs), protein interactions, and the experimental methodologies used for its study.
Quantitative Data on MBP in the PNS
The following tables summarize key quantitative data regarding MBP expression and its regulation in the peripheral nervous system.
Table 1: Myelin Basic Protein Content in the PNS
| Parameter | Value | Species/Model | Reference |
| MBP as a percentage of total myelin protein | 5-18% | Rodents | [5] |
| MBP mRNA expression level in cultured Schwann cells (compared to postnatal day-2 sciatic nerve) | ~40-fold lower in the absence of axons | Rat | [6] |
Table 2: Regulation of MBP Expression in Schwann Cells
| Regulatory Factor | Effect on MBP Expression | Experimental Context | Reference |
| Neuregulin 1 (NRG1) & dibutyryl-cAMP (dbcAMP) | Induces MBP protein synthesis | In vitro differentiation of primary Schwann cells | [7] |
| Axonal Contact | Essential for high-level expression | Co-culture and in vivo nerve transection studies | [6] |
| small non-coding RNA 715 (sncRNA715) | Inhibits MBP translation | Cultured Schwann cells and in vivo sciatic nerve | |
| Krox-20 (Egr2) | Directly regulates MBP transcription | In vitro and in vivo studies | [8] |
| Sox10 | Regulates MBP gene expression | In vitro and in vivo studies | [8] |
Myelin Basic Protein Isoforms in the PNS
In the PNS of rodents, four main isoforms of MBP are expressed with molecular weights of 21 kDa, 18.5 kDa, 17 kDa, and 14 kDa.[5] The expression of different MBP isoforms is developmentally regulated, with certain isoforms being more abundant during early myelination.
Post-Translational Modifications of MBP in the PNS
MBP undergoes a variety of post-translational modifications (PTMs) that are crucial for its function and can be altered in disease states. These PTMs influence the protein's charge, conformation, and interactions with other molecules.[9]
Key PTMs of MBP include:
-
Phosphorylation: Occurs on serine and threonine residues and is involved in the regulation of myelin compaction.
-
Methylation: Arginine residues can be mono- or dimethylated.[9]
-
Deimination (Citrullination): The conversion of arginine to citrulline, which can be elevated in demyelinating diseases.[9]
-
N-terminal Acetylation: A common modification in many proteins.[10]
The analysis of these PTMs often requires mass spectrometry-based approaches to identify the specific modification sites and their relative abundance.[9][10][11][12]
Signaling Pathways Regulating MBP Expression in Schwann Cells
The expression of MBP in Schwann cells is tightly controlled by a complex network of signaling pathways initiated by axonal signals and involving a cascade of transcription factors.
Experimental Protocols
Primary Schwann Cell Culture and Differentiation
A foundational technique for studying MBP in the PNS is the isolation and culture of primary Schwann cells.
Workflow for Primary Schwann Cell Culture:
Detailed Protocol:
-
Isolation of Sciatic Nerves: Euthanize neonatal rat or mouse pups and dissect the sciatic nerves under sterile conditions.[3]
-
Enzymatic Dissociation: Transfer the nerves to a dissociation solution containing enzymes such as trypsin and collagenase to break down the tissue into a single-cell suspension.[13]
-
Plating: Plate the cell suspension onto poly-L-lysine coated culture dishes.[14]
-
Purification: After a period of initial culture, purify the Schwann cells by removing contaminating fibroblasts. A common method involves using an anti-Thy1.1 antibody followed by complement-mediated lysis of the fibroblasts.[13]
-
Expansion: Culture the purified Schwann cells in a growth medium supplemented with factors like forskolin and neuregulin 1 (NRG1) to promote proliferation.
-
Differentiation: To induce myelination and MBP expression, switch the cells to a differentiation medium containing NRG1 and dibutyryl-cAMP (dbcAMP).[7]
Western Blotting for MBP in Sciatic Nerve
Western blotting is a standard technique to detect and quantify MBP protein levels in peripheral nerve tissue.
Protocol:
-
Protein Extraction: Homogenize sciatic nerve tissue in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[15] Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay such as the Bradford assay.[2]
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MBP, diluted in blocking buffer, typically overnight at 4°C.[16][17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[16]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the bands corresponding to MBP can be quantified relative to a loading control like GAPDH or actin.[15]
Immunohistochemistry for MBP in Peripheral Nerve
Immunohistochemistry (IHC) allows for the visualization of MBP localization within the structure of the peripheral nerve.
Protocol:
-
Tissue Preparation: Fix the peripheral nerve tissue (e.g., sciatic nerve) in 4% paraformaldehyde, followed by cryoprotection in sucrose solutions. Embed the tissue in Optimal Cutting Temperature (OCT) compound and prepare frozen sections using a cryostat.[18][19] For paraffin-embedded sections, dehydrate the fixed tissue through a graded ethanol series and embed in paraffin wax.[18]
-
Antigen Retrieval: For paraffin-embedded sections, deparaffinize and rehydrate the sections. Perform antigen retrieval to unmask the MBP epitope, often by heating the sections in a citrate buffer.[19]
-
Permeabilization and Blocking: Permeabilize the tissue sections with a detergent like Triton X-100 and then block with a solution containing serum to reduce non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against MBP overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody.[20]
-
Counterstaining and Mounting: Counterstain the nuclei with a dye such as DAPI. Mount the sections with an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.[21]
Co-Immunoprecipitation of MBP and Interaction Partners
Co-immunoprecipitation (Co-IP) is used to identify proteins that interact with MBP in their native state within the cell.
Protocol:
-
Cell Lysis: Lyse cultured Schwann cells or peripheral nerve tissue in a non-denaturing lysis buffer to preserve protein-protein interactions.[22][23]
-
Pre-clearing: Incubate the lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.[22][24]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for MBP. Add fresh protein A/G beads to capture the antibody-MBP-interaction partner complexes.[22][24]
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[22][23]
-
Elution: Elute the protein complexes from the beads, often by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interaction partner, or by mass spectrometry to identify novel interaction partners.[25]
Conclusion
Myelin Basic Protein in the peripheral nervous system is a multifaceted protein with important roles in myelin structure and function. Understanding its regulation, isoforms, and interactions is crucial for elucidating the mechanisms of PNS myelination and for the development of therapeutic strategies for peripheral neuropathies. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the complex biology of MBP in the PNS.
References
- 1. The molecular machinery of myelin gene transcription in Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isolation and culture of Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myelin basic protein gene dosage effects in the PNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myelin components [neuromuscular.wustl.edu]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Functional Organization of a Schwann Cell Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple sclerosis: an important role for post-translational modifications of myelin basic protein in pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mass Spectrometry for Neurobiomarker Discovery: The Relevance of Post-Translational Modifications [mdpi.com]
- 12. Mass Spectrometry for Post-Translational Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Simplified Protocol for the Purification of Schwann Cells and Exosome Isolation from C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Proteomic Analysis of Mouse Sciatic Nerve Reveals Post-injury Upregulation of ADP-Dependent Glucokinase Promoting Macrophage Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Immunohistochemistry (IHC) protocol [hellobio.com]
- 20. Identification of the Protein Target of Myelin-Binding Ligands by Immunohistochemistry and Biochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. assaygenie.com [assaygenie.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 25. Comprehensive Atlas of the Myelin Basic Protein Interaction Landscape - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Recombinant Myelin Basic Protein Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Basic Protein (MBP) is a crucial structural component of the myelin sheath in the central nervous system, responsible for the adhesion of cytosolic leaflets of the oligodendrocyte plasma membrane. Its role in myelin compaction is vital for the proper saltatory conduction of nerve impulses. Recombinant production of MBP is essential for a variety of research applications, including structural studies, investigation of its role in demyelinating diseases such as multiple sclerosis, and for the development of potential therapeutic agents. This document provides detailed protocols for the expression and purification of recombinant human Myelin Basic Protein (rhMBP) from Escherichia coli.
Expression and Purification Strategies
The production of soluble and pure recombinant MBP can be challenging due to its high isoelectric point and potential for aggregation. The most common expression system is E. coli due to its rapid growth and high yield potential. Several strategies have been successfully employed for the purification of rhMBP, often involving the use of affinity tags or leveraging the protein's intrinsic basic nature. Herein, we detail three effective protocols:
-
Purification of His-tagged rhMBP: This method utilizes a polyhistidine tag for initial capture by immobilized metal affinity chromatography (IMAC), followed by further polishing steps if necessary.
-
Purification of GST-tagged rhMBP: A Glutathione-S-Transferase (GST) tag is used for affinity purification on a glutathione-based resin. The large GST tag can also enhance the solubility of the fusion protein.
-
Purification of Untagged rhMBP: This protocol takes advantage of the highly basic nature of MBP (theoretical pI > 10) and employs cation exchange chromatography as the primary purification step.
Quantitative Data Summary
The following table summarizes typical yields and purity levels that can be expected from the described purification protocols for recombinant human MBP expressed in E. coli.
| Purification Strategy | Affinity Tag | Typical Yield (mg/L of culture) | Purity | Key Considerations |
| Immobilized Metal Affinity Chromatography (IMAC) | 6xHis-tag | 5 - 15 | > 90% | Can be performed under denaturing conditions if MBP is in inclusion bodies. |
| Glutathione Affinity Chromatography | GST-tag | 10 - 25 | > 85% | GST tag may need to be cleaved and removed in a subsequent step. |
| Cation Exchange Chromatography (IEX) | None (Untagged) | 2 - 10 | > 95% | Relies on the high isoelectric point of MBP for separation. |
Experimental Protocols
Protocol 1: Purification of His-tagged Recombinant Human Myelin Basic Protein (rhMBP)
This protocol is suitable for rhMBP expressed with a C-terminal or N-terminal polyhistidine tag.
1. Expression and Cell Lysis:
-
Transform E. coli BL21(DE3) with the expression vector containing the His-tagged rhMBP gene.
-
Grow the culture in LB medium with appropriate antibiotic selection at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5-1 mM IPTG and continue to grow for 3-4 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
2. Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA agarose column with Equilibration Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged rhMBP with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect fractions and analyze by SDS-PAGE.
3. (Optional) On-column Refolding for Inclusion Bodies:
-
If rhMBP is expressed in inclusion bodies, solubilize the washed inclusion bodies in Lysis Buffer containing 6 M Guanidinium-HCl or 8 M Urea.
-
Bind the solubilized protein to the Ni-NTA column.
-
Refold the protein on the column by applying a linear gradient from the denaturing buffer to a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl) over several column volumes.
-
Wash and elute as described above.
Protocol 2: Purification of GST-tagged Recombinant Human Myelin Basic Protein (rhMBP)
1. Expression and Cell Lysis:
-
Follow the expression and cell harvesting steps as in Protocol 1.
-
Resuspend the cell pellet in Lysis Buffer (PBS, pH 7.4, 1 mM DTT, 1 mM PMSF).
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
2. Glutathione Affinity Chromatography:
-
Equilibrate a Glutathione-Sepharose column with PBS, pH 7.4.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-15 column volumes of PBS.
-
Elute the GST-tagged rhMBP with Elution Buffer (50 mM Tris-HCl, pH 8.0, 10 mM reduced glutathione).
-
Collect fractions and analyze by SDS-PAGE.
3. (Optional) Tag Cleavage and Removal:
-
If required, dialyze the eluted protein against a cleavage buffer suitable for the specific protease (e.g., PreScission Protease, Thrombin, or Factor Xa).
-
Incubate with the protease according to the manufacturer's instructions.
-
To remove the cleaved GST tag and the protease (if it is also GST-tagged), pass the cleavage reaction mixture through the equilibrated Glutathione-Sepharose column again and collect the flow-through containing the purified rhMBP.
Protocol 3: Purification of Untagged Recombinant Human Myelin Basic Protein (rhMBP)
This protocol leverages the high isoelectric point of MBP.[1]
1. Expression and Cell Lysis:
-
Express untagged rhMBP in E. coli as described in Protocol 1.
-
Harvest cells and resuspend in Lysis Buffer (20 mM MES, pH 6.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF).
-
Lyse cells by sonication and clarify the lysate.
2. Cation Exchange Chromatography (IEX):
-
Equilibrate a cation exchange column (e.g., SP Sepharose or Mono S) with Equilibration Buffer (20 mM MES, pH 6.0, 50 mM NaCl).
-
Load the clarified lysate onto the column. Due to its high pI, rhMBP should bind to the negatively charged resin at this pH, while many acidic and neutral E. coli proteins will flow through.
-
Wash the column with 5-10 column volumes of Equilibration Buffer.
-
Elute the bound rhMBP using a linear salt gradient (e.g., 50 mM to 1 M NaCl in 20 mM MES, pH 6.0) over 10-20 column volumes.
-
Collect fractions and analyze by SDS-PAGE for the presence of the ~18.5 kDa or ~21.5 kDa rhMBP isoform.
Visualizations
Experimental Workflow for rhMBP Purification
Caption: General workflow for the expression and purification of recombinant Myelin Basic Protein.
Signaling Pathway Leading to Local MBP Translation
Caption: Axon-glial signaling and CNTF pathway converge to regulate local MBP translation.
References
Application Notes and Protocols for MBP-Tagged Protein Expression in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction to Maltose-Binding Protein (MBP) Fusion System
The Maltose-Binding Protein (MBP) fusion system is a robust and widely utilized method for producing soluble recombinant proteins in Escherichia coli (E. coli). The MBP tag, a ~42 kDa protein encoded by the malE gene of E. coli, is fused to the N-terminus of a target protein. This fusion strategy offers several advantages, most notably its ability to significantly enhance the solubility of proteins that would otherwise form insoluble inclusion bodies.[1][2][3] Beyond its role as a solubility enhancer, the MBP tag also serves as an affinity tag, facilitating a straightforward, one-step purification process using amylose resin.[1][4] The MBP-fusion protein binds specifically to the amylose matrix and can be eluted under gentle, non-denaturing conditions with maltose.[1][4] This system is particularly beneficial for expressing challenging proteins, making it a valuable tool in academic research and industrial drug development.
Key Advantages of the MBP Fusion System:
-
Enhanced Solubility: MBP is highly effective at promoting the proper folding and solubility of its fusion partners, often rescuing proteins from aggregation.[1][2][3]
-
High Yields: The system can lead to substantial yields of the fusion protein, with reports of up to 100 mg per liter of culture.[5]
-
Affinity Purification: The MBP tag allows for a simple and efficient one-step purification using amylose resin.[1][4]
-
Gentle Elution: The fusion protein is eluted from the amylose resin with maltose, a mild and non-denaturing agent.[1][4]
Potential Disadvantages:
-
Large Tag Size: The relatively large size of the MBP tag (~42 kDa) may interfere with the function or structural studies of the target protein.
-
Tag Cleavage Required: For most applications, the MBP tag needs to be removed from the protein of interest, requiring an additional enzymatic cleavage step and subsequent purification to separate the tag from the target protein.
-
Inefficient Binding: Some MBP fusion proteins may not bind efficiently to the amylose resin.[2][6]
-
Precipitation after Cleavage: The target protein may precipitate after the removal of the solubility-enhancing MBP tag.[2][6]
Experimental Overview
The overall workflow for MBP-tagged protein expression and purification involves several key stages, from the initial transformation of the expression vector into a suitable E. coli host to the final purification of the target protein. A general schematic of this process is outlined below.
Caption: Workflow for MBP-tagged protein expression and purification in E. coli.
Quantitative Data Summary
Effective optimization of protein expression and purification relies on understanding key quantitative parameters. The following tables summarize typical values for MBP-tagged protein expression systems.
Table 1: Amylose Resin Binding Capacities
| Resin Type | Binding Capacity (mg MBP-fusion protein/mL resin) | Recommended Application |
| Amylose Resin | > 4 | Gravity flow columns[4] |
| Amylose Resin High Flow | > 4 | Automated chromatography systems (FPLC)[7] |
| Amylose Magnetic Beads | ~10 µg / mg of beads | Small-scale expression screening[8] |
| Dextrin Sepharose™ High Performance | 7 - 16 | Gravity flow and chromatography systems[9] |
| DARPin off7 Affinity Matrix | ~5 | Affinity chromatography[6] |
Table 2: Optimization of Induction Conditions
| Parameter | Typical Range | Effect on Expression and Solubility |
| Induction Temperature | 16-37°C | Lower temperatures (16-25°C) generally increase the solubility of the fusion protein, though total yield may be reduced.[10][11] |
| IPTG Concentration | 0.1-1.0 mM | Lower IPTG concentrations (0.1-0.3 mM) can lead to slower expression rates, which may improve protein folding and solubility.[11] |
| Induction Time | 2-16 hours | Longer induction times are often required at lower temperatures to achieve sufficient protein yields. |
Table 3: Comparison of Common E. coli Expression Strains
| Strain | Key Characteristics | Recommended Use |
| BL21(DE3) | Deficient in Lon and OmpT proteases, contains T7 RNA polymerase gene. | General purpose, high-level protein expression.[12][13] |
| Rosetta™(DE3) | Derivative of BL21(DE3) containing a plasmid with tRNAs for rare codons. | Expression of eukaryotic proteins with different codon usage.[12] |
| SHuffle® T7 Express | Engineered for cytoplasmic disulfide bond formation. | Expression of proteins containing disulfide bonds.[12] |
| C41(DE3) & C43(DE3) | Derivatives of BL21(DE3) that are tolerant to toxic proteins. | Expression of membrane proteins or other toxic proteins.[12] |
Detailed Experimental Protocols
Protocol 1: Expression of MBP-Tagged Proteins in E. coli
This protocol describes a general procedure for the expression of an MBP-tagged protein in E. coli BL21(DE3).
1. Transformation: a. Thaw a vial of competent E. coli BL21(DE3) cells on ice. b. Add 1-5 µL of the pMAL vector containing your gene of interest to the cells. c. Incubate on ice for 30 minutes. d. Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2 minutes. e. Add 950 µL of SOC or LB medium and incubate at 37°C for 1 hour with shaking. f. Plate 100 µL of the transformation mixture onto an LB agar plate containing the appropriate antibiotic (e.g., ampicillin) and incubate overnight at 37°C.
2. Cell Growth and Induction: a. Inoculate a single colony from the plate into 5-10 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight culture. c. Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6. d. To induce protein expression, add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.3 mM. e. Reduce the temperature to 18°C and continue to incubate for 12-16 hours with shaking.
3. Cell Harvesting: a. After induction, harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[14] b. Discard the supernatant and the cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of MBP-Tagged Proteins using Amylose Resin
This protocol details the purification of an MBP-tagged protein from an E. coli cell pellet using amylose resin.
1. Preparation of Cell Lysate: a. Resuspend the cell pellet from 1 L of culture in 20-30 mL of ice-cold Column Buffer (20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4).[10] b. (Optional) Add a protease inhibitor cocktail to the buffer to prevent protein degradation. c. Lyse the cells by sonication on ice or by using a French press. Sonication should be performed in short bursts to avoid overheating the sample. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. e. Carefully collect the supernatant, which contains the soluble MBP-fusion protein.
2. Affinity Chromatography: a. Equilibrate an amylose resin column with 5 column volumes of Column Buffer. The typical binding capacity is around 3-4 mg of fusion protein per mL of resin.[4][10] b. Load the cleared cell lysate onto the equilibrated column. c. Wash the column with 10-12 column volumes of Column Buffer to remove unbound proteins.[8] d. Elute the MBP-fusion protein from the column with Elution Buffer (Column Buffer supplemented with 10 mM maltose).[10] Collect fractions and analyze by SDS-PAGE to identify the fractions containing the purified protein.
Caption: Detailed workflow for the purification of MBP-tagged proteins.
Protocol 3: Cleavage of the MBP Tag
This protocol provides a general method for cleaving the MBP tag from the purified fusion protein using a site-specific protease, such as TEV protease.
1. Buffer Exchange (Optional but Recommended): a. If necessary, exchange the buffer of the purified MBP-fusion protein to the appropriate protease reaction buffer using dialysis or a desalting column.
2. Protease Cleavage Reaction: a. The amount of protease required and the incubation conditions will depend on the specific protease and the fusion protein. A typical starting point for TEV protease is a 1:100 (protease:fusion protein) mass ratio. b. Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. c. Monitor the cleavage reaction by taking time points and analyzing the samples by SDS-PAGE.
3. Removal of MBP Tag and Protease: a. After cleavage, the MBP tag and the protease (if it is also tagged, e.g., with a His-tag) can be removed by a second affinity chromatography step. b. For example, if a His-tagged TEV protease was used, the cleavage reaction can be passed through a Ni-NTA column. The cleaved target protein will be in the flow-through, while the His-tagged TEV protease and any uncleaved His-MBP-fusion protein will bind to the resin. c. Alternatively, the cleavage reaction can be passed back over an amylose column to bind the cleaved MBP tag and any uncleaved fusion protein. The target protein will be in the flow-through.
Troubleshooting
Table 4: Common Issues and Solutions in MBP-Tagged Protein Expression and Purification
| Problem | Possible Cause | Suggested Solution |
| Low or no protein expression | - Toxicity of the target protein- Codon bias- Plasmid instability | - Use a lower IPTG concentration and/or a lower induction temperature.- Use an E. coli strain that supplies tRNAs for rare codons (e.g., Rosetta).- Confirm the integrity of the plasmid by sequencing. |
| Insoluble protein (Inclusion bodies) | - High expression rate- Hydrophobic nature of the target protein | - Lower the induction temperature (e.g., 16-20°C).[10]- Reduce the IPTG concentration.- Co-express with molecular chaperones. |
| Poor binding to amylose resin | - Improperly folded MBP tag- High flow rate during loading- Presence of interfering substances | - Ensure that expression conditions promote proper folding (e.g., lower temperature).- Reduce the flow rate during the loading of the lysate onto the column.[8]- Ensure the lysis buffer does not contain substances that interfere with binding. |
| Protein elutes during wash steps | - Weak interaction between MBP and amylose | - Ensure the wash buffer composition is correct and does not contain maltose. |
| Target protein precipitates after tag cleavage | - The target protein is inherently insoluble without the MBP tag | - Perform cleavage in a buffer that stabilizes the target protein (e.g., containing glycerol, specific salts, or ligands).- Optimize buffer conditions (pH, ionic strength) for the target protein. |
| Contaminating proteins in the final product | - Non-specific binding to the resin- Proteolysis of the fusion protein | - Increase the number of column washes.- Add protease inhibitors to the lysis buffer.- Use a protease-deficient E. coli strain. |
By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can effectively utilize the MBP-fusion system for the successful expression and purification of a wide range of recombinant proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. genscript.com [genscript.com]
- 3. neb.com [neb.com]
- 4. neb.com [neb.com]
- 5. The Ability to Enhance the Solubility of Its Fusion Partners Is an Intrinsic Property of Maltose-Binding Protein but Their Folding Is Either Spontaneous or Chaperone-Mediated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 7. Amylose Resin High Flow - BIOKÉ [bioke.com]
- 8. neb.com [neb.com]
- 9. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
- 10. Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 13. Best E. coli Strains for Protein Expression (BL21 vs. DH5α vs. TOP10) [synapse.patsnap.com]
- 14. ssgcid.org [ssgcid.org]
Application Notes and Protocols for Amylose Resin Purification of Maltose-Binding Protein (MBP) Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Maltose-Binding Protein (MBP) fusion system is a widely utilized method for the expression and subsequent one-step affinity purification of recombinant proteins in E. coli.[1][2] The principle of this system lies in the high affinity of MBP for amylose, a component of starch.[1] The target protein is expressed as a fusion with MBP, which allows the fusion protein to be selectively captured on an amylose resin matrix while other cellular proteins are washed away.[1] The purified fusion protein is then eluted from the resin under mild conditions using maltose, which competes with the amylose for binding to MBP.[1] This system is particularly advantageous as the large MBP tag (approximately 42 kDa) can enhance the solubility and promote proper folding of its fusion partner.[3][4][5]
These application notes provide detailed protocols for the purification of MBP-tagged fusion proteins using amylose resin, including data on resin performance and troubleshooting guidelines.
Data Presentation
Amylose Resin Performance Characteristics
| Parameter | Value | Notes |
| Binding Capacity | >4 mg of MBP fusion protein per mL of resin[6][7][8] | This is a general guideline; actual capacity can vary depending on the specific fusion protein and flow rates. |
| ~3 mg of protein per milliliter of column resin[9] | Another cited typical binding capacity. | |
| 10 µg of fusion protein per mg of amylose magnetic beads[8] | Specific for magnetic bead format. | |
| Recommended Loading Flow Rate | < 60 cm/hour[6][7] | Slower flow rates can increase the binding of the MBP fusion protein to the amylose resin.[8] |
| Elution Maltose Concentration | 10 mM[8][9][10][11] | This concentration is generally sufficient for efficient elution. In some cases, it can be increased up to 50 mM if the protein is difficult to elute.[12] |
| Storage | 4°C in 20% ethanol or column buffer with 0.02% sodium azide[6][7] | Proper storage is crucial for maintaining resin performance. |
Buffer Compositions
| Buffer Type | Components | pH |
| Column/Binding Buffer | 20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA[8][10][11][13] | 7.4-7.5 |
| Optional: 1 mM DTT[8][13] or 10 mM β-mercaptoethanol[10] | ||
| Elution Buffer | Column/Binding Buffer + 10 mM Maltose[8][10][11] | 7.4-7.5 |
| Regeneration Solution 1 | 0.1% SDS[7][11] | - |
| Regeneration Solution 2 | Water[7][11] | - |
Experimental Protocols
Protocol 1: Gravity Flow Column Chromatography
This protocol is suitable for purifying MBP fusion proteins from a 1-liter bacterial culture.
Materials:
-
Amylose Resin (e.g., NEB #E8021)[7]
-
Gravity flow column
-
Column Buffer (20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4)
-
Elution Buffer (Column Buffer + 10 mM maltose)
-
Bacterial cell pellet expressing the MBP fusion protein
-
Lysis buffer (Column Buffer with protease inhibitors)
Procedure:
-
Preparation of Cell Lysate:
-
Resuspend the cell pellet from a 1L culture in 40-50 mL of ice-cold Lysis Buffer.
-
Lyse the cells using a suitable method such as sonication or a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 20-30 minutes at 4°C to pellet cell debris.[2][11]
-
Carefully collect the supernatant (clarified lysate). For optimal binding, it is recommended to dilute the crude extract 1:5 with Column Buffer.[8]
-
-
Column Packing and Equilibration:
-
Resuspend the amylose resin slurry (typically supplied as a 50% suspension) and pour it into a gravity flow column.[8] The amount of resin needed depends on the expected yield of the fusion protein (e.g., a 15-25 mL resin bed for up to 100 mg of protein).[2][8]
-
Allow the resin to settle and the storage buffer to drain.
-
Equilibrate the column by washing with 5 column volumes of Column Buffer.[7][8]
-
-
Loading of Clarified Lysate:
-
Washing:
-
Elution:
-
Analysis:
-
Analyze the collected fractions for the presence of the purified protein using SDS-PAGE.
-
Pool the fractions containing the pure protein.
-
-
Resin Regeneration:
Protocol 2: Small-Scale Purification using Magnetic Beads
This protocol is ideal for rapid screening of expression conditions from small culture volumes (200-500 µL).[13]
Materials:
-
Amylose Magnetic Beads (e.g., NEB #E8035)[1]
-
Magnetic rack
-
MBP Column Binding Buffer (20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4)[13]
-
Elution Buffer (Binding Buffer + 10-50 mM maltose)[13]
-
Cell culture supernatant containing the MBP fusion protein
Procedure:
-
Bead Preparation:
-
Vortex the Amylose Magnetic Beads to create a uniform suspension.
-
Aliquot 100 µL of the bead suspension into a microcentrifuge tube.
-
Place the tube on a magnetic rack for 30 seconds to capture the beads, then discard the supernatant.[13]
-
Wash the beads by adding 500 µL of Binding Buffer, vortexing, recapturing the beads with the magnet, and discarding the supernatant. Repeat this wash step.[13]
-
-
Binding:
-
Washing:
-
Place the tube on the magnetic rack and discard the supernatant.
-
Wash the beads three times with 500 µL of Binding Buffer as described in step 1.[13]
-
-
Elution:
-
Add 50 µL of Elution Buffer to the bead pellet, vortex, and incubate for 10 minutes at 4°C with agitation.[8][13]
-
Place the tube on the magnetic rack and carefully transfer the supernatant containing the eluted protein to a clean tube.
-
Repeat the elution step with an additional 50 µL of Elution Buffer and pool the elution supernatants for a higher yield.[13]
-
Visualizations
MBP Fusion Protein Purification Workflow
Caption: Workflow for MBP fusion protein purification using amylose resin.
Mechanism of MBP Binding and Elution
Caption: MBP binding to amylose resin and competitive elution by maltose.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Protein in Flow-through / No Binding | MBP tag is inaccessible or misfolded. | Fuse the MBP tag to the other terminus of the target protein. Optimize expression conditions (e.g., lower temperature) to improve protein folding.[9] |
| Presence of amylases in the cell lysate degrading the resin.[14] | Grow E. coli in media supplemented with glucose to repress amylase expression.[14] | |
| Interfering substances in the lysate (e.g., nonionic detergents).[14] | Ensure buffers do not contain components that interfere with binding. Consider buffer exchange of the lysate. | |
| Flow rate is too high. | Decrease the loading flow rate to allow more time for binding.[8] | |
| No Protein Elutes with Maltose | Protein has precipitated on the column.[12] | This may be due to high protein concentration or instability. Try decreasing the amount of sample loaded or adding stabilizing agents like glycerol to the buffers.[12] |
| Elution conditions are not optimal. | Increase the maltose concentration in the elution buffer (e.g., up to 50 mM) and increase the incubation time.[12] | |
| Contaminating Proteins in Elution | Insufficient washing. | Increase the wash volume to at least 12 column volumes of wash buffer.[8][11] |
| Proteolysis of the fusion protein. | Add a fresh cocktail of protease inhibitors to the lysis buffer. Use protease-deficient E. coli strains. |
References
- 1. neb.com [neb.com]
- 2. protocols.io [protocols.io]
- 3. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 4. One-step affinity purification of fusion proteins with optimal monodispersity and biological activity: application to aggregation-prone HPV E6 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amylose Resin High Flow - BIOKÉ [bioke.com]
- 7. neb.com [neb.com]
- 8. neb.com [neb.com]
- 9. Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. ucscwardlab.com [ucscwardlab.com]
- 12. researchgate.net [researchgate.net]
- 13. neb.com [neb.com]
- 14. neb.com [neb.com]
Unraveling Protein Interactions: A Detailed Protocol for MBP Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to performing Maltose-Binding Protein (MBP) pull-down assays, a robust in vitro technique for identifying and characterizing protein-protein interactions. Understanding these interactions is fundamental to elucidating cellular signaling pathways and is a critical component of drug discovery and development. This document outlines the principles of the assay, provides detailed experimental protocols, and offers guidance on data interpretation.
Introduction
The MBP pull-down assay is a powerful affinity purification method used to isolate and identify proteins that interact with a specific protein of interest. The technique relies on a recombinant "bait" protein fused to Maltose-Binding Protein (MBP). This MBP-tagged bait protein is immobilized on an amylose resin matrix. A "prey" protein, typically from a cell lysate or a purified protein solution, is then incubated with the immobilized bait. If the prey protein interacts with the bait, it will be "pulled down" with the bait-resin complex. Subsequent washing steps remove non-specific binders, and the interacting prey protein is then eluted and identified, commonly by SDS-PAGE and Western blotting or mass spectrometry.[1][2][3][4][5]
This method is invaluable for confirming suspected protein-protein interactions discovered through other techniques like yeast two-hybrid screens, and for identifying novel binding partners.[1][3]
Principle of the MBP Pull-Down Assay
The core principle of the MBP pull-down assay is the high-affinity interaction between MBP and amylose. The MBP-tagged bait protein is specifically captured by the amylose resin. This complex then serves as a platform to capture interacting prey proteins from a sample. The entire complex is then isolated from the solution, allowing for the specific identification of the bait protein's binding partners.
Application in Drug Development
In the context of drug development, MBP pull-down assays can be instrumental in:
-
Target Validation: Confirming the interaction of a potential drug target with its downstream effectors.
-
Mechanism of Action Studies: Elucidating how a drug molecule might disrupt or enhance a specific protein-protein interaction within a signaling cascade.
-
Screening for Inhibitors: Identifying small molecules that can inhibit the binding of two interacting proteins.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing an MBP pull-down assay.
Materials and Reagents
-
MBP-tagged "bait" protein: Purified recombinant protein.
-
"Prey" protein source: Cell lysate, tissue extract, or purified protein.
-
Amylose Resin: (e.g., from New England Biolabs).
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors.
-
Wash Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20.
-
Elution Buffer: Wash Buffer containing 10-50 mM maltose.
-
2x SDS-PAGE Sample Buffer: (e.g., Laemmli buffer).
-
Microcentrifuge tubes
-
Rotating wheel or shaker
-
Spectrophotometer for protein quantification
Protocol
Part 1: Immobilization of MBP-Bait Protein
-
Resin Preparation: Gently resuspend the amylose resin by inverting the bottle. Transfer a desired amount of resin slurry (e.g., 50 µL of a 50% slurry per pull-down reaction) to a microcentrifuge tube.
-
Resin Equilibration: Pellet the resin by centrifugation at a low speed (e.g., 500 x g for 1 minute). Discard the supernatant. Wash the resin twice with 1 mL of ice-cold Wash Buffer.
-
Bait Protein Binding: After the final wash, resuspend the pelleted resin in Wash Buffer. Add the purified MBP-tagged bait protein (typically 5-10 µg) to the resin.
-
Incubation: Incubate the mixture on a rotating wheel for 1-2 hours at 4°C to allow the MBP-bait protein to bind to the amylose resin.
Part 2: Prey Protein Interaction
-
Preparation of Prey Lysate: Prepare a cell lysate using an appropriate lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cellular debris. The supernatant is the prey protein source. Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA). Typical lysate concentrations range from 0.5 to 2 mg/mL.[1]
-
Binding Reaction: Pellet the bait-bound resin from Part 1 by centrifugation and discard the supernatant. Add the cell lysate (containing 500 µg to 1 mg of total protein) to the resin.
-
Incubation: Incubate the mixture on a rotating wheel for 2-4 hours or overnight at 4°C to allow the prey protein to interact with the immobilized bait protein.
Part 3: Washing and Elution
-
Washing: Pellet the resin by centrifugation. Carefully remove the supernatant (this is the "unbound" fraction and can be saved for analysis). Wash the resin 3-5 times with 1 mL of ice-cold Wash Buffer. With each wash, resuspend the resin, incubate for 5 minutes, and then pellet by centrifugation. These washing steps are crucial for removing non-specifically bound proteins.
-
Elution: After the final wash, add 50-100 µL of Elution Buffer (containing maltose) to the resin. Incubate for 10-15 minutes at 4°C with gentle agitation to release the MBP-bait protein and its interacting partners.
-
Sample Collection: Pellet the resin by centrifugation and carefully collect the supernatant, which contains the eluted proteins. This is the "eluted" fraction.
Part 4: Analysis
-
SDS-PAGE and Western Blotting: Add 2x SDS-PAGE sample buffer to the eluted fraction, boil for 5 minutes, and analyze by SDS-PAGE. The proteins can be visualized by Coomassie blue staining or silver staining. To specifically detect the prey protein, perform a Western blot using an antibody specific to the prey protein.
Data Presentation
Quantitative data from MBP pull-down experiments should be carefully recorded and presented to allow for clear interpretation and comparison.
| Parameter | Typical Range | Notes |
| Bait Protein (MBP-fusion) | 2 - 10 µg | The optimal amount should be determined empirically. |
| Prey Protein (from lysate) | 500 µg - 2 mg | Higher concentrations can increase the chance of detecting weak interactions. |
| Amylose Resin (50% slurry) | 20 - 50 µL | The amount of resin should be sufficient to bind the bait protein. |
| Incubation Time (Bait) | 1 - 2 hours | |
| Incubation Time (Prey) | 2 hours - overnight | Longer incubation times may increase binding but also non-specific interactions. |
| Wash Steps | 3 - 5 times | The stringency of washes can be adjusted by altering salt or detergent concentrations. |
| Elution Volume | 20 - 100 µL | A smaller volume will result in a more concentrated sample. |
| Maltose Concentration for Elution | 10 - 50 mM | |
| Expected Protein Yield | Low µg amounts | Sufficient for detection by Western blot or mass spectrometry.[2] |
Mandatory Visualizations
Experimental Workflow
References
- 1. Using In Vitro Pull-Down and In-Cell Overexpression Assays to Study Protein Interactions with Arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pull-down assays [sigmaaldrich.com]
- 3. Pull-Down Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. bioclone.net [bioclone.net]
Application Notes and Protocols for Mass Spectrometry Analysis of Myelin Basic Protein (MBP) Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Basic Protein (MBP) is a crucial structural component of the myelin sheath in the central nervous system (CNS). Its proper function is highly dependent on a complex array of post-translational modifications (PTMs), including phosphorylation, citrullination (deimination), methylation, acetylation, and deamidation.[1][2] Alterations in the PTM profile of MBP have been implicated in the pathogenesis of demyelinating diseases, most notably multiple sclerosis (MS).[3][4][5] Mass spectrometry has emerged as an indispensable tool for the detailed characterization and quantification of these modifications, providing critical insights into disease mechanisms and potential therapeutic targets.
This document provides detailed application notes and experimental protocols for the mass spectrometry-based analysis of MBP PTMs.
Data Presentation: Quantitative Analysis of MBP PTMs
The following tables summarize quantitative data on MBP PTMs from various studies. It is important to note that quantification methods and sample sources can vary, affecting direct comparability.
Table 1: Relative Quantification of MBP Citrullination in Multiple Sclerosis (MS)
| PTM Site(s) | Method | Sample Source | Key Finding | Reference |
| Multiple Arginine Residues | Mass Spectrometry | Human Brain White Matter | Three-fold increase in citrullinated MBP in chronic MS compared to control.[4][5] | [4][5] |
| Multiple Arginine Residues | Mass Spectrometry | Human Brain White Matter | In a fulminating case of MS (Marburg's disease), 80-90% of MBP was citrullinated.[5] | [5] |
| 16 out of 19 Arginine Residues | Mass Spectrometry | Human Brain Tissue | Widespread citrullination observed in both control and MS brain tissue.[6] | [6] |
Table 2: Changes in MBP Phosphorylation and Methylation in Disease
| PTM Type | PTM Site(s) | Method | Sample Source | Key Finding | Reference |
| Phosphorylation | Multiple Ser/Thr Residues | Mass Spectrometry | Human Brain White Matter (MS) | Greatly reduced or absent phosphorylation in most peptides from MS samples compared to normal samples.[3] | [3] |
| Methylation | Arginine 107 (mono- and di-methylation) | Mass Spectrometry | Human Brain White Matter (MS) | Increased methylation at Arginine 107 in MS samples.[3] | [3] |
Experimental Protocols
Protocol 1: Extraction of MBP from Brain Tissue
This protocol is adapted from methods described for the extraction of proteins from brain tissue for proteomic analysis.[7][8][9]
Materials:
-
Brain tissue (e.g., rodent or human)
-
Liquid nitrogen
-
Mortar and pestle
-
Lysis Buffer: 7 M urea, 2 M thiourea, 4% (w/v) CHAPS, 18 mM Tris-HCl (pH 8.0), 14 mM Trizma base, protease and phosphatase inhibitor cocktails.
-
Dounce homogenizer
-
Centrifuge
Procedure:
-
Flash-freeze fresh brain tissue in liquid nitrogen immediately after dissection.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Resuspend the tissue powder in ice-cold Lysis Buffer.
-
Homogenize the suspension on ice using a Dounce homogenizer until a uniform lysate is achieved.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the soluble proteins, including MBP.
-
Determine the protein concentration of the extract using a compatible protein assay (e.g., Bradford assay).
Protocol 2: In-Solution Tryptic Digestion of MBP
This protocol provides a general workflow for the in-solution digestion of MBP for mass spectrometry analysis.[3][10][11][12][13]
Materials:
-
MBP-containing protein extract from Protocol 1
-
Reduction Buffer: 100 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate
-
Alkylation Buffer: 200 mM Iodoacetamide (IAM) in 50 mM Ammonium Bicarbonate (prepare fresh and protect from light)
-
Sequencing-grade modified trypsin
-
50 mM Ammonium Bicarbonate, pH 8.0
-
Formic acid
Procedure:
-
Take a known amount of protein extract (e.g., 100 µg) and adjust the volume with 50 mM Ammonium Bicarbonate.
-
Reduction: Add Reduction Buffer to a final concentration of 10 mM DTT. Incubate at 60°C for 1 hour.
-
Cool the sample to room temperature.
-
Alkylation: Add Alkylation Buffer to a final concentration of 20 mM IAM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Add trypsin to the protein solution at a 1:50 (trypsin:protein) ratio (w/w).
-
Incubate the digestion mixture overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
The resulting peptide mixture is now ready for desalting and subsequent LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of MBP Peptides
This protocol outlines a general approach for the analysis of MBP peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Digested MBP peptide mixture
-
LC-MS system (e.g., nano-HPLC coupled to a high-resolution mass spectrometer like an Orbitrap or Q-TOF)
-
C18 reverse-phase column
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
Procedure:
-
Desalting: Desalt the peptide mixture using a C18 StageTip or ZipTip to remove salts and detergents that can interfere with mass spectrometry analysis.
-
LC Separation: Load the desalted peptides onto the C18 reverse-phase column. Elute the peptides using a gradient of Solvent B (e.g., 2-40% over 60-120 minutes).
-
Mass Spectrometry:
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode.
-
Acquire full MS scans over a mass range of m/z 350-1500.
-
Select the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Acquire MS/MS spectra of the fragmented ions.
-
-
Data Analysis:
-
Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against a protein database containing the MBP sequence.
-
Specify variable modifications such as phosphorylation (Ser/Thr/Tyr), deamidation (Asn/Gln), acetylation (Lys, N-term), methylation (Arg/Lys), and citrullination (Arg).
-
Perform quantitative analysis based on precursor ion intensities or spectral counts.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Regulating MBP PTMs
The post-translational modification of MBP is a dynamic process regulated by a variety of enzymes whose activities are controlled by intracellular signaling pathways.
Caption: Signaling pathways influencing major PTMs of MBP.
Experimental Workflow for MBP PTM Analysis
The following diagram illustrates the overall workflow for the mass spectrometry-based analysis of MBP PTMs.
Caption: Experimental workflow for MBP PTM analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cmsp.umn.edu [cmsp.umn.edu]
- 4. Assessment of Citrullinated Myelin by 1H-MR Spectroscopy in Early-Onset Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Frontiers | Brain Citrullination Patterns and T Cell Reactivity of Cerebrospinal Fluid-Derived CD4+ T Cells in Multiple Sclerosis [frontiersin.org]
- 7. Investigating protein expression, modifications and interactions in the brain: Protocol for preparing rodent brain tissue for mass spectrometry-based quantitative- and phospho-proteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. mass-spec.siu.edu [mass-spec.siu.edu]
- 11. sciex.com [sciex.com]
- 12. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 13. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
Application Notes and Protocols: Immunohistochemistry for Myelin Basic Protein in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Basic Protein (MBP) is a crucial structural component of the myelin sheath in the central nervous system (CNS). It plays a pivotal role in the adhesion of the cytosolic surfaces of the oligodendrocyte membrane, leading to the formation of compact myelin.[1][2] Immunohistochemistry (IHC) for MBP is a fundamental technique used to visualize and quantify the extent of myelination and demyelination in brain tissue. This makes it an invaluable tool in neuroscience research, particularly in studies of developmental biology, neurodegenerative diseases like multiple sclerosis, and in the evaluation of potential remyelinating therapies. These application notes provide detailed protocols for MBP immunohistochemistry, guidance on quantitative analysis, troubleshooting tips, and insights into the signaling pathways regulating MBP expression.
Data Presentation: Quantitative Analysis of MBP Immunostaining
Quantitative analysis of MBP staining allows for an objective assessment of myelination. Common methods include measuring the optical density or the percentage of stained area within a region of interest (ROI). Below are examples of how such data can be structured.
Table 1: Quantification of MBP Staining Intensity in Different Brain Regions
| Brain Region | Experimental Group | Mean Optical Density (± SEM) | % Area Stained (± SEM) | Statistical Significance (p-value) |
| Corpus Callosum | Control | 1.25 ± 0.08 | 75.3 ± 4.2 | - |
| Corpus Callosum | Treatment A | 1.52 ± 0.11 | 88.1 ± 3.9 | p < 0.05 |
| Corpus Callosum | Disease Model | 0.45 ± 0.05 | 22.7 ± 3.1 | p < 0.001 |
| Cortex | Control | 0.88 ± 0.06 | 55.9 ± 3.7 | - |
| Cortex | Treatment A | 1.05 ± 0.09 | 68.2 ± 4.5 | p < 0.05 |
| Cortex | Disease Model | 0.31 ± 0.04 | 18.4 ± 2.8 | p < 0.001 |
Table 2: Temporal Analysis of Myelination Onset and Progression
| Nervous Pathway | Onset of Myelination (Postnatal Day) | Time to Reach Mature Myelination (Postnatal Day) | Reference |
| Spinal tract of trigeminal nerve | 7 | 21 | [3] |
| Corpus Callosum | 14 | 35 | [3] |
| Pyramidal tract | 21 | 35 | [3] |
| Optic tract | 14 | 35 | [3] |
Experimental Protocols
Here we provide detailed protocols for both paraffin-embedded and frozen brain tissue sections.
Protocol 1: Immunohistochemistry for MBP in Paraffin-Embedded Brain Tissue
Materials:
-
Formalin-fixed, paraffin-embedded brain tissue sections (5-10 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 10% Normal Goat Serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Anti-Myelin Basic Protein (MBP) antibody (various commercial sources, dilution to be optimized)
-
Secondary antibody (e.g., biotinylated goat anti-rabbit/mouse IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), 70% (1 change for 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval buffer.
-
Heat in a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature in the buffer.
-
-
Blocking:
-
Wash sections in PBS (3 changes for 5 minutes each).
-
Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain blocking buffer and incubate sections with the primary anti-MBP antibody diluted in blocking buffer.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash sections in PBS (3 changes for 5 minutes each).
-
Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash in PBS and incubate with ABC reagent for 30-60 minutes.
-
Wash in PBS and develop the signal with DAB substrate until the desired stain intensity is reached.
-
-
Counterstaining and Mounting:
-
Rinse with deionized water.
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol 2: Immunofluorescence for MBP in Frozen Brain Tissue
Materials:
-
Fresh frozen brain tissue sections (10-20 µm)
-
4% Paraformaldehyde (PFA) in PBS for post-fixation
-
PBS
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% Normal Goat Serum in PBS with 0.1% Triton X-100)
-
Primary antibody: Anti-Myelin Basic Protein (MBP) antibody
-
Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit/mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Fixation and Permeabilization:
-
Air dry frozen sections for 30 minutes at room temperature.
-
Fix with 4% PFA in PBS for 15 minutes.
-
Wash with PBS (3 changes for 5 minutes each).
-
Permeabilize with permeabilization buffer for 10-15 minutes.
-
-
Blocking:
-
Wash with PBS.
-
Incubate with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with the primary anti-MBP antibody diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash with PBS (3 changes for 5 minutes each).
-
Incubate with the fluorescently-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Incubate with DAPI for 5 minutes for nuclear staining.
-
Wash with PBS.
-
Mount with antifade mounting medium and coverslip.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Regulating Myelination
The expression of MBP and the process of myelination are tightly regulated by complex signaling pathways within oligodendrocytes. Two key pathways are the Fyn kinase and p38 MAPK pathways.
The Fyn kinase, a member of the Src family of tyrosine kinases, is a critical player in the initiation of myelination.[4][5] It is activated by signals from the axon, such as through myelin-associated glycoprotein (MAG), and subsequently stimulates the transcription of the MBP gene.[4][5]
Caption: Fyn kinase signaling pathway in the initiation of myelination.
The p38 MAPK pathway is also essential for oligodendrocyte differentiation and myelin gene expression.[3][6] Activation of p38 MAPK promotes the expression of MBP, in part by regulating the function of transcription factors like Sox10 and by cross-talking with other signaling pathways such as ERK and JNK.[3]
Caption: p38 MAPK pathway in oligodendrocyte differentiation and myelination.
Experimental Workflow
The following diagram illustrates a typical workflow for an immunohistochemistry experiment for MBP.
Caption: General workflow for MBP immunohistochemistry.
Troubleshooting
Consistent and reliable MBP staining can sometimes be challenging. Here are some common issues and potential solutions.
Table 3: Troubleshooting Guide for MBP Immunohistochemistry
| Problem | Possible Cause | Suggested Solution |
| No Staining or Weak Signal | Inactive primary antibody. | Use a new aliquot of antibody; verify storage conditions. |
| Inadequate antigen retrieval. | Optimize antigen retrieval time, temperature, and buffer pH. | |
| Incorrect antibody concentration. | Perform a titration experiment to determine the optimal antibody dilution. | |
| Tissue over-fixation. | Reduce fixation time or use a milder fixative. | |
| High Background Staining | Insufficient blocking. | Increase blocking time or use a different blocking agent. |
| Primary antibody concentration too high. | Further dilute the primary antibody. | |
| Non-specific binding of secondary antibody. | Run a control without the primary antibody; consider using a pre-adsorbed secondary antibody. | |
| Incomplete deparaffinization. | Use fresh xylene and ensure adequate incubation times. | |
| Uneven Staining | Tissue sections dried out during staining. | Keep slides moist throughout the entire procedure. |
| Incomplete reagent coverage. | Ensure the entire tissue section is covered with each reagent. | |
| Uneven fixation. | Ensure the tissue is fully immersed in fixative and the volume is adequate. |
References
- 1. biocomm.spbu.ru [biocomm.spbu.ru]
- 2. Role of the MBP protein in myelin formation and degradation in the brain | Biological Communications [biocomm.spbu.ru]
- 3. Mechanisms of Regulation of Oligodendrocyte Development by p38 Mitogen-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial events of myelination involve Fyn tyrosine kinase signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of myelin basic protein gene transcription by Fyn tyrosine kinase for myelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of regulation of oligodendrocyte development by p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Detection of Myelin Basic Protein (MBP) Isoforms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the detection and analysis of Myelin Basic Protein (MBP) isoforms using Western blotting. This document outlines the necessary protocols, materials, and data interpretation strategies to ensure reliable and reproducible results for researchers in neuroscience and drug development.
Introduction
Myelin Basic Protein (MBP) is a crucial structural component of the myelin sheath in the central nervous system (CNS). It exists in multiple isoforms due to alternative splicing of the MBP gene, with the classic isoforms having molecular weights of approximately 21.5, 18.5, 17.2, and 14 kDa.[1][2][3] The expression and relative abundance of these isoforms can vary depending on the developmental stage and the presence of demyelinating diseases.[3][4] Western blotting is a powerful technique to identify and quantify these specific MBP isoforms, providing valuable insights into myelination, demyelination, and remyelination processes. However, due to their similar molecular weights and post-translational modifications, successful separation and detection of MBP isoforms require an optimized protocol.[2][5]
Data Presentation: MBP Isoform Characteristics
The following table summarizes the key characteristics of the major MBP isoforms to aid in their identification during Western blot analysis. Note that the observed molecular weights on SDS-PAGE may differ from the theoretical weights due to the highly charged and intrinsically disordered nature of MBP.[2]
| Isoform Name | Theoretical Molecular Weight (kDa) | Common Observed Molecular Weight (kDa) | Key Characteristics |
| 21.5 kDa MBP | ~21.5 | ~21.5-22 | Contains all seven classic exons. |
| 18.5 kDa MBP | ~18.5 | ~18-19 | Predominant isoform in the adult CNS.[6] |
| 17.2 kDa MBP | ~17.2 | ~17 | A less abundant isoform.[7] |
| 14 kDa MBP | ~14.0 | ~14 | Abundant in adult rodent myelin.[6] |
| Other Isoforms | 20.2, 19.7, 16.0, 13 kDa | Variable | Less common isoforms that may be detected.[1][8] |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of MBP isoforms from brain tissue.
Materials and Reagents
-
Tissue Samples: Brain tissue (e.g., mouse, rat)
-
Lysis Buffer: RIPA buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0)
-
Protease and Phosphatase Inhibitor Cocktails
-
Protein Assay Kit: BCA or Bradford assay
-
Sample Buffer: 4X Laemmli sample buffer
-
Polyacrylamide Gels: 12-15% polyacrylamide gels for optimal isoform separation[2]
-
Running Buffer: Tris-Glycine-SDS buffer
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol
-
Membranes: Polyvinylidene difluoride (PVDF) membranes[2]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)[2]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit or anti-chicken IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Wash Buffer: TBST
Protocol
1. Sample Preparation (Tissue Lysate)
-
Dissect brain tissue on ice and wash with ice-cold PBS.[2]
-
Homogenize the tissue in ice-cold RIPA buffer supplemented with freshly added protease and phosphatase inhibitors.[2] Use approximately 10 mL of lysis buffer per 1 gram of tissue.[11]
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.[2]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[2]
-
Carefully collect the supernatant, avoiding the lipid layer at the top and the pellet at the bottom.[11]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[2]
-
Add 1/4 volume of 4X Laemmli sample buffer to the lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[2]
-
Store the prepared samples at -80°C for long-term use or proceed directly to SDS-PAGE.
2. SDS-PAGE
-
Load 20-40 µg of protein per lane onto a 12-15% polyacrylamide gel.[2]
-
Run the gel in Tris-Glycine-SDS running buffer until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Activate a PVDF membrane by soaking it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer in a wet transfer apparatus according to the manufacturer's instructions.
4. Immunodetection
-
Following transfer, wash the membrane briefly with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[2]
-
Incubate the membrane with the primary anti-MBP antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 to 1:5000 is common.[7]
-
Wash the membrane three times for 10 minutes each with TBST.[2]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[2]
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Imaging
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.[2]
Visualizations
Experimental Workflow for MBP Isoform Detection
Caption: Western blot workflow for MBP isoform detection.
Signaling and Functional Context of MBP
Caption: MBP synthesis, function, and pathology.
References
- 1. Detection of myelin basic protein isoforms by organic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Study of expression of myelin basic proteins (MBPs) in developing rat brain using a novel antibody reacting with four major isoforms of MBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myelin basic protein isoforms in myelinating and remyelinating rat brain aggregate cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Myelin management by the 18.5–kDa and 21.5–kDa classic myelin basic protein isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. Identification of the New Isoforms of Mouse Myelin Basic Protein: The Existence of Exon 5a | Semantic Scholar [semanticscholar.org]
- 9. Anti-MBP Antibodies | Invitrogen [thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. bosterbio.com [bosterbio.com]
Application Notes and Protocols for TEV Protease Cleavage of Maltose-Binding Protein (MBP) Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltose-Binding Protein (MBP) is a commonly utilized fusion tag that can significantly enhance the solubility and expression levels of recombinant proteins in E. coli.[1][2] Following purification, it is often necessary to remove the MBP tag to obtain the native target protein for functional and structural studies. Tobacco Etch Virus (TEV) protease is a highly specific cysteine protease that is widely used for this purpose.[2][3] It recognizes a specific seven-amino-acid sequence, most commonly Glu-Asn-Leu-Tyr-Phe-Gln-Gly/Ser (ENLYFQG/S), and cleaves between the Gln and Gly/Ser residues.[3][4] This high specificity minimizes the risk of off-target cleavage of the protein of interest.
These application notes provide detailed protocols and guidelines for the efficient cleavage of MBP fusion proteins using TEV protease, subsequent removal of the MBP tag and the protease, and troubleshooting common issues.
Data Presentation
Table 1: Recommended Reaction Conditions for TEV Protease Cleavage
| Parameter | Recommended Condition | Notes |
| Temperature | 4°C, 20°C, or 30°C | TEV protease is active over a broad temperature range. Cleavage at 4°C is slower but can improve the stability of the target protein.[4] Activity at 20°C is approximately 3-fold greater than at 4°C.[4] The optimal temperature is 30°C.[5] |
| pH | 7.5 - 8.5 | The optimal pH range is 6.0 - 8.5.[5] |
| Incubation Time | 1 hour to overnight | Optimal incubation time should be determined empirically. Significant cleavage can often be achieved within a few hours.[1][4] |
| Enzyme:Substrate Ratio | 1:20 to 1:100 (w/w) | A good starting point is a 1:50 ratio. This may need to be optimized for each specific fusion protein.[6][7] |
| Fusion Protein Concentration | ≥ 0.5 mg/mL | Higher concentrations can improve cleavage efficiency.[3] |
Table 2: Influence of Additives on TEV Protease Activity
| Additive | Recommended Concentration | Effect |
| DTT or β-mercaptoethanol | 1-5 mM | Reducing agents are required for TEV protease activity. |
| EDTA | 0.5-1 mM | Chelating agent that can prevent oxidation-mediated inactivation. |
| NaCl | Up to 200 mM | TEV protease is active in the presence of salt, but high concentrations (>200 mM) can reduce activity.[8] |
| Urea | Up to 2 M | Can be used to improve cleavage of sterically hindered sites.[7] |
| Glycerol | Up to 20% | Can help to stabilize the target protein. |
| Imidazole | < 50 mM | High concentrations of imidazole can inhibit TEV protease activity.[8] |
Experimental Protocols
Protocol 1: Small-Scale Pilot Experiment for TEV Protease Cleavage
This protocol is designed to determine the optimal conditions for cleaving a specific MBP fusion protein.
Materials:
-
MBP fusion protein (concentrated to at least 0.5 mg/mL)
-
TEV Protease (e.g., NEB #P8112S)[2]
-
10X TEV Protease Reaction Buffer (e.g., 500 mM Tris-HCl, 5 mM EDTA, 10 mM DTT, pH 8.0)
-
Nuclease-free water
-
SDS-PAGE loading buffer
-
Microcentrifuge tubes
Procedure:
-
Set up a series of 50 µL reactions in microcentrifuge tubes as described in the table below. Prepare a control reaction without TEV protease.[1]
| Component | Test Reaction | Control Reaction |
| MBP Fusion Protein (1 mg/mL) | 15 µg | 15 µg |
| 10X TEV Protease Reaction Buffer | 5 µL | 5 µL |
| TEV Protease (10 units/µL) | 1 µL | 0 µL |
| Nuclease-free Water | to 50 µL | to 50 µL |
-
Incubate the reactions at different temperatures (e.g., 4°C, 20°C, and 30°C) and for various time points (e.g., 1 hour, 4 hours, overnight).[1]
-
At each time point, take a 10 µL aliquot from each reaction and mix it with 5 µL of SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE to assess the extent of cleavage. The cleaved target protein and the MBP tag will appear as separate bands.
Protocol 2: Large-Scale Cleavage of MBP Fusion Protein
Once the optimal conditions have been determined from the pilot experiment, the reaction can be scaled up.
Materials:
-
MBP fusion protein
-
TEV Protease
-
10X TEV Protease Reaction Buffer
-
Dialysis tubing or centrifugal filter unit for buffer exchange (optional)
Procedure:
-
If necessary, perform a buffer exchange to transfer the purified MBP fusion protein into the optimal TEV protease reaction buffer.
-
Set up the cleavage reaction based on the optimized conditions from the pilot study. For example, for 1 mg of fusion protein, use 20 units of TEV protease in a total volume of 1 mL.
-
Incubate the reaction for the predetermined optimal time and temperature.
-
Monitor the cleavage efficiency by taking small aliquots at different time points and analyzing them by SDS-PAGE.
Protocol 3: Removal of His-tagged TEV Protease and MBP Tag
Many commercially available TEV proteases and MBP fusion vectors are engineered to contain a polyhistidine (His) tag, allowing for their easy removal after cleavage using immobilized metal affinity chromatography (IMAC).[2][9]
Materials:
-
Cleavage reaction mixture
-
Ni-NTA or other IMAC resin[9]
-
IMAC Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0)
-
IMAC Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0)
-
Chromatography column
Procedure:
-
Equilibrate the IMAC column with 5-10 column volumes of IMAC Wash Buffer.
-
Load the cleavage reaction mixture onto the column. The target protein, which lacks a His-tag, will flow through. Collect the flow-through fraction.[9]
-
Wash the column with 5-10 column volumes of IMAC Wash Buffer to ensure all of the target protein has been collected.
-
The His-tagged TEV protease, His-tagged MBP, and any uncleaved fusion protein will remain bound to the resin.
-
(Optional) Elute the bound proteins with IMAC Elution Buffer to regenerate the column.
-
Analyze the flow-through fraction by SDS-PAGE to confirm the purity of the target protein.
Mandatory Visualization
Caption: TEV protease recognizes the specific ENLYFQ sequence and cleaves between Q and G/S.
Caption: Workflow for expression, purification, and cleavage of MBP fusion proteins.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete or no cleavage | Inaccessible cleavage site: The TEV protease recognition site may be sterically hindered by the folded structure of the target protein.[4][10] | - Add a flexible linker (e.g., a short glycine-serine repeat) between the cleavage site and the target protein. - Perform the cleavage reaction under partially denaturing conditions (e.g., with 1-2 M urea).[7] - Increase the incubation time and/or the amount of TEV protease. |
| Inactive TEV protease: The enzyme may have lost activity due to improper storage or the presence of inhibitors. | - Use a fresh batch of TEV protease. - Ensure that the reaction buffer contains a reducing agent (DTT or β-mercaptoethanol). - Remove potential inhibitors (e.g., high concentrations of imidazole, metal ions) by dialysis or buffer exchange.[8] | |
| Target protein precipitates after cleavage | The MBP tag was maintaining the solubility of a poorly soluble target protein. | - Perform the cleavage at a lower temperature (4°C). - Optimize the buffer conditions for the target protein (e.g., adjust pH, ionic strength, add stabilizing agents like glycerol or arginine). |
| Non-specific cleavage | Contaminating proteases from the E. coli host. | - Add a protease inhibitor cocktail during cell lysis. - Purify the MBP fusion protein thoroughly before cleavage. |
| MBP tag co-elutes with the target protein after IMAC | The target protein may be interacting with the MBP tag. | - Perform an additional purification step, such as ion-exchange or size-exclusion chromatography. - Modify the buffer conditions (e.g., increase salt concentration) to disrupt the interaction. |
References
- 1. neb.com [neb.com]
- 2. protocols.io [protocols.io]
- 3. Cleavage of the Fusion Protein (TEV Protease) [protocols.io]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. promega.com [promega.com]
- 6. Removal of Affinity Tags with TEV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. neb.com [neb.com]
- 9. neb.com [neb.com]
- 10. reddit.com [reddit.com]
Application Notes: Generation and Characterization of Monoclonal Antibodies Against Myelin Basic Protein
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Myelin Basic Protein (MBP) is a major structural protein of the myelin sheath in the central nervous system (CNS), essential for the formation and compaction of myelin.[1] Antibodies against MBP are invaluable tools for neuroscience research, particularly in the study of demyelinating diseases such as Multiple Sclerosis (MS), where MBP can be a target of the autoimmune response.[2] These antibodies are critical for identifying oligodendrocytes, visualizing myelinated tracts, and detecting myelin degradation products. This document provides a comprehensive set of protocols for generating, purifying, and characterizing monoclonal antibodies specific for Myelin Basic Protein using hybridoma technology.
Principle of the Method
The generation of monoclonal antibodies is accomplished through hybridoma technology. This process begins with the immunization of a mouse with the target antigen, Myelin Basic Protein, to elicit a robust B-cell response. Splenocytes from the immunized mouse are then fused with immortal myeloma cells to create hybridoma cells.[3][4] These hybridomas possess the antibody-producing capability of B-cells and the immortality of myeloma cells. A rigorous selection and screening process identifies hybridoma clones secreting high-affinity antibodies specific to MBP. These selected clones are then expanded to produce a continuous and homogenous supply of the desired monoclonal antibody. The antibody is subsequently purified and characterized for its specificity and efficacy in various applications.
I. Antigen Preparation and Immunization
A well-prepared immunogen is critical for eliciting a strong and specific immune response. This protocol describes the preparation of a water-in-oil emulsion of Myelin Basic Protein with Freund's Adjuvant.
Protocol 1: Antigen Emulsification
-
Antigen Solution Preparation: Dissolve purified bovine or recombinant mouse Myelin Basic Protein (or a synthetic MBP peptide) in sterile, endotoxin-free Phosphate Buffered Saline (PBS) to a final concentration of 1 mg/mL.
-
Emulsification (Two-Syringe Method):
-
Using sterile technique, draw 0.5 mL of the MBP antigen solution into a sterile glass or chemical-resistant plastic syringe.
-
Draw 0.5 mL of Complete Freund's Adjuvant (CFA) for the primary immunization, or Incomplete Freund's Adjuvant (IFA) for booster immunizations, into a second sterile syringe.[5]
-
Connect the two syringes using a three-way stopcock or a double-hubbed needle.[4]
-
Generate the emulsion by forcing the mixture back and forth between the syringes for a minimum of 10-15 minutes.
-
The emulsion is complete when it is thick, white, and a drop placed onto the surface of cold water remains intact without dispersing.[5]
-
-
Final Preparation: Draw the emulsion into one syringe, remove the connecting hub, and attach a sterile 23-gauge needle for injection. Prepare the emulsion immediately before use.
Protocol 2: Mouse Immunization
This protocol is a general guideline and should be performed in accordance with institutional animal care and use committee (IACUC) regulations.
-
Primary Immunization (Day 0):
-
Anesthetize a 6-8 week old BALB/c mouse.
-
Inject a total of 100 µL of the MBP/CFA emulsion (containing 50 µg of MBP) subcutaneously (S.C.) at two to four sites on the back of the mouse.[6]
-
-
First Booster (Day 21):
-
Prepare an emulsion of 50 µg of MBP in IFA as described in Protocol 1.
-
Inject 100 µL of the MBP/IFA emulsion intraperitoneally (I.P.).
-
-
Second Booster (Day 42):
-
Repeat the booster injection as described for Day 21.
-
-
Pre-Fusion Boost (3-4 Days Before Fusion):
-
Inject 50 µg of MBP diluted in 100 µL of sterile PBS (without adjuvant) via an I.P. injection. This final boost stimulates the expansion of antibody-producing B-cells in the spleen.
-
II. Generation of Monoclonal Antibodies by Hybridoma Technology
This section details the fusion of splenocytes with myeloma cells, selection of hybridomas, and screening for antigen-specific antibody production.
Workflow for Monoclonal Antibody Production
Caption: Workflow for generating anti-MBP monoclonal antibodies.
Protocol 3: Hybridoma Fusion and Selection
-
Cell Preparation:
-
Aseptically harvest the spleen from the immunized mouse 3-4 days after the final boost.
-
Prepare a single-cell suspension of splenocytes in serum-free RPMI-1640 medium.
-
Culture SP2/0-Ag14 myeloma cells, ensuring they are in the logarithmic growth phase on the day of fusion.
-
Mix the splenocytes and myeloma cells at a ratio of 5:1 in a 50 mL conical tube.
-
-
Fusion:
-
Co-pellet the mixed cells by centrifugation (300 x g for 10 minutes).
-
Gently resuspend the pellet and add 1 mL of pre-warmed Polyethylene Glycol (PEG) 1500 dropwise over 1 minute while gently swirling the tube.
-
Slowly add 10 mL of serum-free RPMI-1640 medium over 5 minutes to dilute the PEG.
-
Centrifuge the cells (300 x g for 5 minutes) and discard the supernatant.
-
-
Selection and Plating:
-
Gently resuspend the cell pellet in complete RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS), Hypoxanthine-Aminopterin-Thymidine (HAT) supplement, and hybridoma cloning supplement.
-
Plate the cell suspension into several 96-well tissue culture plates.
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
-
Feeding and Screening:
-
After 5-7 days, feed the cultures by replacing half of the medium with fresh HAT medium.
-
Between days 10 and 14, when hybridoma colonies are visible, screen the culture supernatants for the presence of anti-MBP antibodies using an indirect ELISA (see Protocol 4).
-
III. Screening and Characterization
Positive hybridoma clones must be identified and characterized for their specificity and utility in various immunoassays.
Screening Workflow using Indirect ELISA
Caption: Workflow for indirect ELISA screening of hybridomas.
Protocol 4: Indirect ELISA for Antibody Screening
-
Plate Coating: Dilute purified MBP to 2 µg/mL in PBS. Add 100 µL to each well of a 96-well high-binding ELISA plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (PBS with 1% Bovine Serum Albumin (BSA)). Incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Discard the blocking buffer and wash as in step 2. Add 100 µL of undiluted hybridoma culture supernatant to each well. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of HRP-conjugated goat anti-mouse IgG, diluted according to the manufacturer's recommendation in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of 2M H₂SO₄ to each well to stop the reaction.
-
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader. Wells with an OD value significantly above the negative control (supernatant from non-secreting myeloma cells) are considered positive.
B-Cell Activation Signaling Pathway
Caption: Key pathways in B-cell activation leading to antibody production.
IV. Antibody Purification and Characterization
Protocol 5: Antibody Purification using Protein A/G Chromatography
-
Supernatant Preparation: Expand the selected hybridoma clone in serum-free medium. Collect the culture supernatant and centrifuge at 10,000 x g for 30 minutes to remove cells and debris. Filter the supernatant through a 0.22 µm filter.
-
Column Equilibration: Equilibrate a pre-packed Protein A/G column with 5-10 column volumes of binding buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).
-
Sample Loading: Load the prepared supernatant onto the column at a flow rate recommended by the manufacturer.
-
Washing: Wash the column with 10-15 column volumes of binding buffer or until the A280 absorbance of the flow-through returns to baseline.
-
Elution: Elute the bound antibody using a low pH elution buffer (e.g., 0.1 M Glycine-HCl, pH 2.7). Collect 1 mL fractions into tubes containing 100 µL of neutralization buffer (1 M Tris-HCl, pH 8.5) to immediately neutralize the acidic pH.
-
Analysis and Storage: Measure the protein concentration of each fraction by absorbance at 280 nm (A280 of 1.4 ≈ 1 mg/mL IgG). Pool the antibody-containing fractions. Dialyze against PBS overnight at 4°C. Store the purified antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol 6: Characterization by Western Blot
-
Sample Preparation: Homogenize rat or mouse brain tissue in RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein lysate per lane on a 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer (5% non-fat dry milk or BSA in TBST).
-
Primary Antibody: Incubate the membrane with the purified anti-MBP monoclonal antibody (e.g., 1:1,000-1:20,000 dilution in blocking buffer) overnight at 4°C.[3]
-
Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated goat anti-mouse IgG for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system. MBP typically appears as multiple bands between 14-22 kDa due to different isoforms.[3][7]
Protocol 7: Characterization by Immunohistochemistry (IHC)
-
Tissue Preparation: Perfuse a mouse with 4% paraformaldehyde (PFA) and post-fix the brain in PFA overnight. Prepare 40 µm free-floating sections using a vibratome or cryostat.
-
Antigen Retrieval: If using paraffin-embedded tissue, deparaffinize and perform heat-mediated antigen retrieval in a citrate buffer (pH 6.0).[8]
-
Blocking and Permeabilization: Incubate sections for 1-2 hours in Blocking Buffer (PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Primary Antibody: Incubate sections with the purified anti-MBP antibody (e.g., 1:500-1:5,000 dilution in blocking buffer) overnight at 4°C.[3][9]
-
Secondary Antibody: Wash sections three times in PBS. Incubate with a fluorescently labeled goat anti-mouse IgG secondary antibody for 2 hours at room temperature.
-
Mounting and Imaging: Wash sections three times in PBS, mount onto slides with an anti-fade mounting medium containing DAPI, and image using a fluorescence or confocal microscope. Positive staining will delineate myelinated fiber tracts in the brain.
V. Expected Results and Data Presentation
The following tables summarize typical quantitative data expected from the successful generation of anti-MBP monoclonal antibodies.
Table 1: Immunization and Hybridoma Screening Results
| Parameter | Expected Result | Notes |
| Serum Titer (Post-3rd Immunization) | > 1:10,000 | Determined by indirect ELISA against MBP. Titer is the highest dilution giving an OD450 > 0.2. |
| Fusion Efficiency | 100-500 colonies/spleen | Varies based on the fusion protocol and health of the cells. |
| Primary Screen Positives | 10-30% of wells | Percentage of wells showing an OD450 > 0.5 in the initial ELISA screen.[10] |
| Stable Positive Clones | 5-15 clones | Number of clones that remain stable and productive after subcloning. |
Table 2: Antibody Production and Purification Yields
| Parameter | Expected Result | Notes |
| Hybridoma Supernatant Concentration | 10-50 µg/mL | Concentration of monoclonal antibody in culture supernatant from expanded clones. |
| Purification Yield (from 500 mL supe) | 5-25 mg | Total amount of purified IgG obtained via Protein A/G chromatography. |
| Purity (by SDS-PAGE) | > 95% | Assessed by Coomassie blue staining, showing heavy (~50 kDa) and light (~25 kDa) chains. |
Table 3: Antibody Characterization Parameters
| Application | Recommended Starting Dilution | Expected Outcome |
| ELISA | 1:1,000 - 1:100,000 | Dose-dependent signal with a low background. |
| Western Blot | 1:1,000 - 1:20,000 | Specific bands at ~14-22 kDa in brain lysate.[3] |
| Immunohistochemistry | 1:500 - 1:5,000 | Clear staining of myelinated structures in CNS tissue sections.[3][9] |
References
- 1. Myelin Basic Protein or MBP Antibody [neuromics.com]
- 2. Frontiers | Role of Helical Structure in MBP Immunodominant Peptides for Efficient IgM Antibody Recognition in Multiple Sclerosis [frontiersin.org]
- 3. biosensis.com [biosensis.com]
- 4. research.umd.edu [research.umd.edu]
- 5. Standardization of Antigen-Emulsion Preparations for the Induction of Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunization protocol. EuroMAbNet [euromabnet.com]
- 7. Myelin Basic Protein (MBP) Antibody (200-901-D81) | Rockland [rockland.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Identification of the Protein Target of Myelin-Binding Ligands by Immunohistochemistry and Biochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioservuk.com [bioservuk.com]
Application Notes and Protocols: Handling and Storage of Lyophilized Myelin Basic Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Basic Protein (MBP) is a crucial protein component of the myelin sheath in the central nervous system (CNS), playing a vital role in the formation and compaction of myelin.[1] It is widely used in neuroscience research, particularly in studies of demyelinating diseases such as multiple sclerosis (MS). A common application is the induction of experimental autoimmune encephalomyelitis (EAE), an animal model for MS.[2][3] Proper handling and storage of lyophilized MBP are critical to ensure its stability, solubility, and biological activity for reliable and reproducible experimental outcomes. These application notes provide detailed protocols for the handling, storage, and use of lyophilized MBP.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for the handling and storage of lyophilized Myelin Basic Protein.
| Parameter | Recommendation | Notes |
| Short-Term Storage (Lyophilized) | Room temperature (several days to weeks) or ≤4°C | Protect from intense light. |
| Long-Term Storage (Lyophilized) | -20°C or -80°C | Recommended for storage longer than 4 weeks. |
| Reconstitution Solvent | Sterile, purified water, PBS, or 10mM HCl | Choice of solvent may depend on the specific product and downstream application. |
| Reconstitution Concentration | 1 mg/mL is a common stock concentration.[4] | Refer to the manufacturer's product data sheet for specific recommendations. |
| Short-Term Storage (Reconstituted) | 2-8°C for up to one week. | Some sources suggest reconstituted peptides can be stable for several days to a few weeks at this temperature. |
| Long-Term Storage (Reconstituted) | Aliquot and store at -20°C or -80°C. | Avoid repeated freeze-thaw cycles. Aliquots should ideally be in volumes greater than 20 µL. |
Table 1: Storage and Reconstitution Recommendations for Lyophilized Myelin Basic Protein
| Application | Species | Typical Concentration/Dose |
| Induction of EAE | Lewis Rats | 50–100 µg per animal (subcutaneously)[2] |
| Induction of EAE | C57BL/6 and SJL/J Mice | 100–200 µg per animal (subcutaneously)[3] |
| In Vitro T-cell Stimulation | Mouse | 0-10 µg/mL[5] |
| Endothelial Cell Treatment | Human | 1-100 µg/mL[6] |
| MAP Kinase Activation Assay | In Vitro | 0.1 mg/mL (copolymerized in gel)[7] |
| ELISA Standard Curve | Rat | 123.5-10,000 pg/mL[8] |
| Western Blot (Anti-MBP Antibody) | N/A | 1:500 to 1:1,000 dilution |
Table 2: Typical Working Concentrations of Myelin Basic Protein in Various Applications
Experimental Protocols
Reconstitution of Lyophilized Myelin Basic Protein
This protocol provides a general procedure for reconstituting lyophilized MBP. Always refer to the manufacturer's specific instructions provided with the product.
Materials:
-
Vial of lyophilized Myelin Basic Protein
-
Sterile, purified water, sterile Phosphate-Buffered Saline (PBS), or 10mM HCl
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Microcentrifuge
Procedure:
-
Equilibration: Allow the vial of lyophilized MBP and the chosen reconstitution solvent to equilibrate to room temperature before opening.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Solvent Addition: Carefully open the vial and add the recommended volume of the appropriate sterile solvent to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently swirl or rock the vial to dissolve the protein. Avoid vigorous shaking or vortexing, as this can cause foaming and protein denaturation. Allow the vial to sit at room temperature for 15-30 minutes to ensure complete reconstitution.
-
Aliquoting and Storage: For long-term storage, it is recommended to aliquot the reconstituted MBP into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes. Store aliquots at -20°C or -80°C. For short-term storage, the reconstituted solution can be kept at 2-8°C for up to one week.
Protocol for Western Blotting of Myelin Basic Protein
This protocol outlines the general steps for detecting MBP in brain tissue lysates by Western blotting.
Materials:
-
Brain tissue lysate
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary antibody: Anti-Myelin Basic Protein antibody (e.g., rabbit polyclonal)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Wash buffer (TBST)
Procedure:
-
Sample Preparation: Prepare brain tissue lysates and determine the protein concentration. Mix the lysate with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a standard wet or semi-dry transfer method.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-MBP antibody (typically at a 1:500 to 1:1,000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.
-
Washing: Wash the membrane three to five times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Experimental Workflow for Handling Lyophilized MBP
Caption: Workflow for handling and storage of lyophilized Myelin Basic Protein.
Logical Relationships in MBP Storage and Stability
Caption: Relationship between storage conditions, temperature, and stability of MBP.
Signaling Pathway for Local MBP Translation in Oligodendrocytes
Caption: Signaling cascade leading to localized MBP translation and myelination.
References
- 1. Role of the MBP protein in myelin formation and degradation in the brain | Biological Communications [biocomm.spbu.ru]
- 2. bca-protein.com [bca-protein.com]
- 3. dibutyryl.com [dibutyryl.com]
- 4. Myelin Basic Protein bovine brain lyophilized powder [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MYELIN BASIC PROTEIN INDUCES INFLAMMATORY MEDIATORS FROM PRIMARY HUMAN ENDOTHELIAL CELLS AND BLOOD-BRAIN-BARRIER DISRUPTION: IMPLICATIONS FOR THE PATHOGENESIS OF MULTIPLE SCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
Application Notes and Protocols: Induction of Experimental Autoimmune Encephalomyelitis with Myelin Basic Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized preclinical model for multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS).[1][2][3][4] EAE is primarily a CD4+ T cell-mediated autoimmune disease characterized by inflammation, demyelination, and axonal damage within the CNS, leading to a progressive paralysis.[5][6] The induction of EAE using myelin basic protein (MBP) or its immunodominant peptides is a well-established method to study the pathogenic mechanisms of autoimmunity and to evaluate the efficacy of potential therapeutic agents for MS.[7][8]
These application notes provide detailed protocols for the induction of EAE using MBP in various rodent models, present key quantitative data in a structured format, and illustrate the associated immunological pathways and experimental workflows.
Data Presentation
Table 1: Reagents and Recommended Doses for Active MBP-Induced EAE
| Parameter | SJL Mice | C57BL/6 Mice | Lewis Rats |
| Antigen | Intact MBP or MBP84-104 peptide | Rat MBP | Intact MBP |
| Antigen Dose | 50-100 µg (intact MBP) or 100 nmol (MBP84-104, two immunizations)[5][6] | 200 µg (two immunizations)[9] or 400 µg (single immunization)[9] | Varies, typically emulsified in adjuvant |
| Adjuvant | Complete Freund's Adjuvant (CFA) | Complete Freund's Adjuvant (CFA) | Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA) with Mycobacterium tuberculosis[7] |
| CFA Concentration | 2 mg/mL M. tuberculosis[5][6] | 4 mg/mL M. tuberculosis[9] | 0.5 mg/mL M. tuberculosis[10] |
| Pertussis Toxin (PTX) | Required | Required | Not typically required |
| PTX Dose | 400 ng on day 0 and day 2 post-immunization[5][6] | 200 ng on day 0 and day 2 post-immunization[5] | N/A |
| Typical Disease Onset | 9-12 days post-immunization[1] | Around day 20 post-initial immunization[9] | Varies, typically acute onset |
| Disease Course | Relapsing-remitting[5][6] | Monophasic, moderate[9] | Acute and self-limiting[7] |
Table 2: Clinical Scoring System for EAE
The severity of EAE is monitored daily using a standardized clinical scoring system.[11][12]
| Score | Clinical Signs |
| 0 | No clinical signs of EAE.[11] |
| 0.5 | Tip of tail is limp.[11] |
| 1 | Limp tail.[13] |
| 1.5 | Limp tail and hind limb weakness. |
| 2 | Partial hind leg paralysis or hind limb weakness.[10][13] |
| 2.5 | One hind leg paralyzed and the other weak. |
| 3 | Complete hind leg paralysis.[10][13] |
| 3.5 | Complete hind leg paralysis and one weak forelimb. |
| 4 | Total hind leg and partial front leg paralysis; animal moves with difficulty.[13] |
| 5 | Moribund state or death.[10][13] |
Note: Intermediate scores (e.g., 0.5, 1.5, 2.5, 3.5) can be used to more accurately describe the clinical presentation.[12] Animals reaching a score of 4 or 5 should be monitored closely and may require euthanasia according to institutional guidelines.[11][13]
Experimental Protocols
Protocol 1: Active Induction of EAE in SJL Mice with MBP Peptide (MBP84-104)
This protocol describes the induction of a relapsing-remitting EAE course in SJL mice.[5][6]
Materials:
-
SJL mice (female, 6-8 weeks old)
-
MBP84-104 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Small animal clippers
-
Syringes and needles (25-27 gauge)
Procedure:
-
Antigen Emulsion Preparation:
-
Reconstitute the MBP84-104 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an emulsion by mixing equal volumes of the peptide solution and CFA (containing 4 mg/mL M. tuberculosis to achieve a final concentration of 2 mg/mL in the emulsion).
-
Emulsify by repeatedly drawing the mixture into and expelling it from a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Pertussis Toxin Boost (Day 2):
-
Second Immunization (Day 7):
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE using the scoring system in Table 2.
-
Record body weight daily.
-
Protocol 2: Active Induction of EAE in C57BL/6 Mice with Rat MBP
This protocol is for inducing a chronic-progressive form of EAE in C57BL/6 mice, which are traditionally considered resistant to MBP-induced EAE.[9]
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
Rat Myelin Basic Protein (MBP)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Small animal clippers
-
Syringes and needles (25-27 gauge)
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve rat MBP in sterile PBS to a concentration of 2 mg/mL.
-
Prepare an emulsion by mixing equal volumes of the MBP solution and CFA (containing 8 mg/mL M. tuberculosis to achieve a final concentration of 4 mg/mL in the emulsion).[9]
-
Emulsify thoroughly as described in Protocol 1.
-
-
Immunization (Day 0):
-
Anesthetize the mice and inject 0.1 mL of the emulsion (containing 200 µg of rat MBP) subcutaneously at the base of the tail.
-
Administer 200 ng of PTX i.p. or i.v.[5]
-
-
Pertussis Toxin Boost (Day 2):
-
Administer a second dose of 200 ng of PTX i.p. or i.v.[5]
-
-
Booster Immunization (Day 17):
-
Prepare a fresh antigen emulsion.
-
Administer a second subcutaneous immunization with 200 µg of rat MBP in CFA.[9]
-
-
Monitoring:
-
Monitor the mice daily for clinical signs and body weight, starting from day 7 post-initial immunization. Disease onset is typically around day 20.[9]
-
Visualizations
Signaling Pathway in MBP-Induced EAE
Caption: Pathogenic T cell signaling cascade in MBP-induced EAE.
Experimental Workflow for Active EAE Induction
Caption: General experimental workflow for active EAE induction.
Pathophysiology and Signaling
The induction of EAE with MBP initiates a cascade of immunological events that culminates in CNS pathology. The process begins with the immunization, where MBP, emulsified in CFA, is taken up by antigen-presenting cells (APCs) such as dendritic cells.[1] These APCs process the MBP and present its peptides via MHC class II molecules to naive CD4+ T cells in the draining lymph nodes.[8]
This antigen presentation, in the pro-inflammatory environment created by CFA, drives the differentiation of naive T cells into pathogenic T helper (Th) cell subsets, primarily Th1 and Th17 cells.[5][8]
-
Th1 cells , characterized by the production of interferon-gamma (IFN-γ), are potent activators of macrophages.[8][14]
-
Th17 cells , which produce interleukin-17 (IL-17), are crucial for disrupting the blood-brain barrier (BBB) and recruiting other immune cells to the CNS.[8][15] The pathogenicity of Th17 cells is further enhanced by cytokines like IL-23.[8]
Pertussis toxin is often required, particularly in MBP-based models, to facilitate the entry of these activated T cells into the CNS by increasing the permeability of the BBB.[5][6] Once in the CNS, these autoreactive T cells are reactivated by local APCs, such as microglia and infiltrating macrophages, that present endogenous MBP. This triggers the release of a storm of pro-inflammatory cytokines and chemokines.[2][6]
This inflammatory milieu leads to the recruitment of peripheral mononuclear cells, activation of CNS-resident microglia, and subsequent demyelination of axonal tracts and neuronal damage, which manifest as the clinical signs of EAE.[5][6][16]
Concluding Remarks
The MBP-induced EAE model is an invaluable tool for dissecting the immunopathological mechanisms of autoimmune demyelinating diseases and for the preclinical evaluation of novel therapeutics. The choice of animal strain, specific MBP antigen (whole protein vs. peptide), and immunization protocol allows for the modeling of different clinical courses of MS, from acute monophasic to relapsing-remitting disease.[1][5][7] Careful adherence to detailed protocols and consistent clinical scoring are paramount for obtaining reproducible and meaningful data. The insights gained from this model continue to drive the development of next-generation therapies for multiple sclerosis.
References
- 1. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling blood-based neural biomarkers and cytokines in experimental autoimmune encephalomyelitis model of multiple sclerosis using single-molecule array technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical and Histopathological Assessment on an Animal Model with Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 7. MBP induced EAE Rat Model - Creative Biolabs [creative-biolabs.com]
- 8. Experimental Autoimmune Encephalomyelitis (EAE) as Animal Models of Multiple Sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
- 12. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 13. Tolerance Induction and Autoimmune Encephalomyelitis Amelioration After Administration of Myelin Basic Protein–derived Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. jpp.krakow.pl [jpp.krakow.pl]
Application Notes: Quantification of Myelin Basic Protein in Cerebrospinal Fluid
Introduction
Myelin Basic Protein (MBP) is a crucial structural component of the myelin sheath in the central nervous system (CNS), essential for the formation and maintenance of compact myelin.[1][2] The myelin sheath acts as an insulator for nerve axons, enabling the efficient conduction of nerve impulses.[1][3] In pathological conditions characterized by demyelination, such as Multiple Sclerosis (MS), the myelin sheath is broken down, leading to the release of its components, including MBP, into the cerebrospinal fluid (CSF).[4][5] Consequently, the quantification of MBP in the CSF serves as a valuable biomarker for active demyelination and disease activity in various neurological disorders.[6][7] Elevated MBP levels are strongly associated with acute relapses in MS and can also be detected in other conditions causing myelin damage, including central nervous system trauma, stroke, and certain infections.[4][8] This document provides detailed protocols for the collection of CSF and the quantification of MBP using common immunoassay and mass spectrometry techniques.
Quantitative Data Summary
MBP levels in CSF are indicative of the state of myelin integrity. The following table summarizes typical MBP concentrations found in different clinical contexts, as measured primarily by radioimmunoassay (RIA) and ELISA. It is important to note that reference ranges may vary slightly between laboratories.[8][9]
| Clinical Condition | Mean MBP Level (ng/mL) | Typical Range / Threshold | Reference Notes |
| Healthy / Control Subjects | 3.9 | < 4 ng/mL or < 6.2 ng/mL | Generally considered normal.[7][8][10][11] |
| Multiple Sclerosis (Chronic Progressive) | 6.7 | Levels may be elevated (>6.2 ng/mL) in 50% of patients.[10][11] | Levels from 4 to 8 ng/mL can indicate a chronic breakdown of myelin.[8][12] |
| Multiple Sclerosis (Monosymptomatic Exacerbation) | 8.2 | Levels are often elevated (>6.2 ng/mL) in 75% of cases.[10][11] | |
| Multiple Sclerosis (Polysymptomatic Exacerbation) | 22.3 | Levels are elevated (>6.2 ng/mL) in 95% of cases.[10][11] | Levels ≥ 9 ng/mL suggest active myelin breakdown.[8][12] |
| Acute Optic Neuritis | 7.6 | Levels are often elevated (>6.2 ng/mL) in 80% of patients.[10][11] | |
| Acute Internuclear Ophthalmoplegia | 6.8 | Levels may be elevated (>6.2 ng/mL).[10][11] |
Experimental Protocols
Cerebrospinal Fluid (CSF) Collection and Handling
Proper collection and handling of CSF are critical for accurate MBP quantification. Contamination with blood can lead to falsely elevated results.[13][14]
Protocol:
-
Patient Preparation: Patients may be asked to fast overnight.[15]
-
Collection: CSF is typically collected via lumbar puncture between the L3-L5 vertebrae using an atraumatic needle.[15][16] The lumbar puncture should ideally be performed within five days of the onset of neurological symptoms for optimal detection of demyelination events.
-
Fractionation: Collect at least 1-2 mL of CSF into sterile, polypropylene tubes.[15] It is best practice to label tubes sequentially (e.g., 1, 2, 3, 4) to distinguish different fractions.
-
Initial Inspection: Visually inspect the sample. Samples with significant blood contamination (>500 red blood cells/µL) should be noted or discarded, as hemolysis can interfere with the assay.[13][15]
-
Centrifugation: Centrifuge the CSF sample at 1,500-3,000 x g for 10-20 minutes at room temperature to pellet cells and other debris.[15][17]
-
Aliquoting: Carefully aspirate the clear supernatant and transfer it into new, clean polypropylene tubes. Prepare small aliquots (e.g., 0.5 mL) to avoid repeated freeze-thaw cycles.[15][18]
-
Storage: For immediate analysis, samples can be stored at 2-8°C. For long-term storage, samples must be frozen at -20°C or, preferably, at -80°C.[15][18]
References
- 1. Role of the MBP protein in myelin formation and degradation in the brain | Semantic Scholar [semanticscholar.org]
- 2. usbio.net [usbio.net]
- 3. mdpi.com [mdpi.com]
- 4. Multiple sclerosis and myelin basic protein: insights into protein disorder and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MYELIN BASIC PROTEIN INDUCES INFLAMMATORY MEDIATORS FROM PRIMARY HUMAN ENDOTHELIAL CELLS AND BLOOD-BRAIN-BARRIER DISRUPTION: IMPLICATIONS FOR THE PATHOGENESIS OF MULTIPLE SCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myelin basic protein in CSF as indicator of disease activity in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ucsfhealth.org [ucsfhealth.org]
- 9. CSF myelin basic protein [sales-demo.adam.com]
- 10. CSF myelin basic protein levels in acute optic neuritis and multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CSF Myelin Basic Protein Levels in Acute Optic Neuritis and Multiple Sclerosis | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 12. CSF Myelin Basic Protein - UF Health [ufhealth.org]
- 13. Myelin Basic Protein, CSF | MLabs [mlabs.umich.edu]
- 14. Myelin Basic Protein, CSF (Sendout) [testguide.labmed.uw.edu]
- 15. CSF Collection Protocol | McGovern Medical School [med.uth.edu]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. Dynacare - MYELIN BASIC PROTEIN, CEREBRAL SPINAL FLUID [dynacare.ca]
- 18. cloud-clone.com [cloud-clone.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of MBP-Tagged Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the expression and purification of Maltose-Binding Protein (MBP)-tagged proteins, specifically focusing on low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield of my MBP-tagged protein?
Low yield of MBP-tagged proteins can stem from several factors throughout the expression and purification workflow. The most common culprits include:
-
Low Protein Expression Levels: The initial amount of protein produced by the host cells may be insufficient.[1]
-
Protein Insolubility: The fusion protein may be forming insoluble aggregates known as inclusion bodies.[1][2]
-
Inefficient Binding to Amylose Resin: The MBP tag may not be properly folded or accessible, leading to poor capture during affinity chromatography.[3][4]
-
Protein Degradation: The fusion protein can be broken down by proteases present in the host cell lysate.[3][5][6]
-
Issues with Elution: The protein may not elute efficiently from the amylose resin.
-
Precipitation after Tag Cleavage: The target protein may become insoluble and precipitate after the MBP tag is removed.[2][4]
Q2: How can I quickly assess if my MBP-fusion protein is being expressed?
To check for expression, you can perform a small-scale pilot expression. After inducing a small culture, lyse the cells and run a small amount of the total cell lysate on an SDS-PAGE gel. You can compare the protein profile of your induced sample with an uninduced control. The appearance of a new band at the expected molecular weight of your MBP-fusion protein in the induced sample indicates expression.
Q3: My protein is expressed, but it's in the insoluble fraction (inclusion bodies). What should I do?
Insoluble expression is a common issue. Here are several strategies to improve the solubility of your MBP-tagged protein:
-
Lower the Expression Temperature: Reducing the temperature to 15-30°C after induction can slow down protein synthesis, allowing more time for proper folding.[4][7]
-
Optimize IPTG Concentration: Vary the concentration of the inducer (IPTG) to find the optimal level that promotes soluble expression without overwhelming the cellular folding machinery.
-
Use a Different E. coli Strain: Some strains are specifically designed to enhance the expression of difficult proteins. For example, strains that co-express chaperones can aid in proper folding.
-
Change the Position of the MBP Tag: Sometimes, moving the MBP tag from the N-terminus to the C-terminus (or vice versa) can improve solubility.[3][5][8] Studies have shown that an N-terminal MBP generally provides a better solubility advantage.[8]
-
Co-express Chaperones: Molecular chaperones can assist in the proper folding of your target protein.
Troubleshooting Guides
Problem 1: Low or No Expression of the MBP-Fusion Protein
If you are not seeing any expression of your fusion protein, consider the following troubleshooting steps.
Troubleshooting Workflow for Low/No Expression
Caption: Troubleshooting workflow for low or no protein expression.
| Possible Cause | Recommended Solution |
| Incorrect plasmid sequence or out-of-frame fusion | Re-sequence your plasmid to ensure the gene of interest is correctly inserted and in-frame with the MBP tag. |
| Suboptimal induction conditions | Titrate the IPTG concentration and vary the induction time and temperature. Sometimes a lower concentration and longer induction at a lower temperature can help.[6] |
| Codon bias | The codons in your gene of interest may be rare in E. coli. Use an E. coli strain that supplies tRNAs for rare codons, such as BL21(DE3)pLysS or Rosetta(DE3).[6] |
| Toxicity of the target protein to E. coli | If the protein is toxic, you may observe slow cell growth after induction. Try using a strain with tighter control of basal expression, like BL21-AI, or lower the induction temperature. |
| Proteolysis of the fusion protein | The linker between MBP and the target protein can be susceptible to proteases.[6] Add protease inhibitors to your lysis buffer and keep the sample cold.[3][5] |
Problem 2: Protein is Expressed but Insoluble (Inclusion Bodies)
Even with the solubility-enhancing properties of MBP, some fusion proteins still form inclusion bodies.
Troubleshooting Workflow for Protein Insolubility
Caption: Troubleshooting workflow for insoluble protein expression.
| Parameter to Optimize | Recommendations |
| Expression Temperature | Lower the culture temperature to 15-30°C after IPTG induction.[4][7] This can significantly improve solubility. |
| Inducer Concentration | Reduce the IPTG concentration to slow down the rate of protein expression. |
| Growth Media | Use different media like Terrific Broth (TB) or 2xYT, which can sometimes improve soluble expression.[6] |
| Solubility Enhancers | Add small molecules like glycerol (5-10%) or arginine to the lysis buffer, which can help keep the protein soluble.[9] |
| Cell Lysis | Ensure complete cell lysis to release all soluble protein. Over-sonication should be avoided as it can generate heat and denature the protein.[3] |
Problem 3: Low Binding of MBP-Fusion Protein to Amylose Resin
If your protein is expressed in a soluble form but does not bind efficiently to the amylose resin, several factors could be at play.
Troubleshooting Workflow for Poor Resin Binding
Caption: Troubleshooting workflow for poor binding to amylose resin.
| Possible Cause | Recommended Solution |
| MBP tag is not accessible or is cleaved | Fuse the MBP tag to the other terminus of the protein.[3][5] Use protease-deficient E. coli strains and add protease inhibitors during cell lysis.[3][5] |
| Suboptimal buffer conditions | Check the pH and composition of your binding buffer; a pH around 7.4 is generally optimal.[3][9] You can also try adjusting the salt concentration (e.g., up to 1 M NaCl) or adding mild detergents.[3] |
| Interference from crude extract components | Including glucose in the growth medium can suppress the expression of amylases that might compete for binding to the resin.[3][5] |
| Protein precipitation in the column | Decrease the amount of sample loaded or elute with a linear gradient instead of a step elution.[3] |
| Inefficient binding kinetics | Increase the incubation time of the lysate with the amylose resin (batch binding) or decrease the flow rate during column loading.[3] |
Problem 4: Protein Precipitates After Cleavage of the MBP Tag
A common issue is that the target protein precipitates after the highly soluble MBP tag is removed.
| Possible Cause | Recommended Solution |
| Target protein is inherently insoluble | The MBP tag may have been keeping a misfolded or aggregation-prone protein in solution.[10][11] |
| Buffer conditions are not optimal for the cleaved protein | After cleavage, the buffer may need to be optimized for the target protein's stability. This can involve adjusting the pH, salt concentration, or adding stabilizing agents like glycerol or arginine. |
| High protein concentration | The concentration of the target protein may be too high after cleavage, leading to aggregation. Perform the cleavage reaction at a lower protein concentration or in a larger volume. |
Experimental Protocols
General Protocol for Small-Scale Expression and Solubility Testing
-
Inoculation: Inoculate 5-10 mL of appropriate growth medium (e.g., LB) containing the necessary antibiotic with a single colony of E. coli transformed with your MBP-fusion protein expression plasmid. Grow overnight at 37°C with shaking.
-
Sub-culturing: The next day, inoculate a larger volume of media (e.g., 50 mL) with the overnight culture to an OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.5-0.6.
-
Induction: Reserve a 1 mL aliquot of the uninduced culture. Induce the remaining culture with IPTG (a final concentration of 0.1-1 mM is a good starting point).
-
Expression: Incubate the induced culture at the desired temperature (e.g., 18°C, 25°C, or 37°C) for a set amount of time (e.g., 4 hours to overnight).
-
Harvesting: Harvest the cells by centrifugation.
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA, with protease inhibitors). Lyse the cells by sonication on ice.
-
Fractionation: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Analysis: Analyze the uninduced sample, total induced lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the expression level and solubility of your MBP-fusion protein.
General Protocol for Affinity Purification on Amylose Resin
-
Prepare Lysate: Prepare a clarified cell lysate containing your soluble MBP-fusion protein as described above.
-
Equilibrate Resin: Equilibrate the amylose resin with column buffer (e.g., 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA).
-
Binding: Load the clarified lysate onto the equilibrated amylose column. This can be done by gravity flow, FPLC, or batch incubation.[7]
-
Washing: Wash the column extensively with column buffer to remove unbound proteins.
-
Elution: Elute the bound MBP-fusion protein with elution buffer (column buffer containing 10 mM maltose).[2]
-
Analysis: Analyze the collected fractions (flow-through, washes, and elutions) by SDS-PAGE to assess the purity of your protein.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. genscript.com [genscript.com]
- 3. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [sigmaaldrich.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positional effects of fusion partners on the yield and solubility of MBP fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MBP Fusion Protein Expression
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Maltose-Binding Protein (MBP) fusion systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using an MBP fusion tag?
A1: The primary advantage of the Maltose-Binding Protein (MBP) tag is its ability to enhance the solubility of its fusion partners.[1][2][3] Many recombinant proteins, when overexpressed in E. coli, form insoluble aggregates known as inclusion bodies.[1] MBP, a highly soluble protein, can act as a "holdase," keeping the attached protein of interest in a soluble state, which facilitates proper folding and downstream purification.[3][4]
Q2: How does the MBP tag facilitate purification?
A2: The MBP tag is a natural affinity tag that binds specifically to amylose resin.[1][2] This interaction allows for a straightforward, single-step affinity purification of the MBP-fusion protein from the crude cell lysate.[1] The bound protein is typically eluted under gentle, non-denaturing conditions using maltose.[1]
Q3: What is the typical size of the MBP tag?
A3: The MBP tag is a relatively large protein, with a molecular weight of approximately 42 kDa.[2] Researchers should account for this added size when analyzing expression results on SDS-PAGE gels.
Q4: Can the position of the MBP tag (N- or C-terminus) affect expression and solubility?
A4: Yes, the position can have a significant effect. Fusing MBP to the N-terminus of a target protein is generally more effective for enhancing solubility.[3] This is because the MBP portion is translated and folds first, potentially assisting the subsequent folding of the passenger protein as it emerges from the ribosome.[3]
Q5: Why is it important to include glucose in the growth media?
A5: Including glucose in the growth media helps to repress the expression of a native E. coli amylase.[5][6] If this amylase is expressed, it can degrade the amylose resin used for purification, causing the fusion protein to elute prematurely or not bind effectively.[5][6]
Troubleshooting Guide
This section addresses common problems encountered during MBP fusion protein expression and purification.
Problem 1: Low or No Expression of the Fusion Protein
Q: I don't see a band for my induced fusion protein on an SDS-PAGE gel. What should I do?
A: Low or undetectable expression is a common issue. Follow these steps to diagnose and resolve the problem.
-
Initial Checks & Potential Causes:
-
Plasmid Integrity: Verify the construct sequence to ensure the gene of interest is in-frame with the MBP tag and lacks mutations.
-
Toxicity: The fusion protein may be toxic to the E. coli host, even at low basal expression levels.[7]
-
Codon Bias: The gene of interest may contain codons that are rare in E. coli, leading to stalled translation.[6][7]
-
mRNA Instability: The mRNA transcript of the fusion protein might be unstable.[6]
-
Proteolysis: The full-length fusion protein may be rapidly degraded by host cell proteases.[7][8]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no protein expression.
-
Optimization of Induction Conditions: Systematically vary induction parameters. Lower temperatures often slow down protein synthesis, which can improve folding and reduce toxicity.[7]
Parameter Starting Point Optimization Range Rationale Temperature 37°C 15°C - 37°C Lower temperatures can enhance solubility and reduce proteolysis.[7][9] IPTG Conc. 1 mM 0.05 mM - 1 mM Lower IPTG can reduce the rate of synthesis, preventing misfolding.[9][10] Induction Time 3-4 hours 3 hours - Overnight Longer times at lower temperatures may be needed to accumulate protein.[9]
Problem 2: Fusion Protein is Insoluble (Found in Inclusion Bodies)
Q: My MBP fusion protein is highly expressed, but it's all in the insoluble pellet. How can I improve its solubility?
A: While MBP is a powerful solubility enhancer, some passenger proteins are particularly prone to aggregation.[1]
-
Initial Checks & Potential Causes:
-
Over-expression Rate: Rapid, high-level expression at 37°C is a common cause of misfolding and aggregation.[7]
-
Disulfide Bonds: If your protein requires disulfide bonds, the reducing environment of the E. coli cytoplasm will prevent their correct formation.
-
Chaperone Limitation: The cellular machinery for protein folding (chaperones) may be overwhelmed.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for insoluble fusion proteins.
-
Key Strategies:
-
Lower Induction Temperature: This is the most effective first step. Reduce the temperature to 15-25°C upon induction with IPTG.[7][9] This slows protein synthesis, allowing more time for correct folding.
-
Reduce Inducer Concentration: Use a lower concentration of IPTG (e.g., 0.05-0.2 mM) to decrease the rate of transcription.[9]
-
Co-express Chaperones: Transform your cells with a second plasmid that expresses molecular chaperones like GroEL/GroES, which can assist in the folding process.[4]
-
Periplasmic Expression: If your protein contains disulfide bonds, use a vector like pMAL-p, which directs the fusion protein to the more oxidizing environment of the periplasm, facilitating correct bond formation.[11]
-
Problem 3: Poor Binding to Amylose Resin or Low Purification Yield
Q: My soluble fusion protein doesn't bind to the amylose column, or the final yield is very low. What could be the issue?
A: Binding issues can stem from problems with the MBP tag itself or interference from cellular components.
-
Initial Checks & Potential Causes:
-
Amylase Activity: Contamination with E. coli amylases can degrade the column matrix.[5][6]
-
Blocked Binding Site: The fusion partner may sterically hinder or distort the maltose-binding site of the MBP tag.[7]
-
Proteolysis: The MBP tag may have been cleaved off by proteases during cell lysis or purification.[7][12]
-
Buffer Composition: Non-ionic detergents or other buffer components can interfere with binding.[6][7]
-
-
Recommended Solutions:
-
Add Glucose to Media: Always grow cultures in media supplemented with 0.2% glucose to repress amylase expression.[6]
-
Use Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer immediately before use to prevent degradation of the fusion protein.[7][13]
-
Modify Lysis Buffer: Avoid non-ionic detergents if possible. If you suspect non-specific interactions are preventing binding, you can try increasing the salt concentration (e.g., up to 1 M NaCl) in the binding buffer.[6][14]
-
Check for Degradation: Run samples of your crude lysate, soluble fraction, and flow-through on a Western blot using an anti-MBP antibody. This will show if the tag is being cleaved from your protein of interest.
-
Experimental Protocols
Protocol 1: Trial Expression and Solubility Test
This protocol is designed to quickly assess the expression level and solubility of a new MBP fusion protein under standard conditions.
-
Inoculation: Inoculate 10 mL of LB medium (containing appropriate antibiotic and 0.2% glucose) with a single colony of E. coli (e.g., BL21(DE3)) harboring your pMAL expression plasmid. Grow overnight at 37°C with shaking.
-
Culture Growth: The next day, inoculate 50 mL of fresh LB medium (with antibiotic and glucose) with the overnight culture to an initial OD₆₀₀ of ~0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.7.
-
Induction: Remove a 1 mL "uninduced" sample. Induce the remaining culture by adding IPTG to a final concentration of 0.3 mM.[5]
-
Expression: Incubate the culture for 3-4 hours at 30°C with shaking.[5] Note: This is a starting point; optimal temperature and time should be determined empirically.
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.[5] Discard the supernatant.
-
Lysis: Resuspend the cell pellet in 4 mL of cold Column Buffer (e.g., 20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail.[5][15] Lyse the cells by sonication on ice.
-
Fractionation: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to separate the soluble and insoluble fractions.[5]
-
Analysis: Carefully collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in an equal volume of buffer. Analyze all samples (uninduced, induced total cell, soluble fraction, insoluble fraction) by SDS-PAGE to determine expression level and solubility.
References
- 1. genscript.com [genscript.com]
- 2. How Much Do You Know about MBP tag? | MolecularCloud [molecularcloud.org]
- 3. Positional effects of fusion partners on the yield and solubility of MBP fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ability to Enhance the Solubility of Its Fusion Partners Is an Intrinsic Property of Maltose-Binding Protein but Their Folding Is Either Spontaneous or Chaperone-Mediated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucscwardlab.com [ucscwardlab.com]
- 6. neb.com [neb.com]
- 7. neb.com [neb.com]
- 8. researchgate.net [researchgate.net]
- 9. Maltose-Binding Protein Fusion Allows for High Level Bacterial Expression and Purification of Bioactive Mammalian Cytokine Derivatives | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
Technical Support Center: Improving MBP Fusion Protein Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when working with Maltose-Binding Protein (MBP) fusion proteins. Our goal is to provide practical solutions to improve the solubility and yield of your target proteins.
Frequently Asked Questions (FAQs)
1. What is the primary function of the MBP tag?
The Escherichia coli Maltose-Binding Protein (MBP) is a highly soluble protein that is frequently used as a fusion partner to enhance the expression levels, solubility, and proper folding of recombinant proteins.[1][2] It is believed to act as a "holdase," preventing the aggregation of its fusion partner by transiently binding to its folding intermediates.[3][4] This allows the passenger protein to either fold spontaneously or with the assistance of endogenous molecular chaperones.[3][4]
2. My MBP fusion protein is forming inclusion bodies. What are the initial troubleshooting steps?
Inclusion bodies are dense aggregates of misfolded, insoluble proteins.[1][5] When your MBP fusion protein is found in inclusion bodies, the first step is to optimize the expression conditions. Key parameters to adjust include:
-
Lowering Induction Temperature: Reducing the temperature after induction (e.g., to 15-30°C) can slow down protein synthesis, giving the fusion protein more time to fold correctly.[6][7]
-
Optimizing Inducer Concentration: Varying the concentration of the inducer, such as IPTG (Isopropyl β-D-1-thiogalactopyranoside), can modulate the rate of protein expression. Lower concentrations (e.g., 0.1-0.5 mM) are often beneficial for soluble protein production.[8][9]
-
Choosing a Suitable E. coli Strain: Different E. coli strains possess unique characteristics that can enhance protein solubility.
3. Which E. coli strain is best for expressing soluble MBP fusion proteins?
The choice of E. coli strain can significantly impact the solubility of your MBP fusion protein. While BL21(DE3) is a common starting point, several other strains are engineered to address specific expression challenges.[10][11]
| Strain Type | Key Features & Benefits | Common Strains | References |
| General Purpose | Deficient in Lon and OmpT proteases, reducing protein degradation. | BL21(DE3), NEBExpress | [7][11][12] |
| Tightly Controlled Expression | Useful for toxic proteins; allows for fine-tuning of expression levels. | Lemo21(DE3), Tuner(DE3), BL21-AI | [10][12] |
| Enhanced Disulfide Bond Formation | Ideal for proteins requiring disulfide bonds for proper folding, which is less common for cytoplasmic expression but can be beneficial. | Origami(DE3), SHuffle T7 Express | [1][12] |
| Chaperone Co-expression | Co-expresses chaperones that assist in protein folding, which can improve the solubility of challenging proteins. | ArcticExpress(DE3), Rosetta-Gami 2(DE3) | [12][13] |
| Reduced Proteolysis | Strains deficient in proteases that can degrade the target protein. | BL21(DE3) pLysS | [11] |
4. Does the position of the MBP tag (N-terminus vs. C-terminus) matter?
Yes, the position of the MBP tag can significantly influence the solubility and expression of the fusion protein.[3] Studies have shown that an N-terminal MBP tag generally provides a greater solubility advantage.[3] This is because the MBP tag is translated first and can fold independently, potentially acting as a chaperone for the passenger protein as it emerges from the ribosome.[3]
5. My protein is soluble as an MBP fusion, but precipitates after the tag is cleaved. What can I do?
This is a common issue indicating that the passenger protein is intrinsically aggregation-prone and relies on the MBP tag for solubility.[14] Here are some strategies to address this:
-
Optimize Cleavage and Purification Buffers: Experiment with different buffer conditions (pH, salt concentration, additives like glycerol or non-detergent sulfobetaines) during and after cleavage to find a buffer that stabilizes your target protein.[15]
-
On-Column Cleavage: Cleaving the tag while the fusion protein is still bound to the affinity resin can sometimes prevent aggregation by keeping the target protein at a lower concentration.[16]
-
Refolding Protocols: If the protein is in inclusion bodies, a carefully designed refolding protocol might be necessary to recover the soluble, active protein.[17]
Troubleshooting Guides
Issue 1: Low Yield of Soluble MBP Fusion Protein
If you are experiencing a low yield of your soluble MBP fusion protein, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Soluble Yield
Caption: A decision tree for troubleshooting low soluble protein yield.
Issue 2: Protein Aggregates After MBP-Tag Cleavage
If your protein of interest precipitates after the removal of the MBP tag, it suggests that the protein is inherently unstable or prone to aggregation on its own.
Workflow for Post-Cleavage Aggregation
Caption: Strategies to address protein aggregation after MBP tag removal.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screen
This protocol allows for the rapid assessment of MBP fusion protein solubility under different expression conditions.
Experimental Workflow for Solubility Screening
Caption: A workflow for small-scale screening of protein solubility.
Methodology:
-
Culture and Growth: Inoculate 5-10 mL of Luria Broth (LB) containing the appropriate antibiotic with a single colony of E. coli harboring your MBP fusion protein expression vector. Grow the cultures at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.5.[3]
-
Induction: Induce protein expression by adding IPTG to final concentrations to be tested (e.g., 0.1 mM, 0.5 mM, 1.0 mM). Simultaneously, transfer the cultures to shakers at the desired induction temperatures (e.g., 18°C, 25°C, 37°C).
-
Incubation: Continue to incubate the cultures for a predetermined time, such as 4 hours for higher temperatures or overnight for lower temperatures.
-
Cell Lysis and Fractionation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA).[18]
-
Lyse the cells by sonication on ice.
-
Separate the soluble fraction from the insoluble fraction (containing inclusion bodies and cell debris) by centrifugation at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.[6]
-
-
SDS-PAGE Analysis: Analyze samples of the total cell lysate, the soluble supernatant, and the insoluble pellet by SDS-PAGE to determine the proportion of your MBP fusion protein in each fraction.
Protocol 2: Chaperone Co-expression for Improved Solubility
Co-expressing molecular chaperones can assist in the proper folding of your MBP fusion protein.
Methodology:
-
Transformation: Co-transform your MBP fusion protein expression plasmid with a compatible plasmid carrying the chaperone genes (e.g., pGro7 for GroEL/GroES) into a suitable E. coli expression strain.[4]
-
Culture and Induction:
-
Grow the co-transformed cells in media containing antibiotics for both plasmids.
-
Induce the expression of the chaperones according to the specific plasmid instructions (e.g., with L-arabinose for the pGro7 plasmid) prior to or concurrently with the induction of your MBP fusion protein with IPTG.
-
-
Expression and Analysis: Follow the expression and solubility analysis steps outlined in Protocol 1 to determine if chaperone co-expression has improved the solubility of your target protein.
Quantitative Data Summary
Table 1: Effect of Induction Temperature on MBP Fusion Protein Solubility
| Induction Temperature | Typical Induction Time | Expected Outcome on Solubility | Reference |
| 37°C | 2-4 hours | Higher risk of inclusion body formation due to rapid protein synthesis. | [7] |
| 30°C | 3-6 hours | Often a good starting point for balancing yield and solubility. | [3] |
| 15-25°C | 16-24 hours | Generally increases the proportion of soluble protein by slowing down synthesis and allowing more time for proper folding. | [6][7][19] |
Table 2: Effect of IPTG Concentration on MBP Fusion Protein Expression
| IPTG Concentration | Typical Outcome | Recommendation | Reference |
| 1.0 mM | High level of total protein expression, but may lead to insolubility for some proteins. | Use for proteins with high intrinsic solubility. | [9] |
| 0.25 - 0.5 mM | Often provides a good balance between expression level and solubility. | A common starting range for optimization. | [8] |
| 0.1 mM or lower | Lower total protein yield, but can significantly improve the solubility of difficult-to-express proteins. | Try for proteins that are highly prone to aggregation. | [20] |
References
- 1. Soluble expression of recombinant proteins in the cytoplasm of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Positional effects of fusion partners on the yield and solubility of MBP fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ability to Enhance the Solubility of Its Fusion Partners Is an Intrinsic Property of Maltose-Binding Protein but Their Folding Is Either Spontaneous or Chaperone-Mediated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
- 10. neb.com [neb.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 13. A scalable screening of E. coli strains for recombinant protein expression | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Optimized soluble expression and purification of an aggregation-prone protein by fusion tag systems and on-column cleavage in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solubility of proteins isolated from inclusion bodies is enhanced by fusion to maltose-binding protein or thioredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TEV Protease Cleavage of MBP-Tagged Fusion Proteins
Welcome to the technical support center for optimizing the cleavage of Maltose-Binding Protein (MBP) tags using TEV (Tobacco Etch Virus) protease. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during this critical step in protein purification.
Frequently Asked Questions (FAQs)
Q1: What is the recognized cleavage site for TEV protease?
A1: TEV protease recognizes a specific seven-amino-acid sequence, most commonly Glu-Asn-Leu-Tyr-Phe-Gln-Gly (ENLYFQG), and cleaves between the Glutamine (Gln) and Glycine (Gly) residues.[1][2][3][4] Some flexibility is tolerated, and cleavage can also occur between Gln and Serine (Ser).[2][3]
Q2: What are the standard reaction conditions for TEV protease cleavage?
A2: A typical reaction buffer is 50 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, and 1 mM DTT.[1][2][5] However, the enzyme is active over a broad pH range (pH 4-9) and tolerates various buffers like phosphate, MES, and acetate.[1][2][5]
Q3: How much TEV protease should I use?
A3: A general guideline is to use a 1:100 to 1:25 mass ratio of TEV protease to the fusion protein (e.g., 1 µg of TEV protease for every 25-100 µg of your MBP-tagged protein).[6] For difficult-to-cleave substrates, this ratio can be increased.[1][2] Optimization is often necessary, and a pilot experiment is recommended.[7][8]
Q4: What are the optimal temperature and incubation times?
A4: TEV protease is maximally active at 34°C.[1][2][5] However, to maintain the stability of the target protein, cleavage is commonly performed at 4°C overnight or at room temperature (20-30°C) for a few hours to overnight.[1][2][7][9][10] The enzyme is about three-fold more active at 20°C than at 4°C.[2][5]
Q5: My target protein precipitates after the MBP-tag is cleaved. What should I do?
A5: The MBP-tag is known to enhance the solubility of its fusion partner.[11][12] Precipitation after cleavage suggests that your target protein may be inherently less soluble.[12][13] Consider performing the cleavage in a buffer optimized for your target protein's stability, which may include additives like non-ionic detergents (e.g., Triton X-100) or adjusting the salt concentration.[12][14] Performing the cleavage during dialysis into a new buffer can also be effective.[13]
Q6: How can I remove the TEV protease and the cleaved MBP-tag after the reaction?
A6: If the TEV protease and the MBP-tag are polyhistidine-tagged (His-tagged), they can be easily removed by passing the cleavage reaction mixture through a nickel affinity resin (IMAC).[7][11][15] The untagged target protein will be collected in the flow-through.[7][15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or No Cleavage | Steric Hindrance: The TEV cleavage site may be inaccessible due to the folding of the fusion protein.[1][2][14][16] | - Increase the length of the linker between the MBP-tag and the TEV recognition site.[1][2][14] - Perform the cleavage in the presence of mild denaturants like 0.5-2 M urea or non-ionic detergents.[14][16][17] |
| Suboptimal Reaction Conditions: Incorrect buffer composition, pH, or temperature. | - Optimize the reaction buffer, pH (6.0-8.5), and temperature (4-30°C).[6] - Ensure the presence of a reducing agent like DTT or TCEP, unless your protein has disulfide bonds.[1][8] | |
| Inactive TEV Protease: The enzyme may have lost activity. | - Test the activity of your TEV protease on a control substrate.[16] - Use a fresh batch of TEV protease. | |
| Fusion Protein Aggregation: The MBP-fusion protein may exist as soluble aggregates, hiding the cleavage site.[1][14] | - Analyze the aggregation state of your fusion protein using size-exclusion chromatography (SEC).[14] - Optimize purification steps to minimize aggregation; dialysis prior to cleavage can sometimes help.[14] | |
| Target Protein Degradation | Presence of Contaminating Proteases: The purified fusion protein sample may contain other proteases. | - Add a broad-spectrum protease inhibitor cocktail (that does not inhibit TEV protease) to your purification buffers.[1] |
| Instability of the Target Protein: The target protein may be inherently unstable once cleaved from the MBP-tag. | - Perform the cleavage at a lower temperature (e.g., 4°C).[1][2] - Add stabilizing agents to the cleavage buffer (e.g., glycerol, specific ligands). | |
| Precipitation During Cleavage | Low Solubility of Target Protein: The MBP-tag was keeping the target protein soluble.[12][13] | - Add solubility-enhancing agents to the cleavage buffer, such as non-ionic detergents or arginine.[12][14] - Perform cleavage at a lower protein concentration. - Optimize the buffer pH and salt concentration for the target protein's solubility.[13] |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for TEV Protease Cleavage
| Parameter | Recommended Range | Notes |
| pH | 6.0 - 8.5 | Optimal activity is often observed between pH 7.5 and 8.5.[1][2][5][6] |
| Temperature | 4°C - 30°C | 30°C for faster cleavage (e.g., 1 hour to overnight); 4°C for longer incubations (e.g., overnight to 3 days) to protect protein stability.[7][9][10] |
| NaCl Concentration | 0 - 200 mM | Activity is highest with no salt, but the enzyme retains significant activity in up to 200 mM NaCl.[6] Higher salt concentrations can decrease efficiency.[18] |
| Reducing Agent | 1 mM DTT or TCEP | Essential for TEV protease activity. For proteins with disulfide bonds, consider alternative reducing agents like glutathione.[1][5][8] |
| Glycerol | Up to 40% (w/v) | Can be used as a stabilizer and does not significantly inhibit TEV protease.[1][2] |
Table 2: TEV Protease to Substrate Ratios and Incubation Times
| Protease:Substrate (w/w) | Incubation Temperature | Typical Incubation Time | Expected Cleavage |
| 1:100 | 30°C | 1 hour | >85% (for control substrate)[6] |
| 1:100 | 4°C | Overnight (16 hours) | >90% |
| 1:50 | 30°C | 1-4 hours | >95% |
| 1:50 | 4°C | Overnight (16 hours) | Near complete |
| 1:10 | 25°C | 30 minutes | ~90%[19] |
| 1:10 | 4°C | 4 hours | ~90%[19] |
Note: These are starting recommendations. Optimal ratios and times must be determined empirically for each specific fusion protein.[9]
Experimental Protocols
Protocol 1: Pilot TEV Protease Cleavage Experiment
This protocol is designed to determine the optimal conditions for cleaving your specific MBP-fusion protein on a small scale.
Materials:
-
Purified MBP-fusion protein (concentrated to at least 0.5 mg/mL)[3][7]
-
TEV Protease (e.g., 10 U/µL)
-
10X TEV Protease Reaction Buffer (500 mM Tris-HCl, pH 8.0, 5 mM EDTA, 10 mM DTT)
-
Nuclease-free water
-
SDS-PAGE loading buffer
Procedure:
-
Set up a series of 50 µL reactions in microcentrifuge tubes. For example, to test enzyme concentration, you can vary the amount of TEV protease.
-
Reaction A (1:100 ratio): 15 µg fusion protein, 5 µL 10X Reaction Buffer, 0.15 µg TEV Protease, H₂O to 50 µL.
-
Reaction B (1:50 ratio): 15 µg fusion protein, 5 µL 10X Reaction Buffer, 0.3 µg TEV Protease, H₂O to 50 µL.
-
Control (No Protease): 15 µg fusion protein, 5 µL 10X Reaction Buffer, H₂O to 50 µL.[7]
-
-
Incubate the reactions at two different temperatures, for example, 30°C and 4°C.[7]
-
At various time points (e.g., 1, 3, 8, and 24 hours), take a 10 µL aliquot from each reaction.[7]
-
Immediately stop the reaction in the aliquot by adding 5 µL of SDS-PAGE loading buffer.
-
Heat the samples at 70-100°C for 3-5 minutes.[3]
-
Analyze the samples by SDS-PAGE to visualize the uncleaved fusion protein and the cleaved MBP-tag and target protein bands.[7]
-
Determine the optimal enzyme concentration, temperature, and incubation time for your fusion protein.
Protocol 2: Large-Scale TEV Protease Cleavage and Tag Removal
Procedure:
-
Based on the pilot experiment, scale up the reaction linearly.[7] For example, for 1 mg of fusion protein at a 1:50 ratio, you would use 20 µg of TEV protease.
-
Combine the fusion protein, 10X TEV Reaction Buffer, TEV protease, and nuclease-free water to the final volume in the appropriate reaction buffer.
-
Incubate the reaction under the optimized conditions (temperature and time).
-
After incubation, prepare a nickel affinity column (e.g., Ni-NTA) by equilibrating it with 5 column volumes of binding buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, pH 7.5).[15]
-
Load the entire cleavage reaction onto the equilibrated column.[15]
-
Collect the flow-through fraction, which should contain your purified, untagged target protein.[15]
-
Wash the column with 1-2 column volumes of binding buffer and collect this wash fraction with the initial flow-through to maximize yield.[15]
-
The His-tagged MBP and His-tagged TEV protease will remain bound to the resin.
-
Analyze the flow-through, wash, and a sample of the bound material (eluted with imidazole) by SDS-PAGE to confirm successful cleavage and separation.
-
Dialyze or buffer exchange the purified target protein into a suitable storage buffer.[15]
Visualizations
Caption: Experimental workflow for MBP-tag cleavage.
Caption: Troubleshooting logic for incomplete cleavage.
References
- 1. Removal of Affinity Tags with TEV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pages.jh.edu [pages.jh.edu]
- 3. Cleavage of the Fusion Protein (TEV Protease) [protocols.io]
- 4. bitesizebio.com [bitesizebio.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. genaxxon.com [genaxxon.com]
- 7. neb.com [neb.com]
- 8. blirt.eu [blirt.eu]
- 9. neb.com [neb.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. neb.com [neb.com]
- 16. researchgate.net [researchgate.net]
- 17. neb.com [neb.com]
- 18. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 19. Advancing large-scale production of TEV protease through an innovative NT* tag-based fusion construct - PMC [pmc.ncbi.nlm.nih.gov]
reducing non-specific binding in MBP pull-down assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Maltose-Binding Protein (MBP) pull-down assays, with a specific focus on reducing non-specific binding.
Troubleshooting Guide: Reducing Non-Specific Binding
High background and non-specific binding are common issues in MBP pull-down assays that can obscure results and lead to false positives. This guide addresses specific problems with potential causes and recommended solutions.
Question: I am observing many non-specific bands in my negative control lane (MBP alone without bait protein). What is causing this and how can I fix it?
Answer:
This issue primarily stems from proteins in your lysate non-specifically interacting with the amylose resin or the MBP tag itself. Here are several strategies to mitigate this problem:
-
Pre-clearing the Lysate: Before incubating your lysate with the MBP-bait protein bound to the resin, it's crucial to pre-clear the lysate. This involves incubating the cell lysate with amylose resin alone for a period (e.g., 1 hour at 4°C). This step captures proteins that non-specifically bind to the resin, which you can then remove by centrifugation. The supernatant can then be used for the actual pull-down experiment.[1]
-
Optimize Washing Steps: Insufficient or overly gentle washing can leave non-specifically bound proteins. Conversely, excessively harsh washing can disrupt true protein-protein interactions. Optimization is key.
-
Increase the number of washes: Try increasing the number of wash steps (e.g., from 3 to 5).[2]
-
Increase wash duration: Gently rotate or rock the tubes during each wash for a longer period (e.g., 10-15 minutes at 4°C) to allow for more efficient removal of non-specific binders.[1]
-
Modify wash buffer composition: Adjusting the ionic strength or including detergents can disrupt non-specific interactions. See the table below for recommended modifications.
-
-
Use Blocking Agents: Blocking agents can saturate non-specific binding sites on the resin and reduce background.
-
Bovine Serum Albumin (BSA): Incubate the amylose resin with a solution of BSA (e.g., 1-5%) before adding the cell lysate.[1][3][4] It's important to use high-purity, protease-free BSA.
-
Normal Serum: Using diluted normal serum from the same species as your secondary antibody can also be an effective blocking step.[5]
-
Question: My protein of interest appears in both the experimental lane (with MBP-bait) and the negative control lane (MBP alone). How can I ensure the interaction is specific to my bait protein?
Answer:
This indicates that your protein of interest may be binding non-specifically to either the MBP tag or the amylose resin. To address this:
-
Optimize Buffer Conditions: Non-specific binding can be caused by ionic or hydrophobic interactions. Modifying your lysis, binding, and wash buffers can help.[3][6]
-
Increase Salt Concentration: Gradually increase the NaCl concentration in your buffers (e.g., from 150 mM up to 500 mM) to disrupt electrostatic interactions.[3][6]
-
Include Non-ionic Detergents: Add a low concentration of a non-ionic detergent like Triton X-100 or NP-40 (e.g., 0.1% to 0.5%) to your buffers to reduce hydrophobic interactions.[1][2]
-
Adjust pH: Ensure the pH of your buffers is appropriate for your proteins of interest and does not promote non-specific interactions.[3][6]
-
-
Perform a Blank Control: In addition to a negative control with MBP alone, include a blank control with just the amylose resin incubated with the lysate (no bait protein).[7] This will help you distinguish between proteins binding to the resin versus the MBP tag.
Question: I have a faint band for my prey protein, but the background is very high, making the result difficult to interpret. How can I improve my signal-to-noise ratio?
Answer:
A poor signal-to-noise ratio can be addressed by a combination of reducing the background and enhancing the specific signal.
-
Increase Washing Stringency: This is a critical step for reducing background. Refer to the buffer optimization strategies mentioned above (increasing salt and detergent concentrations). It's a delicate balance, so empirical testing is necessary to find conditions that remove non-specific binders without eluting your specific interaction partner.[2]
-
Optimize Incubation Times:
-
Binding Incubation: While longer incubation times can favor the binding of low-affinity interactors, they can also increase non-specific binding. Try reducing the incubation time of the lysate with the bait protein (e.g., from overnight to 2-4 hours).
-
Washing: Perform wash steps quickly and efficiently to minimize the dissociation of true interactors while removing non-specific proteins.[8]
-
-
Use Protease Inhibitors: The presence of proteases in the cell lysate can lead to protein degradation and the appearance of smaller, non-specific bands. Always add a protease inhibitor cocktail to your lysis buffer.[9]
FAQs: MBP Pull-Down Assays
Q1: What are the essential controls for an MBP pull-down assay?
A1: To ensure the validity of your results, the following controls are essential:
-
Negative Control: Incubate the cell lysate with MBP tag alone (not fused to your bait protein) and amylose resin. This control helps identify proteins that bind non-specifically to the MBP tag itself.[7]
-
Blank Control: Incubate the cell lysate with amylose resin alone (without any MBP-tagged protein). This helps identify proteins that bind non-specifically to the resin.[7]
-
Positive Control: If available, use a known interacting partner of your bait protein to confirm that the assay is working correctly.[2]
Q2: What are some common components of wash and lysis buffers for reducing non-specific binding?
A2: The composition of your buffers is critical. Here is a table summarizing common components and their roles:
| Buffer Component | Typical Concentration | Purpose in Reducing Non-Specific Binding |
| Tris-HCl | 20-50 mM | Maintains a stable pH (typically 7.4-8.0). |
| NaCl | 150-500 mM | Higher salt concentrations disrupt non-specific ionic interactions.[3][6] |
| Non-ionic Detergents | 0.1-0.5% | (e.g., Triton X-100, NP-40) Reduce non-specific hydrophobic interactions.[1][2] |
| Glycerol | 5-10% | Can help stabilize proteins and reduce non-specific binding.[1] |
| Protease Inhibitors | Varies | Prevent protein degradation and the appearance of non-specific fragments.[9] |
| BSA | 1-5% | Blocks non-specific binding sites on the resin.[1][3][4] |
Q3: Can the MBP tag itself cause problems with protein interactions?
A3: Yes, the MBP tag is relatively large (~42 kDa) and can sometimes sterically hinder the interaction between your bait protein and its binding partners. If you suspect this is the case, you can try fusing the MBP tag to the other terminus (N- vs. C-terminus) of your bait protein.[9]
Q4: How can I elute my protein complex from the amylose resin?
A4: The most common method for eluting MBP-fusion proteins is competitive elution using a buffer containing maltose (typically 10-50 mM).[8] The maltose will compete with the MBP-tagged protein for binding to the amylose resin, releasing the entire protein complex.
Experimental Protocols & Visualizations
General Experimental Workflow for MBP Pull-Down Assay
The following diagram illustrates a typical workflow for an MBP pull-down experiment designed to minimize non-specific binding.
Caption: Workflow for an MBP pull-down assay with a pre-clearing step.
Troubleshooting Logic for High Background
This diagram outlines a logical approach to troubleshooting high non-specific binding in your MBP pull-down assay.
Caption: A decision tree for troubleshooting non-specific binding.
References
- 1. GST pull-down:Is there any way to reduce nonspecific binding of protein to gluta - Protein and Proteomics [protocol-online.org]
- 2. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 5. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. Principle and Protocol of Pull-down Technology - Creative BioMart [creativebiomart.net]
- 8. Using In Vitro Pull-Down and In-Cell Overexpression Assays to Study Protein Interactions with Arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [sigmaaldrich.com]
Technical Support Center: Troubleshooting High Background in MBP Western Blots
Welcome to our technical support center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues of high background in Western blots involving Maltose-Binding Protein (MBP)-tagged fusion proteins. High background can obscure target protein bands, leading to difficulties in data interpretation. This resource provides a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common types of high background seen in Western blots?
High background in Western blotting typically presents in two main ways: a uniform, dark haze across the entire membrane, or the appearance of distinct, non-specific bands.[1] Understanding which type of background you are observing can help pinpoint the source of the problem. A uniform background often suggests issues with the blocking step or antibody concentrations, while non-specific bands may indicate problems with the sample itself or the specificity of the antibodies.[1]
Q2: My entire blot is dark or has a high background haze. What is the likely cause and how can I fix it?
A uniformly high background is often due to inadequate blocking, excessive antibody concentration, or insufficient washing. Here’s how to troubleshoot these issues:
-
Insufficient Blocking: The blocking step is critical to prevent non-specific binding of antibodies to the membrane.[1] If blocking is incomplete, the primary and/or secondary antibodies can bind all over the membrane, causing a dark background.[1]
-
Solution: Optimize your blocking protocol. You can try increasing the concentration of the blocking agent (e.g., from 3% to 5% non-fat dry milk or BSA), prolonging the incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C), or increasing the temperature.[2][3] It may also be beneficial to switch blocking agents, for instance, from non-fat dry milk to Bovine Serum Albumin (BSA), or vice versa.[1] For detecting phosphorylated proteins, BSA is generally preferred as milk contains phosphoproteins like casein that can cross-react.[4]
-
-
Antibody Concentration Too High: Using too much primary or secondary antibody is a common reason for high background.[1][4]
-
Solution: Titrate your antibodies to determine the optimal concentration that provides a strong signal for your target protein with minimal background.[1] If you suspect the secondary antibody is the culprit, you can perform a control experiment where you incubate the blot with only the secondary antibody.[2][4]
-
-
Inadequate Washing: Washing steps are essential for removing unbound and non-specifically bound antibodies.[1]
-
Solution: Increase the number and duration of your washes. For example, instead of three 5-minute washes, try four or five 10-15 minute washes.[1] Ensure you are using a sufficient volume of wash buffer to fully submerge the membrane and that it is being agitated. Adding a detergent like Tween-20 to your wash buffer is standard practice to help reduce non-specific binding.[1]
-
Q3: I am seeing multiple non-specific bands in addition to my band of interest. What could be the cause?
The appearance of non-specific bands can be frustrating and may be caused by several factors:
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins in the lysate that share similar epitopes.
-
Solution: Ensure you are using a highly specific monoclonal antibody against the MBP tag. If using a polyclonal antibody, you may see more non-specific bands. Also, check the antibody datasheet for any known cross-reactivities.
-
-
Protein Degradation: If you see a smear or a ladder of bands below the expected molecular weight of your MBP-fusion protein, it could be due to protein degradation.[1]
-
Solution: Prepare fresh lysates and always include protease inhibitors in your lysis buffer.[2] Keep samples on ice throughout the preparation process.[2] For MBP fusion proteins, degradation can sometimes occur, leaving a stable MBP-sized breakdown product.[5] Using a protease-deficient E. coli strain for expression can also help minimize degradation.[5]
-
-
High Protein Load: Overloading the gel with too much protein can lead to non-specific antibody binding.[4]
-
Solution: Reduce the amount of protein loaded per lane. You may need to perform a titration to find the optimal protein concentration.[4]
-
-
Contamination of Secondary Antibody: The secondary antibody may be binding non-specifically.
Q4: Could the MBP tag itself be contributing to the high background?
While the MBP tag is generally robust, certain issues related to it can indirectly lead to background problems:
-
MBP-Tag Accessibility: If the MBP tag is not properly exposed, the primary antibody may bind weakly, tempting the user to increase the antibody concentration, which can lead to higher background. In some cases, the fusion partner can interfere with the MBP tag's conformation.[6]
-
Impure Protein Prep: If your MBP-fusion protein preparation is not pure, contaminating E. coli proteins can sometimes cross-react with antibodies, leading to non-specific bands.
-
Solution: Ensure efficient purification of your MBP-fusion protein. If you are seeing many contaminating bands, you may need to optimize your amylose resin purification protocol.[7]
-
Q5: Can my choice of membrane and handling technique affect the background?
Yes, the membrane and how you handle it can significantly impact your results.
-
Membrane Type: Polyvinylidene difluoride (PVDF) membranes have a high protein binding capacity and can be more prone to background than nitrocellulose membranes.[1][4]
-
Membrane Drying: Allowing the membrane to dry out at any stage of the Western blotting process can cause irreversible and non-specific antibody binding, leading to high background.[1][4]
-
Solution: Ensure the membrane remains wet throughout the blocking, incubation, and washing steps.[3]
-
Quantitative Data Summary
For easy reference, the following tables provide recommended starting concentrations and incubation times for key steps in your Western blot protocol. Remember that these are starting points, and optimization is often necessary for each specific experiment.
Table 1: Recommended Antibody Dilutions
| Antibody Type | Recommended Starting Dilution Range |
| Primary Anti-MBP | 1:1,000 - 1:10,000 |
| Secondary HRP-conj. | 1:5,000 - 1:200,000 |
Note: Always consult the manufacturer's datasheet for specific recommendations for your antibody.[8]
Table 2: Blocking Buffer Compositions and Incubation Times
| Blocking Agent | Concentration | Incubation Time (Room Temp) | Incubation Time (4°C) |
| Non-fat Dry Milk | 3-5% in TBST | 1 hour | Overnight |
| Bovine Serum Albumin (BSA) | 3-5% in TBST | 1 hour | Overnight |
TBST: Tris-Buffered Saline with 0.1% Tween-20.[9]
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
-
Prepare several small membranes with your transferred protein.
-
Prepare different blocking buffers (e.g., 3% milk, 5% milk, 3% BSA, 5% BSA in TBST).
-
Incubate each membrane in a different blocking buffer for 1 hour at room temperature with gentle agitation.
-
Proceed with your standard primary and secondary antibody incubation and washing steps.
-
Develop the blots and compare the background levels to determine the optimal blocking condition for your specific antibody-antigen pair.[10]
Protocol 2: Antibody Titration
-
Load the same amount of your MBP-fusion protein in multiple lanes of an SDS-PAGE gel and transfer to a membrane.
-
Cut the membrane into strips, ensuring each strip has one lane of your protein.
-
Incubate each strip with a different dilution of your primary antibody (e.g., 1:1,000, 1:2,500, 1:5,000, 1:10,000) for 1 hour at room temperature or overnight at 4°C.
-
Wash all strips under the same conditions.
-
Incubate all strips with the same concentration of secondary antibody.
-
Develop the strips simultaneously and compare the signal-to-noise ratio to identify the optimal primary antibody concentration.[1] A similar titration can be performed for the secondary antibody.[8]
Visualizations
Diagram 1: Western Blot Workflow and Key Troubleshooting Points
Caption: Key stages in the Western blot workflow where high background issues can arise.
Diagram 2: Troubleshooting Decision Tree for High Background
Caption: A decision tree to guide troubleshooting steps for high background in Western blots.
References
- 1. clyte.tech [clyte.tech]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. sinobiological.com [sinobiological.com]
- 5. neb.com [neb.com]
- 6. neb.com [neb.com]
- 7. researchgate.net [researchgate.net]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Western blot blocking: Best practices | Abcam [abcam.com]
- 10. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
Technical Support Center: Myelin Basic Protein Aggregation Prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myelin Basic Protein (MBP). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Myelin Basic Protein (MBP) and why is it prone to aggregation?
Myelin Basic Protein (MBP) is a major structural component of the myelin sheath in the central nervous system. It is classified as an intrinsically disordered protein (IDP), meaning it lacks a stable three-dimensional structure in its native state in solution. This inherent lack of a fixed structure, combined with its high positive charge, makes MBP susceptible to aggregation under various experimental conditions.
Q2: What are the common causes of MBP aggregation in vitro?
Several factors can induce MBP aggregation in a laboratory setting:
-
pH: MBP self-associates at neutral to slightly alkaline pH (7.4-9.0). It is more stable and remains in a monomeric state at acidic pH (e.g., 4.8).[1] Solubility of MBP is complete up to pH 8.0 but decreases at pH 9.0 and 10.0.[2][3]
-
Temperature: Storing MBP solutions at room temperature, even for a few hours, can lead to fragmentation and aggregation.[1]
-
Protein Concentration: Like many proteins, high concentrations of MBP can promote self-association and aggregation.
-
Divalent Metal Ions: Certain divalent cations, particularly zinc (Zn²⁺) and copper (Cu²⁺), can induce the formation of large MBP aggregates, especially in the presence of phosphate.
-
Interaction with Lipids and Detergents: MBP's interaction with lipids and some detergents can lead to conformational changes and promote aggregation.[4] Anionic detergents, in particular, can cause partial precipitation.
Q3: How should I store purified MBP to prevent aggregation?
For long-term storage, it is recommended to dissolve purified MBP in water at a concentration of 1 mg/ml, create single-use aliquots, and store them at -70°C.[1] Snap-freezing the aliquots in liquid nitrogen is also advisable.[1][5] For short-term storage (a few days), keeping the protein at 4°C is acceptable.[6] Avoid repeated freeze-thaw cycles as they can lead to protein denaturation and aggregation.[6]
Troubleshooting Guide
This guide addresses specific problems you might encounter with MBP aggregation during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Purified MBP precipitates after thawing or during an experiment. | Incorrect pH: The buffer pH may be in the neutral to alkaline range (7.4-9.0), promoting self-association.[1] | Adjust the buffer to a more acidic pH (e.g., 4.8-5.0) where MBP is more soluble and monomeric.[1][2] |
| High Protein Concentration: The concentration of MBP in your working solution is too high. | Work with lower protein concentrations whenever possible. If high concentrations are necessary, consider adding stabilizing agents. | |
| Temperature Fluctuations: Repeated freeze-thaw cycles or prolonged exposure to room temperature.[1] | Prepare single-use aliquots for storage at -70°C.[1] Thaw aliquots on ice immediately before use. | |
| MBP solution becomes cloudy or shows visible aggregates over time. | Presence of Divalent Cations: Contamination with metal ions like Zn²⁺ or Cu²⁺. | Add a chelating agent like EDTA to your buffer to sequester divalent cations. |
| Buffer Composition: The buffer may lack stabilizing components. | Consider adding cryoprotectants like glycerol (up to 50%) or stabilizing amino acids such as arginine to your buffer.[7][8][9][10] | |
| Inconsistent results in aggregation-sensitive assays. | MBP Aggregation State: The starting material may have varying degrees of aggregation. | Before each experiment, clarify your MBP stock solution by centrifugation or filtration (0.22 µm filter) to remove pre-existing aggregates. |
| Interaction with Assay Components: Other molecules in your assay (e.g., lipids, detergents) may be inducing MBP aggregation.[4] | Test the compatibility of all assay components with MBP in a preliminary experiment. Consider using non-denaturing zwitterionic detergents like CHAPS if a detergent is required.[11][12][13][14] |
Experimental Protocols
Protocol 1: Monitoring MBP Aggregation using Dynamic Light Scattering (DLS)
Objective: To measure the size distribution of MBP particles in solution and detect the formation of aggregates over time.
Materials:
-
Purified MBP
-
Buffer of choice (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)
-
DLS instrument and compatible cuvettes
-
0.22 µm syringe filters
Methodology:
-
Prepare your MBP solution in the desired buffer at the desired concentration.
-
Filter the solution through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or pre-existing large aggregates.[15]
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Set the instrument parameters (e.g., laser wavelength, scattering angle, acquisition time).
-
Initiate data collection. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the MBP particles.
-
The software will use the autocorrelation function to calculate the diffusion coefficient and, from that, the hydrodynamic radius of the particles in solution.[10][16][17]
-
Analyze the size distribution data. A monodisperse sample will show a single, narrow peak, while the presence of aggregates will result in a broader peak or the appearance of additional peaks at larger sizes.[18]
-
To monitor aggregation over time, repeat the measurements at regular intervals.
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Amyloid-like MBP Aggregation
Objective: To detect the formation of β-sheet-rich amyloid-like fibrils in MBP aggregates.
Materials:
-
Purified MBP
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation ~440-450 nm, Emission ~480-490 nm)
Methodology:
-
Prepare a ThT working solution by diluting the stock solution in the assay buffer to a final concentration of 10-25 µM.
-
Prepare your MBP samples at different concentrations or under different conditions (e.g., with and without potential inhibitors) in the assay buffer.
-
In the 96-well plate, mix your MBP samples with the ThT working solution. A typical final volume is 200 µL per well. Include controls with buffer and ThT alone (blank) and MBP alone.
-
Incubate the plate at the desired temperature (e.g., 37°C), with or without shaking, to induce aggregation.
-
Measure the fluorescence intensity at regular time intervals using the plate reader.[19][20][21]
-
An increase in fluorescence intensity over time indicates the binding of ThT to β-sheet structures, suggesting the formation of amyloid-like fibrils.[13]
-
Plot fluorescence intensity versus time to generate aggregation kinetics curves.
Visualizations
References
- 1. Circular dichroic analysis of the secondary structure of myelin basic protein and derived peptides bound to detergents and to lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myelin basic protein component C1 in increasing concentrations can elicit fusion, aggregation, and fragmentation of myelin-like membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments [frontiersin.org]
- 5. Intrinsically Disordered Proteins (IDP): Purification Under Denaturing Conditions | Springer Nature Experiments [experiments.springernature.com]
- 6. Conformation of myelin basic protein bound to phosphatidylinositol membrane characterized by vacuum-ultraviolet circular-dichroism spectroscopy and molecular-dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease [frontiersin.org]
- 8. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Evidence for the Effect of Glycerol on Protein Hydration and Thermal Structural Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new detergent to purify CNS myelin basic protein isoforms in lipid-bound form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 14. Detergents for Protein Solubilization | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. research.cbc.osu.edu [research.cbc.osu.edu]
- 16. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. unchainedlabs.com [unchainedlabs.com]
- 18. Probing protein aggregation through spectroscopic insights and multimodal approaches: A comprehensive review for counteracting neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
optimizing storage conditions for Myelin Basic Protein
This guide provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of Myelin Basic Protein (MBP). Find answers to frequently asked questions and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store lyophilized Myelin Basic Protein?
For long-term stability, lyophilized MBP powder should be stored at -20°C.[1][2] Under these conditions, the protein is stable for at least 12 months.[1] It is recommended to keep the container tightly sealed in a dry, well-ventilated area.[3]
Q2: How should I reconstitute lyophilized MBP?
The reconstitution buffer can influence MBP stability. Common methods include:
-
Dissolving in sterile, distilled water to a concentration of 1 mg/mL.[3][4]
-
Reconstituting with 10mM HCl.[1]
For maximum recovery, it is advisable to briefly centrifuge the vial after thawing and before opening the cap to collect any powder that may be on the seal.[1]
Q3: What are the recommended storage conditions for reconstituted MBP?
Once reconstituted, MBP should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to protein degradation.[1][5] These aliquots should be stored at -20°C or for longer-term storage, at -70°C or in liquid nitrogen.[4][6]
Q4: Can I store reconstituted MBP at 4°C?
Short-term storage of reconstituted MBP at 4°C (for a few days to a week) is possible but carries a risk of microbial contamination and proteolytic degradation.[6] If storing at 4°C, ensure the solution is sterile and consider adding an anti-microbial agent like sodium azide.
Q5: My MBP solution appears cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation may indicate protein aggregation. MBP is an intrinsically disordered protein with a high positive charge, and its stability can be sensitive to buffer conditions, concentration, and the presence of certain ions.[7][8][9] Consider the following troubleshooting steps:
-
Verify Buffer pH: MBP self-associates at neutral to alkaline pH (7.4-9.0) but remains monomeric at a lower pH (e.g., 4.8).[4] Reconstitution in a slightly acidic buffer might improve solubility.
-
Check for Contaminants: Divalent metal ions, particularly copper (Cu²⁺), can induce MBP self-assembly and aggregation.[9] Ensure all buffers and solutions are prepared with high-purity water and reagents to avoid metal contamination.
-
Assess Protein Concentration: High concentrations of MBP can promote the formation of β-sheet-rich aggregates.[7] If possible, try working with a lower protein concentration.
-
Perform a Solubility Test: Before proceeding with your experiment, centrifuge a small aliquot of the cloudy solution at high speed (e.g., >10,000 x g) for 15-20 minutes. Analyze a sample of the supernatant by SDS-PAGE to determine the concentration of soluble protein.
Q6: How can I prevent my MBP from degrading during storage?
To minimize degradation:
-
Aliquot: As mentioned, aliquot the protein to avoid repeated freeze-thaw cycles.[1][5]
-
Use Protease Inhibitors: If you suspect proteolytic degradation, especially during protein extraction or handling at 4°C, consider adding a protease inhibitor cocktail.
-
Maintain Cold Temperatures: Always keep the protein on ice during experimental procedures.
-
Sterility: Use sterile buffers and tubes to prevent microbial growth, which can introduce proteases.[6]
Data Summary Tables
Table 1: Recommended Storage Conditions for Myelin Basic Protein
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | ≥ 12 months | Keep container tightly sealed and dry.[1][2][3] |
| Reconstituted (in solution) | -20°C | Up to 12 months | Aliquot into single-use volumes to avoid freeze-thaw cycles.[1][4] |
| Reconstituted (in solution) | -70°C or Liquid Nitrogen | > 1 year | Recommended for long-term storage of critical samples.[4][6] |
| Reconstituted (in solution) | 4°C | Days to weeks | Short-term only; risk of microbial growth and degradation.[6] |
Table 2: Reconstitution and Buffer Considerations
| Parameter | Recommendation | Rationale |
| Reconstitution Solvent | Sterile, high-purity water or 10mM HCl | Ensures minimal contamination and appropriate pH for solubility.[1][4] |
| Protein Concentration | 1 mg/mL for stock solutions | A common starting concentration that can be diluted further.[3][4] |
| pH | Slightly acidic (e.g., pH 4.8) | MBP is more likely to be monomeric at lower pH.[4] |
| Additives (Optional) | 25-50% Glycerol | Can be added for -20°C storage to prevent damage from freezing.[6] |
| Additives (to avoid) | Divalent metal ions (e.g., Cu²⁺, Zn²⁺) | Can induce aggregation.[9] |
Troubleshooting Guide & Experimental Protocols
Troubleshooting MBP Aggregation
If you suspect MBP aggregation is affecting your experiments, the following workflow can help you diagnose and address the issue.
Protocol 1: SDS-PAGE for Assessing MBP Integrity and Aggregation
This protocol allows for the visualization of MBP to check for degradation (smaller fragments) or the presence of non-dissociable aggregates/dimers.
Materials:
-
MBP sample
-
Laemmli sample buffer (2X) with and without a reducing agent (e.g., β-mercaptoethanol or DTT)
-
Precast or hand-cast polyacrylamide gels (15% or 4-20% gradient recommended)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
-
SDS-PAGE electrophoresis and imaging system
Methodology:
-
Sample Preparation:
-
Thaw your MBP aliquot on ice.
-
Prepare two tubes for each sample. To one, add Laemmli buffer with a reducing agent. To the other, add Laemmli buffer without a reducing agent (non-reducing conditions). This can help identify disulfide-linked oligomers.
-
Dilute the MBP sample to a final concentration of approximately 0.5-1.0 µg/µL in the sample buffer.
-
Heat the samples at 95-100°C for 5 minutes. Note: Some aggregation-prone proteins are not boiled. If you suspect boiling induces aggregation, you can try loading an unboiled sample as well.
-
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus according to the manufacturer's instructions.
-
Load 10-20 µL of each prepared sample and the molecular weight standard into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Carefully remove the gel from the cassette and place it in a staining tray.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour with gentle agitation.
-
Destain the gel with an appropriate destaining solution until the protein bands are clearly visible against a clear background.
-
Image the gel using a gel documentation system.
-
Interpretation:
-
Intact MBP: Should appear as a major band around 18.5 kDa, with potentially other isoforms present depending on the source.[1][4]
-
Degradation: The presence of distinct bands below the main MBP band may indicate proteolytic degradation.
-
Aggregation/Dimers: Bands at higher molecular weights (e.g., ~37 kDa) could indicate dimers or oligomers.[1] Some aggregates may be too large to enter the gel and will remain in the well.
Protocol 2: Workflow for Preparing MBP for Long-Term Storage
This workflow outlines the best practices for reconstituting and aliquoting lyophilized MBP to ensure long-term stability.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Myelin Basic Protein bovine brain lyophilized powder [sigmaaldrich.com]
- 3. 髓鞘碱性蛋白 牛 ≥90% (SDS-PAGE), lyophilized powder, suitable for activity assay | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sysy.com [sysy.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Aggregation of MBP in chronic demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myelin basic protein - Wikipedia [en.wikipedia.org]
- 9. Copper Uptake Induces Self-Assembly of 18.5 kDa Myelin Basic Protein (MBP) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of Myelin Basic Protein (MBP) Mass Spectrometry: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the mass spectrometry analysis of Myelin Basic Protein (MBP). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental workflow. MBP's inherent heterogeneity, primarily due to extensive post-translational modifications (PTMs), presents unique difficulties in its analysis. This guide is designed to help you navigate these complexities and achieve robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the mass spectrometry analysis of MBP.
Q1: Why am I observing a broad or smeared peak for intact MBP in my mass spectrum?
A1: A broad or smeared peak for intact MBP is often due to the protein's extensive and varied post-translational modifications (PTMs). MBP exists as a heterogeneous mixture of proteoforms, each with a slightly different mass. This microheterogeneity, arising from modifications like phosphorylation, methylation, deimination, and acetylation, leads to a complex signal that is difficult to resolve into a single sharp peak.
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry: Employ high-resolution mass spectrometers (e.g., Orbitrap, FT-ICR) to better resolve the different proteoforms.
-
Top-Down Proteomics: Consider top-down analysis, which analyzes the intact protein without prior digestion, to characterize the different proteoforms.
-
Sample Enrichment: If you are interested in a specific PTM, use enrichment strategies (e.g., phosphopeptide enrichment) prior to MS analysis to simplify the sample.[1][2]
-
Q2: I am having difficulty achieving complete digestion of MBP with trypsin. What could be the cause?
A2: Incomplete digestion of MBP can be attributed to its "intrinsically unstructured" nature in solution and its compact structure upon interaction with lipids.[3] Additionally, certain PTMs, such as citrullination (deimination) of arginine residues, can block trypsin cleavage at those sites.
-
Troubleshooting Steps:
-
Denaturation: Ensure thorough denaturation of the protein before digestion. Use of denaturing agents like urea or guanidine hydrochloride is recommended.
-
Multiple Proteases: Consider using a combination of proteases with different cleavage specificities (e.g., Lys-C followed by trypsin) to increase sequence coverage.[4]
-
Optimize Digestion Conditions: Adjust the enzyme-to-protein ratio, digestion time, and temperature to enhance cleavage efficiency.
-
Q3: My sequence coverage for MBP is low, especially in certain regions. How can I improve it?
A3: Low sequence coverage can result from incomplete digestion, poor ionization of certain peptides, or the presence of very small or very large tryptic peptides that are difficult to detect. The central region of MBP can be particularly challenging to analyze.
-
Troubleshooting Steps:
-
Alternative Proteases: Use proteases that generate peptides of different lengths and compositions. For example, Asp-N or Glu-C can provide complementary cleavage to trypsin.
-
Multiple Fragmentation Techniques: Employ different fragmentation methods, such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD), to obtain complementary fragmentation patterns and improve peptide identification.
-
Data-Independent Acquisition (DIA): Consider using DIA methods to systematically fragment all precursor ions, which can improve the identification of low-abundance peptides.
-
Q4: I am struggling to identify and localize post-translational modifications (PTMs) on MBP. What are the key challenges and solutions?
A4: The analysis of MBP's PTMs is a significant challenge due to their diversity, potential for co-occurrence on the same peptide, and the labile nature of some modifications (e.g., phosphorylation).
-
Key Challenges & Solutions:
-
PTM Enrichment: For low-abundance PTMs like phosphorylation, enrichment using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography is crucial.[1]
-
High-Resolution and High-Accuracy MS: These are essential to distinguish between isobaric modifications (modifications with the same nominal mass but different elemental compositions).
-
Specialized Search Algorithms: Use search algorithms specifically designed for PTM analysis that allow for variable modifications and can handle the complexity of PTM site localization.
-
Manual Spectral Validation: Always manually inspect the MS/MS spectra of modified peptides to confirm the identification and localization of the PTM.
-
Quantitative Data Summary
The following tables summarize key quantitative information related to MBP and its common post-translational modifications.
Table 1: Common Post-Translational Modifications of Myelin Basic Protein
| Modification | Mass Shift (Da) | Amino Acid Residue(s) | Key Biological Role/Association |
| N-terminal Acetylation | +42.0106 | N-terminus | Protein stability |
| Phosphorylation | +79.9663 | Serine, Threonine | Regulation of protein-protein and protein-lipid interactions |
| Monomethylation | +14.0157 | Arginine, Lysine | Alteration of protein charge and interactions |
| Dimethylation (Symmetric & Asymmetric) | +28.0313 | Arginine | Alteration of protein charge and interactions |
| Deimination (Citrullination) | +0.9840 | Arginine | Implicated in Multiple Sclerosis pathogenesis[5] |
| Deamidation | +0.9840 | Asparagine, Glutamine | Spontaneous modification, can affect protein structure |
| Oxidation | +15.9949 | Methionine | Can be induced during sample preparation |
Table 2: Example Mass Shifts for Bovine MBP Charge Component C1
| Parameter | Mass (Da) |
| Theoretical Monoisotopic Mass | 18312.39 |
| Observed Monoisotopic Mass (N-terminally acetylated) | 18354.44 |
| Mass Difference (Acetylation) | +42.05 |
| Observed Mass with Monomethylation | 18368.48 |
| Mass Difference (Monomethylation) | +14.04 |
Data adapted from "Myelin Basic Protein Undergoes a Broader Range of Modifications in Mammals than in Lower Vertebrates"[6]
Experimental Protocols
Protocol 1: In-Solution Digestion of MBP for Mass Spectrometry
This protocol outlines a standard procedure for the in-solution digestion of purified MBP.
-
Protein Solubilization and Denaturation:
-
Resuspend the MBP sample in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate, pH 8.0).
-
-
Reduction:
-
Add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Add iodoacetamide (IAA) to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Quenching:
-
Add DTT to a final concentration of 20 mM to quench the excess IAA.
-
-
Dilution and Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Stopping the Reaction:
-
Acidify the sample by adding formic acid to a final concentration of 1% to stop the digestion.
-
-
Desalting:
-
Desalt the peptide mixture using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.
-
Protocol 2: In-Gel Digestion of MBP from SDS-PAGE
This protocol is for the digestion of MBP that has been separated by SDS-PAGE.
-
Excision and Destaining:
-
Excise the protein band of interest from the Coomassie-stained gel.
-
Cut the band into small (~1 mm³) pieces.
-
Destain the gel pieces with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate until the gel pieces are colorless.
-
-
Reduction and Alkylation:
-
Reduce the protein by incubating the gel pieces in 10 mM DTT in 50 mM ammonium bicarbonate at 56°C for 1 hour.
-
Alkylate the protein by incubating in 55 mM IAA in 50 mM ammonium bicarbonate in the dark at room temperature for 45 minutes.
-
-
Washing and Dehydration:
-
Wash the gel pieces with 50 mM ammonium bicarbonate.
-
Dehydrate the gel pieces with 100% acetonitrile.
-
Dry the gel pieces completely in a vacuum centrifuge.
-
-
Digestion:
-
Rehydrate the gel pieces on ice with a solution containing trypsin (e.g., 12.5 ng/µL in 50 mM ammonium bicarbonate).
-
Add enough trypsin solution to cover the gel pieces.
-
Incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Extract the peptides by adding a series of extraction solutions (e.g., 50% acetonitrile/5% formic acid, followed by 100% acetonitrile).
-
Pool the extracts.
-
-
Drying and Reconstitution:
-
Dry the pooled extracts in a vacuum centrifuge.
-
Reconstitute the peptides in a suitable buffer (e.g., 0.1% formic acid) for LC-MS/MS analysis.
-
Visualizations
Caption: General workflow for bottom-up proteomic analysis of Myelin Basic Protein.
Caption: Troubleshooting logic for common challenges in MBP mass spectrometry.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Myelin Basic Protein Fragments Products, MBP Synthesis [biosyn.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Multiple sclerosis: an important role for post-translational modifications of myelin basic protein in pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myelin basic protein undergoes a broader range of modifications in mammals than in lower vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Myelin Basic Protein (MBP) Immunohistochemistry
Welcome to the technical support center for Myelin Basic Protein (MBP) Immunohistochemistry (IHC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help optimize MBP staining and improve the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for weak or inconsistent MBP staining?
A1: The most frequent cause of weak or inconsistent MBP staining is suboptimal antigen retrieval. Formalin fixation creates protein cross-links that can mask the MBP epitope, preventing the primary antibody from binding effectively.[1][2] Heat-Induced Epitope Retrieval (HIER) is crucial for reversing these cross-links and is often the first parameter to optimize.[3]
Q2: How do I choose between Heat-Induced (HIER) and Proteolytic-Induced (PIER) antigen retrieval for MBP?
A2: For MBP, HIER is generally the recommended starting point as it has a higher success rate and is less likely to damage tissue morphology compared to PIER.[1] PIER, which uses enzymes like trypsin or proteinase K, can sometimes destroy the epitope or the tissue structure itself.[1] If HIER with standard buffers (like citrate pH 6.0 or Tris-EDTA pH 9.0) fails to yield a good signal, PIER could be considered as an alternative.[3]
Q3: What are appropriate positive and negative controls for MBP IHC?
A3: For a positive control, use tissue sections with known high expression of MBP, such as the corpus callosum in a brain section or spinal cord white matter. A negative control should always be included by running a slide through the entire protocol without the primary antibody. This helps to verify that the secondary antibody is not causing non-specific staining.[4][5]
Q4: Can over-fixation affect my MBP staining?
A4: Yes, over-fixation (e.g., >48 hours in 10% neutral buffered formalin) can excessively cross-link proteins, masking the MBP epitope so thoroughly that even antigen retrieval may not fully recover it, leading to weak or no signal.[6] It is crucial to standardize fixation times for consistent results.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
This guide addresses the two most common problems in MBP immunohistochemistry: weak signal and high background noise.
Problem 1: Weak or No MBP Signal
A faint or absent signal can prevent accurate interpretation. The following workflow and suggestions can help enhance your target signal.
References
Optimizing Buffers for MBP Purification: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for Maltose-Binding Protein (MBP) fusion protein purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during MBP purification, offering potential causes and solutions in a question-and-answer format.
My MBP-fusion protein is not binding to the amylose resin. What can I do?
Low or no binding of your MBP-fusion protein to the amylose resin is a common issue that can be caused by several factors. Here are some potential causes and solutions to improve binding:
-
Suboptimal Buffer Composition: The pH and composition of your binding buffer are critical for efficient binding. Ensure the pH is generally above 7.0.[1] The standard binding buffer typically contains 20 mM Tris-HCl (pH 7.4), 200 mM NaCl, and 1 mM EDTA.[2][3]
-
Interfering Substances: Certain substances in the crude extract can interfere with the binding of the MBP tag to the amylose resin.
-
Amylases: E. coli lysates can contain amylases that degrade the amylose resin or release maltose, which then competes with the MBP-fusion protein for binding.[4] To mitigate this, you can add glucose to the growth medium to suppress amylase expression.[1]
-
Detergents: Non-ionic detergents can interfere with binding.[3][5] If a detergent is necessary for your protein's solubility, it is recommended to use a concentration below 0.05%.[3]
-
-
Inaccessible MBP Tag: The MBP tag may not be properly folded or may be sterically hindered by the fusion partner, preventing it from binding to the resin.[1][5] Consider engineering a longer linker between the MBP tag and your protein of interest or moving the tag to the other terminus.[1][3]
-
Column Overloading: Exceeding the binding capacity of the amylose resin will cause the excess protein to flow through. Ensure you are not loading too much protein for the amount of resin used. Amylose resin typically binds around 3 mg of fusion protein per milliliter of resin.[3]
I am observing low yield of my purified MBP-fusion protein. How can I improve it?
Low protein yield can be frustrating. Here are several factors to investigate to boost your recovery:
-
Inefficient Elution: The standard 10 mM maltose concentration in the elution buffer may not be sufficient to efficiently elute your specific MBP-fusion protein.[2][6] You can try increasing the maltose concentration, with some protocols suggesting gradients up to 200 mM.[7]
-
Protein Precipitation on the Column: Your protein might be precipitating on the column due to high local concentrations.[1] To address this, you can try eluting with a linear maltose gradient instead of a single step, or add stabilizing agents like glycerol to your buffers.[7]
-
Proteolysis: The fusion protein may be degraded by proteases present in the E. coli lysate.[5] Using protease-deficient E. coli strains and adding protease inhibitors to your lysis buffer can help minimize degradation.[1][5]
-
Insolubility of the Fusion Protein: A significant portion of your protein might be in the insoluble fraction after cell lysis.[5] To improve solubility, you can try expressing the protein at a lower temperature (e.g., 15-30°C) or co-expressing with chaperones.[2][5]
My purified MBP-fusion protein is aggregated. How can I prevent this?
Protein aggregation can be a significant challenge, affecting the quality and usability of your purified protein. Here are some strategies to minimize aggregation:
-
Optimize Buffer Conditions: The composition of your purification buffers can greatly influence protein stability.
-
Ionic Strength: The salt concentration can impact protein solubility. While 200 mM NaCl is standard in binding buffers to reduce non-specific interactions, you can experiment with concentrations up to 1 M NaCl to minimize aggregation driven by hydrophobic interactions.[1][3][8]
-
Additives: Including additives in your buffers can help stabilize your protein. Glycerol (up to 20%) can increase viscosity and stabilize protein structure.[7] Reducing agents like DTT or β-mercaptoethanol can prevent the formation of incorrect disulfide bonds that may lead to aggregation.[2]
-
-
Protein Concentration: High protein concentrations during elution can promote aggregation.[1] Eluting with a larger volume of buffer or using a gradient elution can help keep the protein concentration lower.[1]
-
Temperature: Performing purification steps at 4°C can help to reduce aggregation for some proteins.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of maltose for eluting my MBP-fusion protein?
A1: The standard and often sufficient concentration of maltose for elution is 10 mM.[2][6] However, if you experience low elution efficiency, you can increase the maltose concentration. Some researchers have used gradients of 20-200 mM maltose for effective elution.[7] It is recommended to empirically determine the optimal concentration for your specific fusion protein.
Q2: What is the role of NaCl in the binding buffer?
A2: A common concentration of NaCl in the binding buffer is 200 mM.[2][3] The primary role of NaCl is to minimize non-specific electrostatic interactions between contaminating proteins and the amylose resin, thereby increasing the purity of the bound MBP-fusion protein.[8] For some proteins, the NaCl concentration can be increased up to 1 M to further reduce non-specific binding and potential aggregation.[3]
Q3: Can I reuse my amylose resin?
A3: Yes, amylose resin can typically be regenerated and reused three to five times.[6] Regeneration is usually performed by washing the column with water, followed by 0.1% SDS or 0.5 M NaOH, and then re-equilibrating with binding buffer.[6][9] However, be aware that trace amounts of amylase in the crude extract can decrease the binding capacity of the resin over time.[6]
Q4: My protein is in the insoluble fraction. What should I do?
A4: If your MBP-fusion protein is found in the insoluble pellet after cell lysis, it is likely forming inclusion bodies. The MBP tag is intended to enhance solubility, but it is not always successful.[10][11] To improve solubility, you can try the following:
-
Lower the expression temperature to as low as 15°C.[5]
-
Reduce the concentration of the inducer (e.g., IPTG).
-
Co-express molecular chaperones.[12]
-
Change the E. coli expression strain.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing MBP purification buffers.
Table 1: Buffer Component Concentrations
| Component | Binding Buffer Concentration | Elution Buffer Concentration | Purpose |
| Tris-HCl (pH ~7.4) | 20-50 mM[2][13] | 20-50 mM[2][13] | Buffering agent to maintain a stable pH. |
| NaCl | 200 mM - 1 M[2][3] | 200 mM - 1 M[2][3] | Reduces non-specific protein binding to the resin. |
| EDTA | 1 mM[2] | 1 mM[2] | Chelates divalent cations that can be cofactors for nucleases and proteases. |
| Maltose | - | 10 mM (standard) - 200 mM[2][7] | Competes with the MBP-fusion protein for binding to the amylose resin, thus eluting the protein. |
| DTT/β-mercaptoethanol | 1 mM (optional)[2] | 1 mM (optional)[2] | Reducing agent to prevent oxidation and maintain protein stability. |
| Glycerol | 10-20% (optional)[7] | 10-20% (optional)[7] | Stabilizing agent to prevent aggregation. |
Key Experimental Protocol: MBP-Fusion Protein Purification
This protocol outlines a standard workflow for MBP-fusion protein purification.
1. Preparation of Buffers
-
Lysis/Binding Buffer: 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA. Optional: 1 mM DTT, protease inhibitors.
-
Elution Buffer: 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA, 10 mM maltose. Optional: 1 mM DTT.
-
Regeneration Buffer: 0.1% SDS or 0.5 M NaOH.
2. Cell Lysis and Clarification
-
Resuspend the E. coli cell pellet in ice-cold Lysis/Binding Buffer.
-
Lyse the cells using sonication or a French press on ice.[3]
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet cell debris and insoluble protein.[6]
-
Carefully collect the supernatant (clarified lysate).
3. Affinity Chromatography
-
Equilibrate the amylose resin column with 5-10 column volumes of Lysis/Binding Buffer.[14]
-
Load the clarified lysate onto the column. A lower flow rate can optimize binding.[14]
-
Wash the column with 10-15 column volumes of Lysis/Binding Buffer to remove unbound proteins.[6]
-
Elute the MBP-fusion protein with Elution Buffer. Collect fractions and monitor the protein concentration using UV absorbance at 280 nm or a protein assay.[6]
4. Analysis and Storage
-
Analyze the collected fractions by SDS-PAGE to assess purity and yield.
-
Pool the fractions containing the purified protein.
-
If necessary, dialyze the protein into a suitable storage buffer.
-
Store the purified protein at 4°C for short-term use or at -80°C for long-term storage.
Visualizations
References
- 1. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [sigmaaldrich.com]
- 2. Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
- 4. neb.com [neb.com]
- 5. neb.com [neb.com]
- 6. neb.com [neb.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Purification Using MBPTrap™ HP Columns [sigmaaldrich.com]
Technical Support Center: Myelin Basic Protein (MBP) Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments involving Myelin Basic Protein (MBP).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to MBP, from its use as a fusion tag to its application in kinase assays.
MBP-Fusion Protein Expression and Purification
Question 1: My MBP-fusion protein is insoluble and forms inclusion bodies. What can I do?
Answer: Protein insolubility is a common issue. Here are several strategies to improve the solubility of your MBP-fusion protein:
-
Lower Expression Temperature: Reducing the expression temperature to as low as 15°C can slow down protein synthesis, allowing more time for proper folding.[1] Remember to increase the induction time to compensate for the slower cell growth. A general rule is to double the induction time for every 7°C decrease in temperature.[1]
-
Optimize IPTG Concentration: High concentrations of IPTG can lead to rapid, and often incorrect, protein folding. Try reducing the final IPTG concentration to 0.3 mM.[2]
-
Use a Different E. coli Strain: Consider using a protease-deficient host strain, which can also help with protein stability.[1]
-
Modify Lysis Buffer: The composition of your lysis buffer can significantly impact protein solubility. See the table below for recommended buffer additives.
Question 2: The yield of my MBP-fusion protein is very low. How can I increase it?
Answer: Low protein yield can be frustrating. Here are some troubleshooting steps:
-
Check for Proteolysis: Degradation of the fusion protein can be a major cause of low yield. Use a protease-deficient E. coli strain and add a protease inhibitor cocktail to your lysis buffer.[1] Running an SDS-PAGE and Western blot with an anti-MBP antibody can help identify degradation products.[2]
-
Optimize Expression Conditions: Experiment with different induction times (e.g., 2 hours at 37°C, 4 hours at 30°C, or overnight at 12–16°C) and temperatures as mentioned above.[2]
-
Ensure Proper Lysis: Inefficient cell lysis will result in a lower yield of soluble protein. Increase sonication time or the number of passes through a French press, but be mindful of overheating, which can denature the protein.
Question 3: My MBP-fusion protein does not bind to the amylose resin. What is the problem?
Answer: Several factors can interfere with the binding of your MBP-fusion protein to the amylose resin:
-
Interfering Substances in Lysate: Factors in the crude extract, such as certain detergents or high concentrations of other cellular components, can interfere with binding.[1] Diluting the crude extract with column buffer before loading can help.[2]
-
Amylase Contamination: E. coli expresses amylases that can degrade the amylose resin. Including 0.2% glucose in your growth medium will repress the expression of these amylases.[2]
-
Inaccessible MBP Tag: The protein of interest might be sterically hindering the MBP tag, preventing it from binding to the resin. Consider fusing the MBP tag to the other terminus of your protein or using a longer, more flexible linker between MBP and your protein.[3]
-
Resin Regeneration: Improperly regenerated resin can have reduced binding capacity. Ensure you are following the correct regeneration protocol.[2][4][5][6]
Question 4: My protein of interest precipitates after cleavage of the MBP tag. How can I prevent this?
Answer: Aggregation after tag removal is a frequent challenge, often indicating that the target protein is inherently less soluble than the MBP-fusion. Here are some solutions:
-
Optimize Cleavage Conditions: Perform the cleavage reaction at a lower temperature (e.g., 4°C) for a longer duration.
-
Buffer Additives: The addition of certain reagents to your cleavage buffer can help maintain the solubility of your target protein.[7][8][9][10] See the table below for suggestions.
-
On-Column Cleavage: Cleaving the fusion protein while it is still bound to the amylose resin can sometimes prevent aggregation as the protein is released at a lower concentration.
In Vitro Kinase Assays Using MBP as a Substrate
Question 5: I am not seeing any phosphorylation of MBP in my kinase assay. What could be wrong?
Answer: A lack of signal in a kinase assay can be due to several factors:
-
Inactive Kinase: Ensure your kinase is active. If possible, include a positive control substrate that is known to be phosphorylated by your kinase.
-
Incorrect Buffer Conditions: The kinase reaction buffer must be optimal for your specific kinase. This includes pH, ionic strength, and the presence of necessary cofactors like MgCl₂.[11]
-
ATP Issues: Ensure your ATP is not degraded. For radioactive assays, check the age and specific activity of your [γ-³²P]ATP.[12]
-
Substrate Quality: Use a high-quality, dephosphorylated MBP preparation to reduce background and ensure sufficient available phosphorylation sites.[13]
Question 6: I am observing high background in my radioactive kinase assay. How can I reduce it?
Answer: High background can obscure your results. Here are some tips to minimize it:
-
Incomplete Washing: Ensure thorough washing of the P81 phosphocellulose paper to remove unincorporated [γ-³²P]ATP. Increase the number and duration of washes with phosphoric acid.[14]
-
Non-specific Binding of ATP: Make sure the kinase reaction is effectively stopped before spotting the mixture onto the P81 paper.[14]
-
Contaminated Reagents: Use fresh, high-quality reagents to avoid contaminants that might contribute to background signal.
Western Blotting for MBP and Phosphorylated MBP
Question 7: I am getting weak or no signal in my Western blot for MBP or p-MBP. What should I do?
Answer: A faint or absent signal can be due to issues with protein transfer, antibody concentrations, or detection.
-
Protein Transfer: Verify that your protein has been successfully transferred from the gel to the membrane. You can do this by staining the membrane with Ponceau S after transfer or staining the gel with Coomassie Blue after transfer to check for remaining protein.
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too low. Titrate your antibodies to find the optimal concentration.[15][16]
-
Insufficient Protein Loaded: Load a higher amount of protein onto the gel, especially if your target is of low abundance.[16]
-
Blocking Agent: For phosphorylated proteins, avoid using non-fat dry milk as a blocking agent, as it contains phosphoproteins that can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[15]
Question 8: I am seeing multiple bands for total MBP in my Western blot. Is this normal?
Answer: Yes, it is normal to observe multiple bands for total MBP. Myelin Basic Protein exists as several different splice isoforms, with the major ones having molecular weights of approximately 14, 17.2, 18.5, and 21.5 kDa.[15]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for various experimental procedures involving MBP.
Table 1: Recommended Buffer Compositions for MBP-Fusion Protein Purification
| Buffer Type | Component | Concentration | Purpose |
| Lysis Buffer | Tris-HCl, pH 7.4 | 20 mM | Buffering agent |
| NaCl | 200 mM | Maintain ionic strength | |
| EDTA | 1 mM | Chelates metal ions, inhibits metalloproteases | |
| Protease Inhibitors | Varies | Prevent protein degradation | |
| DNase I | 25-50 µg/mL | Reduce viscosity from DNA | |
| MgCl₂ | 10 mM | Cofactor for DNase I | |
| Column Buffer | Tris-HCl, pH 7.4 | 20 mM | Maintain pH for binding |
| NaCl | 200 mM | Maintain ionic strength | |
| EDTA | 1 mM | Inhibit metalloproteases | |
| Elution Buffer | Column Buffer | - | Base buffer |
| Maltose | 10 mM | Competitively elutes MBP-fusion protein |
Table 2: Additives to Prevent Protein Aggregation After MBP-Tag Cleavage
| Additive | Working Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Stabilizes protein structure, cryoprotectant[7][8] |
| L-Arginine | 50-500 mM | Suppresses aggregation by interacting with hydrophobic patches |
| Non-ionic Detergents | 0.01-0.1% (v/v) | Reduce non-specific hydrophobic interactions[10] |
| (e.g., Tween-20, Triton X-100) | ||
| Reducing Agents | 1-5 mM | Prevent formation of incorrect disulfide bonds[7] |
| (e.g., DTT, β-mercaptoethanol) | ||
| High Salt (NaCl) | Up to 1 M | Can prevent non-specific ionic interactions[17] |
Table 3: Typical Parameters for In Vitro Kinase Assay with MBP
| Parameter | Value | Notes |
| MBP Concentration | 0.5 - 1 mg/mL | Use dephosphorylated MBP for best results. |
| ATP Concentration | 10 - 100 µM | |
| [γ-³²P]ATP Specific Activity | 3000 Ci/mmol | For radioactive assays. |
| Kinase Reaction Buffer | Varies by kinase | Typically contains Tris-HCl (pH 7.5), MgCl₂, and DTT.[11] |
| Incubation Temperature | 30°C | |
| Incubation Time | 20 - 30 minutes | [14] |
Experimental Protocols & Workflows
This section provides detailed methodologies and visual workflows for key experiments involving MBP.
Protocol 1: Purification of MBP-Fusion Protein
-
Expression: Grow E. coli cells containing the MBP-fusion plasmid in LB medium supplemented with 0.2% glucose and the appropriate antibiotic to an OD₆₀₀ of ~0.5.[2] Induce protein expression with 0.3 mM IPTG and continue to grow for 2-4 hours at 30-37°C or overnight at a lower temperature.[2]
-
Lysis: Harvest cells by centrifugation and resuspend in ice-cold lysis buffer. Lyse the cells by sonication or French press.[2] Centrifuge the lysate at high speed to pellet cell debris.
-
Binding: Load the clarified supernatant onto a pre-equilibrated amylose resin column.[2]
-
Washing: Wash the column with at least 10 column volumes of column buffer to remove unbound proteins.[2]
-
Elution: Elute the MBP-fusion protein with elution buffer containing 10 mM maltose.[2] Collect fractions and analyze by SDS-PAGE.
Protocol 2: In Vitro Radioactive Kinase Assay
-
Reaction Setup: In a microcentrifuge tube, combine the kinase, 1 mg/mL MBP, and 5x kinase reaction buffer.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.[14]
-
Incubation: Incubate the reaction at 30°C for 20-30 minutes.[14]
-
Termination: Stop the reaction by adding phosphoric acid.[14]
-
Spotting: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated radioactive ATP.[14]
-
Detection: Measure the incorporated radioactivity using a scintillation counter or autoradiography.
Signaling Pathways
Myelin Basic Protein is a key substrate for several kinases, particularly in the context of the central nervous system. The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) branch, plays a crucial role in the phosphorylation of MBP. This phosphorylation is important for myelin sheath formation and maintenance.[18][19][20]
References
- 1. neb.com [neb.com]
- 2. neb.com [neb.com]
- 3. researchgate.net [researchgate.net]
- 4. neb.com [neb.com]
- 5. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
- 6. ulab360.com [ulab360.com]
- 7. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. utsouthwestern.edu [utsouthwestern.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mybiosource.com [mybiosource.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Translational control of myelin basic protein expression by ERK2 MAP kinase regulates timely remyelination in the adult brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. jneurosci.org [jneurosci.org]
Validation & Comparative
Validating a New Myelin Basic Protein Antibody: A Comparison Guide
This guide provides a comprehensive framework for validating a new Myelin Basic Protein (MBP) antibody. It outlines a series of experiments to compare its performance against established, commercially available alternatives, ensuring rigorous and objective assessment for researchers, scientists, and drug development professionals.
Comparative Antibody Performance
The performance of the new MBP antibody ("New mAb") is compared against two well-established commercially available antibodies: "Competitor A" and "Competitor B". The following tables summarize the key performance indicators across various applications.
Table 1: Western Blot (WB) Analysis
| Feature | New mAb | Competitor A | Competitor B |
| Recommended Dilution | 1:1000 | 1:500 | 1:1000 |
| Observed MBP Isoforms (kDa) | ~18.5, 21.5 | ~18.5, 21.5 | ~18.5, 21.5 |
| Signal-to-Noise Ratio | High | Medium | High |
| Specificity (Cross-reactivity) | No cross-reactivity observed | Minor cross-reactivity with other myelin proteins | No cross-reactivity observed |
| Recommended Lysate | Mouse Brain Lysate | Mouse Brain Lysate | Rat Brain Homogenate |
Table 2: Immunohistochemistry (IHC) Analysis
| Feature | New mAb | Competitor A | Competitor B |
| Recommended Dilution | 1:250 | 1:200 | 1:500 |
| Staining Pattern | Fibrillar staining along intracerebral axons | Fibrillar axonal staining | Cytoplasmic staining of glial cells |
| Antigen Retrieval | Heat-induced (Citrate buffer, pH 6.0) | Proteolytic enzyme not required | Heat-induced (EDTA buffer, pH 8.0) |
| Positive Control Tissue | Mouse Brain | Human Spinal Cord | Human Brain White Matter |
| Negative Control Tissue | Colon | Appendix | Not specified |
Table 3: Enzyme-Linked Immunosorbent Assay (ELISA) Performance
| Feature | New mAb | Competitor A (Kit) | Competitor B (Kit) |
| Assay Type | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA |
| Detection Range | 0.16 - 10 ng/mL | 15.63 - 1,000 pg/mL | 0.16 - 10 ng/mL |
| Sensitivity | 0.1 ng/mL | 9.38 pg/mL | 0.1 ng/mL |
| Sample Types | Serum, Plasma, Tissue Homogenates | Serum, Plasma, Cell Lysate | Serum, Plasma, Tissue Homogenates |
| Intra-assay CV | < 10% | < 10% | < 10% |
| Inter-assay CV | < 10% | < 10% | < 12% |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Western Blot Protocol
This protocol is designed to detect MBP isoforms in brain lysates.
-
Protein Extraction: Homogenize mouse brain tissue in RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein lysate per well onto a 12% SDS-polyacrylamide gel. Run the gel at 100V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 90 minutes.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary MBP antibody (New mAb, Competitor A, or Competitor B) at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.[1]
-
Washing: Repeat the washing step as in step 6.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][2] The expected bands for MBP are around 18.5 kDa and 21.5 kDa.[3][4]
Immunohistochemistry (IHC) Protocol
This protocol is for the detection of MBP in paraffin-embedded brain tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.[5]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Then, block non-specific binding with 5% normal goat serum in PBS for 1 hour.[6]
-
Primary Antibody Incubation: Incubate the sections with the primary MBP antibody (New mAb, Competitor A, or Competitor B) at the recommended dilution overnight at 4°C.[5][7]
-
Washing: Wash the sections three times with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Detection: Apply an avidin-biotin-peroxidase complex (ABC) reagent and visualize with a DAB substrate kit.
-
Counterstaining: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Imaging: Observe the staining pattern under a light microscope. A positive result should show fibrillar staining in the white matter of the brain.[8]
Sandwich ELISA Protocol
This protocol describes a quantitative sandwich ELISA for MBP in biological fluids.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for MBP and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 1% BSA in PBS for 1 hour at 37°C.
-
Sample and Standard Incubation: Add 100 µL of standards and samples to the wells and incubate for 2 hours at 37°C.[9]
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of a biotinylated detection MBP antibody and incubate for 1 hour at 37°C.[9]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add 100 µL of avidin-HRP conjugate and incubate for 1 hour at 37°C.[9]
-
Washing: Wash the plate five times.
-
Substrate Incubation: Add 90 µL of TMB substrate and incubate for 15-25 minutes at 37°C in the dark.[9]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).[9]
-
Read Absorbance: Measure the optical density at 450 nm using a microplate reader.[9]
Visualized Workflows
The following diagrams illustrate the experimental workflows for antibody validation.
Caption: Western Blot experimental workflow for MBP detection.
Caption: Immunohistochemistry staining workflow for MBP.
Caption: Sandwich ELISA workflow for MBP quantification.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Myelin Basic Protein (MBP) Antibody (200-901-D81) | Rockland [rockland.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. Anti-Myelin basic protein antibody (GTX133108) | GeneTex [genetex.com]
- 6. Immunohistochemistry (IHC) of myelin basic protein (MBP) [bio-protocol.org]
- 7. bosterbio.com [bosterbio.com]
- 8. ms-validatedantibodies.com [ms-validatedantibodies.com]
- 9. Rat Myelin Basic Protein (MBP) ELISA Kit - Elisa Kits, High Quality Immunoassay Kits - |DLdevelop [dldevelop.com]
MBP vs. GST Tags: A Comparative Guide to Enhancing Protein Solubility
For researchers in molecular biology, biotechnology, and drug development, achieving high yields of soluble and functional recombinant proteins is a critical yet often challenging endeavor. When proteins are overexpressed in hosts like E. coli, they frequently misfold and accumulate as insoluble aggregates known as inclusion bodies. To circumvent this, solubility-enhancing fusion tags are commonly employed. Among the most popular choices are the Maltose-Binding Protein (MBP) and Glutathione S-transferase (GST) tags. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal tag for your protein of interest.
Mechanism of Solubility Enhancement
Maltose-Binding Protein (MBP): The MBP tag, a ~42 kDa protein from E. coli, is a highly effective solubility enhancer. Its mechanism is thought to involve acting as a molecular chaperone.[1] By transiently binding to and sequestering aggregation-prone folding intermediates of its fusion partner, MBP prevents their self-association and precipitation.[1] This allows the passenger protein more time and a more favorable environment to fold into its native, soluble conformation. For this reason, MBP is often more effective when fused to the N-terminus of the target protein, as it can fold first and assist the subsequent folding of the passenger protein as it is being translated.[2][3]
Glutathione S-transferase (GST): The GST tag is a ~26 kDa protein that also enhances the solubility of its fusion partners.[4] Its rapid and efficient folding into a stable and highly soluble structure is believed to promote the proper folding and solubility of the fused protein.[4][5] By acting as a highly soluble "anchor," the GST tag can help to keep the entire fusion protein in solution.[6] However, GST has a tendency to dimerize, which can sometimes lead to the oligomerization and even aggregation of the target protein, a factor to consider when choosing this tag.[7][8]
Comparative Analysis of Solubility Enhancement: Experimental Data
Multiple studies have demonstrated the superior performance of MBP over GST in promoting the solubility of a wide range of "passenger" proteins.
One seminal study directly compared the ability of MBP, GST, and thioredoxin (TRX) to solubilize six different proteins that are typically insoluble when expressed in E. coli. The results unequivocally showed that MBP was "far more effective" at enhancing the solubility of these challenging proteins than either GST or TRX.[9]
A later study employed an in vitro refolding assay to compare the effectiveness of His₆-MBP and His₆-GST tags. In this experiment, fusion proteins were first denatured and then allowed to refold. The results showed that "all of the His₆-MBP fusions yielded substantially more soluble protein after refolding than did the corresponding His₆-GST- or His₆-tagged fusions".[10] This indicates that MBP has an intrinsic ability to promote the proper folding and solubility of its fusion partners, independent of the cellular environment.
| Fusion Tag | Passenger Protein | Soluble Protein Yield (% of total protein) | Reference |
| His₆-MBP | Green Fluorescent Protein (GFP) | High | [10] |
| His₆-GST | Green Fluorescent Protein (GFP) | Low | [10] |
| His₆-MBP | Glyceraldehyde 3-phosphate dehydrogenase (G3PDH) | High | [10] |
| His₆-GST | Glyceraldehyde 3-phosphate dehydrogenase (G3PDH) | Low | [10] |
| His₆-MBP | Dihydrofolate reductase (DHFR) | High | [10] |
| His₆-GST | Dihydrofolate reductase (DHFR) | Low | [10] |
| His₆-MBP | Dual-specificity phosphatase 14 (DUSP14) | High | [10] |
| His₆-GST | Dual-specificity phosphatase 14 (DUSP14) | Low | [10] |
| His₆-MBP | TEV protease | High | [10] |
| His₆-GST | TEV protease | Low | [10] |
Note: The table above provides a qualitative summary based on the findings of Raran-Kurussi and Waugh (2012), where specific percentages were presented graphically. The consistent trend was a significantly higher yield of soluble protein with the MBP tag compared to the GST tag across all tested passenger proteins.
Experimental Protocols
To empirically determine the best tag for your protein of interest, the following experimental workflow is recommended.
Protein Expression and Cell Lysis
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with the expression plasmids containing your gene of interest fused to either the MBP or GST tag.
-
Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB broth) with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For potentially insoluble proteins, it is often beneficial to reduce the induction temperature to 16-25°C and express for a longer period (e.g., overnight).
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice or by using a French press.
Separation of Soluble and Insoluble Fractions
-
Total Lysate Sample: Before centrifugation, take an aliquot of the cell lysate. This will serve as the "total protein" sample.
-
Centrifugation: Centrifuge the remaining lysate at a high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C to pellet the insoluble cellular debris and aggregated proteins.
-
Soluble Fraction: Carefully collect the supernatant, which contains the soluble proteins.
-
Insoluble Fraction: Resuspend the pellet in the same volume of lysis buffer as the soluble fraction. This represents the "insoluble protein" fraction.
Quantification of Soluble Protein
-
SDS-PAGE Analysis:
-
Mix equal volumes of the total, soluble, and insoluble fractions with SDS-PAGE sample buffer.
-
Load equal volumes of each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by molecular weight.[11]
-
Stain the gel with Coomassie Brilliant Blue or a similar stain to visualize the protein bands.
-
The relative intensity of the protein band of interest in the soluble and insoluble fractions will give a qualitative assessment of its solubility.
-
-
Total Protein Quantification (Bradford Assay):
-
Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA).
-
Add Bradford reagent to the standards and to aliquots of your soluble and total lysate samples.[5]
-
Measure the absorbance at 595 nm using a spectrophotometer.
-
Create a standard curve from the BSA readings and use it to determine the total protein concentration in your samples.[12]
-
-
Specific Protein Quantification (Western Blot):
-
Perform SDS-PAGE as described above and transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes your protein of interest or the fusion tag (anti-MBP or anti-GST).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.
-
Detect the signal using an appropriate substrate or imaging system.
-
Quantify the band intensity using densitometry software. By comparing the intensity of the band in the soluble fraction to a standard curve of your purified protein, you can determine the concentration of your soluble target protein.
-
Conclusion
Both MBP and GST are valuable tools for improving the solubility of recombinant proteins. However, based on available experimental evidence, MBP is generally the more robust and effective choice for enhancing the solubility of a wide range of proteins, particularly those that are prone to severe aggregation .[9] The chaperone-like activity of MBP appears to give it a distinct advantage over GST.[1]
While GST is a smaller tag and is well-suited for applications such as pull-down assays, its tendency to dimerize and its comparatively lower solubilizing power for some proteins are important considerations.[7][8]
Ultimately, the optimal choice of a solubility tag is protein-dependent. Therefore, for particularly challenging proteins, an empirical approach comparing both MBP and GST, as outlined in the experimental protocols, is the most reliable strategy to identify the best path toward obtaining high yields of soluble, functional protein for your research needs.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. postepybiochemii.ptbioch.edu.pl [postepybiochemii.ptbioch.edu.pl]
- 3. Positional effects of fusion partners on the yield and solubility of MBP fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kmdbioscience.com [kmdbioscience.com]
- 5. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 6. Expression of proteins in Escherichia coli as fusions with maltose-binding protein to rescue non-expressed targets in a high-throughput protein-expression and purification pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. deepscienceresearch.com [deepscienceresearch.com]
- 9. Escherichia coli maltose-binding protein is uncommonly effective at promoting the solubility of polypeptides to which it is fused - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Ability to Enhance the Solubility of Its Fusion Partners Is an Intrinsic Property of Maltose-Binding Protein but Their Folding Is Either Spontaneous or Chaperone-Mediated - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SDS-PAGE Protocol | Rockland [rockland.com]
- 12. static.igem.org [static.igem.org]
Unveiling Off-Target Interactions: A Comparative Guide to Myelin Basic Protein Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount to ensuring accurate experimental results and the safety of potential therapeutics. This guide provides an objective comparison of the cross-reactivity of Myelin Basic Protein (MBP) antibodies with other proteins, supported by experimental data and detailed methodologies.
Quantitative Analysis of MBP Antibody Cross-Reactivity
The following table summarizes quantitative data from studies investigating the cross-reactivity of MBP antibodies with various proteins. It is important to note that direct comparison between studies can be challenging due to variations in experimental methodologies.
| Cross-Reacting Protein | Antibody Type | Assay Type | Key Quantitative Finding | Reference |
| Copolymer 1 (Cop 1) | Mouse Monoclonal anti-rat MBP | Not specified | Approximately one-third of anti-rat MBP monoclonal antibodies cross-reacted with Cop 1. | [1][2] |
| Copolymer 1 (Cop 1) | Mouse Monoclonal anti-mouse MBP | Not specified | Most anti-mouse MBP monoclonal antibodies cross-reacted with Cop 1. | [1][2] |
| MBP Peptides (81-106) | Human IgM from MS patient serum | Competitive ELISA | IC50 values were comparable for the inhibition of IgM binding to whole MBP protein by MBP peptides, indicating cross-reactivity. | [3] |
| Human Herpesvirus-6 (HHV-6) U24 Protein | Not specified | Isothermal Titration Calorimetry | The binding affinity (Kd) of U24 from HHV-6A for Fyn-SH3, a known interactor of MBP, was found to be approximately 5 mM, suggesting a much weaker interaction compared to MBP. | [4] |
| Epstein-Barr Virus Nuclear Antigen 1 (EBNA-1) | Human IgG from MS patient serum | Western Blot | Antibodies against an EBNA-1 epitope (amino acids 411-426) were found to cross-react with MBP. | [5] |
| Heterogeneous Nuclear Ribonucleoprotein L (HNRNPL) | Human anti-EBNA-1 IgG | ELISA, Western Blot, Immunoprecipitation | Anti-EBNA-1 IgG was shown to cross-react with the long isoform of HNRNPL. | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating cross-reactivity findings. Below are representative protocols for key experiments used to assess MBP antibody specificity.
Competitive ELISA for Determining Cross-Reactivity
This protocol is adapted from methodologies used to assess the inhibition of antibody binding to its primary target by a potential cross-reactive protein.[3][7][8][9][10]
1. Coating the Plate:
- Dilute the purified Myelin Basic Protein (MBP) to a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
- Add 100 µL of the diluted MBP solution to each well of a 96-well microtiter plate.
- Incubate the plate overnight at 4°C or for 2 hours at 37°C.
- Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
2. Blocking:
- Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well to block non-specific binding sites.
- Incubate for 1-2 hours at 37°C.
- Wash the plate four times with wash buffer.
3. Competitive Inhibition:
- Prepare serial dilutions of the inhibitor (the potential cross-reacting protein) and a fixed, predetermined concentration of the anti-MBP antibody in blocking buffer.
- In a separate plate or tubes, pre-incubate the antibody with the various concentrations of the inhibitor for 1 hour at 37°C.
- Add 100 µL of the antibody-inhibitor mixture to the corresponding wells of the MBP-coated plate.
- Incubate for 1-2 hours at 37°C.
4. Detection:
- Wash the plate four times with wash buffer.
- Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) diluted in blocking buffer to each well.
- Incubate for 1 hour at 37°C.
- Wash the plate five times with wash buffer.
- Add 100 µL of a suitable substrate solution (e.g., TMB for HRP) to each well.
- Incubate in the dark at room temperature for 15-30 minutes.
5. Measurement and Analysis:
- Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄ for TMB).
- Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
- The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.[11]
Western Blot for Assessing Cross-Reactivity
This protocol outlines the general steps for performing a Western blot to determine if an anti-MBP antibody cross-reacts with another protein.[5][6][12][13][14]
1. Sample Preparation and Electrophoresis:
- Prepare lysates from cells or tissues expressing the potential cross-reacting protein.
- Separate the proteins by SDS-PAGE on a polyacrylamide gel. Include a positive control (purified MBP) and a negative control (lysate from cells not expressing the target protein).
2. Protein Transfer:
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Blocking:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.
4. Primary Antibody Incubation:
- Incubate the membrane with the primary anti-MBP antibody at its optimal dilution (e.g., 1:10,000 for some commercial antibodies) in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.[13]
5. Washing:
- Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
6. Secondary Antibody Incubation:
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
7. Washing:
- Repeat the washing steps as in step 5.
8. Detection:
- Incubate the membrane with a chemiluminescent substrate.
- Detect the signal using an imaging system. The presence of a band at the expected molecular weight of the potential cross-reacting protein indicates cross-reactivity.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for a competitive ELISA and a Western blot for cross-reactivity analysis.
Caption: Workflow for a competitive ELISA to test antibody cross-reactivity.
Caption: Workflow for Western blot analysis of antibody cross-reactivity.
Logical Relationship of Cross-Reactivity
The phenomenon of antibody cross-reactivity is rooted in the structural similarity between the epitope on the primary antigen (MBP) and an epitope on an unrelated protein. This "molecular mimicry" can lead to the off-target binding of antibodies.
Caption: Logical diagram illustrating molecular mimicry and antibody cross-reactivity.
By providing a consolidated overview of known cross-reactivities, quantitative data, and detailed experimental protocols, this guide aims to equip researchers with the necessary information to critically evaluate the specificity of their MBP antibodies and design robust experiments. Careful consideration of potential off-target interactions is essential for advancing our understanding of diseases like multiple sclerosis and for the development of safe and effective diagnostics and therapeutics.
References
- 1. Cross-reactions and specificities of monoclonal antibodies against myelin basic protein and against the synthetic copolymer 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactions and specificities of monoclonal antibodies against myelin basic protein and against the synthetic copolymer 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Helical Structure in MBP Immunodominant Peptides for Efficient IgM Antibody Recognition in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studying the Interactions of U24 from HHV-6 in Order to Further Elucidate Its Potential Role in MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epstein Barr Virus Nuclear Antigen 1 (EBNA-1) peptides recognized by adult multiple sclerosis patient sera induce neurologic symptoms in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibodies specific for Epstein-Barr virus nuclear antigen-1 cross-react with human heterogeneous nuclear ribonucleoprotein L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Competitive ELISA Protocol [elisa-antibody.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. neb.com [neb.com]
- 14. Large-scale Epstein-Barr virus EBNA1 protein purification - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Titans: MBP vs. Other Affinity Tags for Optimal Protein Purification Yield
For researchers, scientists, and drug development professionals, the efficient purification of recombinant proteins is a cornerstone of success. The choice of an affinity tag is a critical decision that profoundly impacts not only the final yield but also the solubility and biological activity of the target protein. This guide provides an objective comparison of the Maltose-Binding Protein (MBP) tag against other widely used tags—specifically the polyhistidine (His-tag), Glutathione S-transferase (GST), and Small Ubiquitin-like Modifier (SUMO) tags—supported by experimental data to inform your purification strategy.
The ideal affinity tag should offer high-yield purification of a soluble, correctly folded, and functional protein in a cost-effective and efficient manner. While smaller tags like the His-tag are popular for their minimal impact on protein structure, larger tags like MBP are often employed to enhance the solubility of challenging proteins. Here, we delve into a comparative analysis to guide the selection of the most appropriate tag for your specific protein of interest.
Quantitative Comparison of Protein Purification Yields
The final yield of a purified protein is a key metric for any expression system. The choice of fusion tag can dramatically influence this outcome. Below is a summary of experimental data comparing the purification yields of proteins fused with MBP, His-tag, GST-tag, and SUMO-tag.
| Fusion Tag | Target Protein | Expression System | Purification Resin | Reported Yield (mg/L of culture) | Reference |
| MBP | Nanobody | E. coli | Amylose Resin | 12 - 16.5 | [1] |
| His-tag | Nanobody | E. coli | Ni-NTA Agarose | 2 - 3.5 | [1] |
| GST-tag | General observation | E. coli | Glutathione Agarose | Generally lower than MBP for solubility-enhanced proteins | [2] |
| SUMO-tag | Nanobody | E. coli | Ni-NTA Agarose (His-SUMO construct) | 50 - 65 | [1] |
Note: Yields are highly dependent on the specific target protein, expression conditions, and purification protocol. The data presented here is for comparative purposes based on available literature.
The Role of Fusion Tags in Protein Solubility
A major hurdle in recombinant protein production is the formation of insoluble aggregates known as inclusion bodies. Fusion tags can play a crucial role in improving the solubility of the target protein.
A comparative study on the expression of three different proteins (eGFP, MMP13, and GDF8) with various fusion tags demonstrated the following qualitative results for solubility:
| Fusion Tag | eGFP Solubility | MMP13 Solubility | GDF8 Solubility |
| MBP | Soluble | Mostly Soluble | Mostly Soluble |
| His-tag | Low Expression | Insoluble | Insoluble |
| GST-tag | Mostly Insoluble | Insoluble | Insoluble |
| SUMO-tag | Highly Soluble | Highly Soluble | Highly Soluble |
This qualitative data is based on the analysis of soluble and insoluble fractions on SDS-PAGE gels from a comparative study.[3]
The results indicate that for the tested proteins, both MBP and SUMO tags were highly effective at enhancing solubility, while the GST and His-tags were less effective, with the proteins largely found in the insoluble fraction.[3] This highlights the advantage of using larger, highly soluble fusion partners like MBP and SUMO for proteins that are prone to misfolding and aggregation.
Experimental Workflows and Logical Relationships
The selection of a purification tag dictates the entire downstream workflow. The following diagrams illustrate the typical purification workflows for MBP, His, GST, and SUMO-tagged proteins and the logical considerations in choosing a tag.
Detailed Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are generalized protocols for the purification of proteins with each of the discussed tags.
MBP-Tagged Protein Purification Protocol
-
Cell Lysis: Resuspend the cell pellet in MBP binding buffer (e.g., 20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4). Lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Binding: Apply the clarified supernatant to a pre-equilibrated amylose resin column. Allow the lysate to flow through the column by gravity or at a slow flow rate to ensure efficient binding.
-
Washing: Wash the column with several column volumes of MBP binding buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound MBP-fusion protein with MBP elution buffer (MBP binding buffer containing 10 mM maltose).
-
Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity of the protein.
His-Tagged Protein Purification Protocol
-
Cell Lysis: Resuspend the cell pellet in His-tag lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells.
-
Clarification: Centrifuge the lysate to remove insoluble material.
-
Binding: Apply the clarified lysate to a pre-equilibrated Ni-NTA agarose column.
-
Washing: Wash the column with His-tag wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove contaminants.
-
Elution: Elute the His-tagged protein with His-tag elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Analysis: Assess the purity of the eluted fractions by SDS-PAGE.
GST-Tagged Protein Purification Protocol
-
Cell Lysis: Resuspend the cell pellet in GST lysis buffer (e.g., PBS, pH 7.3). Lyse the cells.
-
Clarification: Centrifuge the lysate to pellet cellular debris.
-
Binding: Incubate the clarified lysate with pre-equilibrated glutathione agarose beads in batch mode or apply to a gravity-flow column.
-
Washing: Wash the beads or column extensively with GST lysis buffer.
-
Elution: Elute the GST-fusion protein with GST elution buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).
-
Analysis: Analyze the purified protein using SDS-PAGE.
SUMO-Tagged Protein Purification Protocol
-
Cell Lysis and Binding (assuming a His-SUMO construct): Follow the protocol for His-tagged protein purification for cell lysis, clarification, and binding to a Ni-NTA resin.
-
Washing: Wash the resin with His-tag wash buffer.
-
Elution: Elute the His-SUMO-fusion protein with His-tag elution buffer.
-
SUMO Protease Cleavage: Add SUMO protease to the eluted protein and dialyze against a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 8.0) to allow for cleavage of the SUMO tag.
-
Removal of SUMO Tag and Protease: Pass the cleavage reaction mixture through a second Ni-NTA column. The cleaved, untagged target protein will be in the flow-through, while the His-SUMO tag and the His-tagged SUMO protease will bind to the resin.
-
Analysis: Confirm the purity and cleavage of the target protein by SDS-PAGE.
Conclusion
The selection of an affinity tag is a multifaceted decision that requires careful consideration of the target protein's properties and the downstream application.
-
MBP-tag stands out as a robust choice for enhancing the solubility and yield of difficult-to-express proteins.[2] Its large size, however, may interfere with protein function and often necessitates removal.
-
His-tag offers a simple, cost-effective, and rapid purification method, but may not be sufficient for proteins with poor solubility and can sometimes result in lower purity.[4]
-
GST-tag can also improve solubility, but its tendency to dimerize can be a disadvantage for certain applications.[5]
-
SUMO-tag has emerged as a powerful tool for significantly boosting both the expression and solubility of a wide range of proteins, with the added benefit of allowing for the generation of a native N-terminus after cleavage by a specific protease.[1][3]
Ultimately, the optimal choice of tag may require empirical testing for each specific protein of interest. This guide provides a data-driven starting point to aid researchers in making an informed decision to maximize their protein purification success.
References
- 1. tandfonline.com [tandfonline.com]
- 2. genscript.com [genscript.com]
- 3. Comparison of SUMO fusion technology with traditional gene fusion systems: Enhanced expression and solubility with SUMO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of affinity tags for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Affinity Tags for Protein Purification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Myelin Basic Protein Peptides in the Experimental Autoimmune Encephalomyelitis (EAE) Model
For Researchers, Scientists, and Drug Development Professionals
Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for multiple sclerosis (MS), a debilitating autoimmune disease of the central nervous system (CNS). The induction of EAE is often achieved through immunization with myelin-derived antigens, among which peptides from Myelin Basic Protein (MBP) are frequently employed. The choice of MBP peptide is critical as it significantly influences the disease phenotype, severity, and immunological characteristics of the model. This guide provides an objective comparison of two commonly used MBP peptides, MBP Ac1-11 and MBP 84-104, for the induction of EAE, supported by experimental data to aid researchers in selecting the appropriate model for their studies.
Performance Comparison of MBP Peptides in EAE Induction
The selection of an MBP peptide for EAE induction is intrinsically linked to the desired disease course and the genetic background of the animal model. The two peptides highlighted here, MBP Ac1-11 and MBP 84-104, are known to induce distinct EAE pathologies in different mouse strains.
| Feature | MBP Ac1-11 | MBP 84-104 |
| Mouse Strain | B10.PL (H-2u) | SJL/J (H-2s) |
| Typical Disease Course | Acute, monophasic | Relapsing-remitting |
| Reported Onset of Disease | ~10-14 days post-immunization | ~10-14 days post-immunization for the initial episode |
| Typical Maximum Disease Score | Varies, can be severe | Varies, often with recovery and subsequent relapses |
| Key Immunological Features | Predominantly CD4+ T cell-mediated CNS inflammation. | Characterized by waves of inflammatory cell infiltration into the CNS corresponding with relapses. Evidence of epitope spreading.[1] |
| Primary Cytokine Profile | Th1-dominant, with IFN-γ being a key cytokine. | Complex cytokine profile with Th1 and Th17 cells playing significant roles. IFN-γ and IL-17 are implicated in disease pathology. |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible induction of EAE. Below are the protocols for inducing EAE using MBP Ac1-11 and MBP 84-104 peptides.
EAE Induction with MBP Ac1-11 in B10.PL Mice
This protocol is adapted from established methods for inducing an acute EAE model.
Materials:
-
MBP Ac1-11 peptide (Ac-ASQKRPSQRSK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
B10.PL mice (female, 8-12 weeks old)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion by mixing MBP Ac1-11 peptide (typically 100-200 µ g/mouse ) with an equal volume of CFA to a final concentration of 1-2 mg/mL of peptide. The emulsion should be stable and not separate upon standing.
-
Immunization: Anesthetize the mice and administer a total of 0.1 mL of the emulsion subcutaneously, distributed over two sites on the flank.
-
Pertussis Toxin Administration: On the day of immunization (Day 0) and 48 hours later (Day 2), inject 100-200 ng of PTX intraperitoneally in 0.1 mL of PBS.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized scoring system (see below).
EAE Induction with MBP 84-104 in SJL/J Mice
This protocol is designed to induce a relapsing-remitting EAE model.[2]
Materials:
-
MBP 84-104 peptide (VHFFKNIVTPRTP)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
SJL/J mice (female, 8-12 weeks old)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MBP 84-104 peptide (typically 100-200 µ g/mouse ) in CFA as described above.
-
Immunization: Administer 0.1 mL of the emulsion subcutaneously at the base of the tail.
-
Pertussis Toxin Administration: Inject 200 ng of PTX intraperitoneally on Day 0 and Day 2 post-immunization.[2]
-
Clinical Scoring: Monitor the mice daily for the onset and progression of clinical signs.
EAE Clinical Scoring Scale (Standard):
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
Visualizing Experimental and Biological Pathways
Diagrams are provided below to illustrate the experimental workflow for EAE induction and the key signaling pathway involved in the activation of autoreactive T cells.
Caption: Experimental workflow for active EAE induction using MBP peptides.
Caption: Simplified T-Cell Receptor (TCR) signaling pathway upon MBP peptide presentation.
References
Myelin Basic Protein vs. Proteolipid Protein: A Comparative Guide for Autoantigen Research
For Researchers, Scientists, and Drug Development Professionals
Myelin Basic Protein (MBP) and Proteolipid Protein (PLP) are two of the most abundant proteins in the central nervous system (CNS) myelin sheath. Both are primary autoantigens implicated in the pathogenesis of multiple sclerosis (MS) and are extensively used to induce experimental autoimmune encephalomyelitis (EAE) in animal models. This guide provides an objective comparison of their performance as autoantigens, supported by experimental data, to aid researchers in selecting the appropriate model for their studies.
I. Immunogenicity and Pathogenicity: A Quantitative Comparison
The choice between MBP and PLP as an autoantigen for EAE induction depends on the desired disease course and the genetic background of the animal model. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparison of EAE Induction and Clinical Severity
| Parameter | Myelin Basic Protein (MBP) | Proteolipid Protein (PLP) | Reference(s) |
| Typical Mouse Strain | PL/J, SJL/J | SJL/J, C57BL/6 | [1][2][3] |
| Common Encephalitogenic Peptides | MBPp85-99, MBP Ac1-11 | PLPp139-151, PLPp178-191 | [1][3] |
| Typical Disease Course | Monophasic or relapsing-remitting | Relapsing-remitting or chronic | [1][2][3] |
| Mean Maximum Clinical Score (SJL/J mice) | 2.0 - 3.5 | 1.5 - 3.5 | [1][4][5] |
| Disease Onset (days post-immunization) | 9 - 14 | 10 - 15 | [1][4] |
Table 2: T-Cell and Cytokine Responses
| Parameter | Myelin Basic Protein (MBP) | Proteolipid Protein (PLP) | Reference(s) |
| Dominant T-Helper Cell Response | Th1, Th17 | Th1, Th17 | [6][7][8] |
| Key Pro-inflammatory Cytokines | IFN-γ, IL-17 | IFN-γ, IL-17 | [6][7][8] |
| T-Cell Proliferation (Stimulation Index) | Can be lower in certain disease states | Generally robust in MS patients | [9][10] |
| Frequency of Reactive T-cells in MS CSF | Significantly higher than controls | Significantly higher than controls | [3][10] |
II. Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and comparison across studies.
A. Induction of Experimental Autoimmune Encephalomyelitis (EAE)
1. EAE Induction with Myelin Basic Protein (MBPp85-99)
-
Materials:
-
MBPp85-99 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Female PL/J or SJL/J mice (8-12 weeks old)
-
-
Procedure:
-
Prepare an emulsion of MBPp85-99 peptide in CFA at a final concentration of 1-2 mg/mL.
-
Anesthetize the mice and inject 100-200 µL of the emulsion subcutaneously, distributed over two sites on the flank.
-
On the day of immunization (day 0) and again 48 hours later (day 2), administer 100-200 ng of PTX intraperitoneally.
-
Monitor mice daily for clinical signs of EAE and body weight. Clinical scoring is typically performed on a scale of 0-5.[1][8]
-
2. EAE Induction with Proteolipid Protein (PLPp139-151)
-
Materials:
-
PLPp139-151 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Female SJL/J mice (8-12 weeks old)
-
-
Procedure:
-
Prepare an emulsion of PLPp139-151 peptide in CFA at a final concentration of 1-2 mg/mL.
-
Anesthetize the mice and inject 100 µL of the emulsion subcutaneously at the base of the tail.
-
Monitor mice daily for clinical signs of EAE and body weight. Clinical scoring is typically performed on a scale of 0-5.[1][4]
-
B. T-Cell Proliferation Assay (CFSE-based)
This protocol details the measurement of antigen-specific T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE).
-
Materials:
-
Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs)
-
CFSE staining solution (5 mM stock in DMSO)
-
Complete RPMI-1640 medium
-
MBP or PLP peptide
-
Antigen-presenting cells (APCs) (e.g., irradiated splenocytes)
-
Flow cytometer
-
-
Procedure:
-
Isolate splenocytes or PBMCs from immunized mice.
-
Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining by adding 5 volumes of cold complete medium.
-
Wash the cells three times with complete medium.
-
Co-culture CFSE-labeled T-cells with APCs in the presence of the specific myelin peptide (e.g., 10 µg/mL) for 3-5 days.
-
Harvest cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.[11][12][13][14][15]
-
C. Cytokine Measurement by ELISA
This protocol describes the quantification of cytokines in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials:
-
Cell culture supernatants
-
ELISA plate
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 10% FBS)
-
Recombinant cytokine standard
-
Microplate reader
-
-
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[11][16]
-
Wash the plate and block with assay diluent for 1-2 hours at room temperature.[11][16]
-
Add standards and samples (culture supernatants) to the wells and incubate for 2 hours at room temperature.[11][16]
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[11][16]
-
Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature.[11]
-
Wash the plate and add TMB substrate. Allow color to develop in the dark.[11][16]
-
Stop the reaction with stop solution and read the absorbance at 450 nm.[11][16]
-
Calculate cytokine concentrations based on the standard curve.
-
III. Signaling Pathways and Experimental Workflows
A. T-Cell Receptor (TCR) Signaling Cascade
The activation of T-cells by both MBP and PLP is initiated through the T-cell receptor (TCR) complex. The following diagram illustrates the general signaling cascade. While the fundamental pathway is conserved, the downstream consequences, such as the specific cytokine milieu and the resulting T-helper cell differentiation, can differ depending on the antigen and the host's genetic background.
B. Experimental Workflow for Comparing MBP and PLP Autoimmunity
The following diagram outlines a typical experimental workflow for comparing the autoimmune responses induced by MBP and PLP.
IV. Conclusion
Both Myelin Basic Protein and Proteolipid Protein are critical tools for studying the mechanisms of autoimmune demyelination. The choice between them depends on the specific research question. PLP, particularly the PLPp139-151 peptide in SJL/J mice, is a robust model for relapsing-remitting EAE. MBP can induce both monophasic and relapsing-remitting disease and is a valuable tool for studying T-cell responses to a well-characterized autoantigen. This guide provides a foundation for researchers to make informed decisions and design rigorous experiments to advance our understanding of multiple sclerosis and other autoimmune diseases of the central nervous system.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autoreactive T and B cells responding to myelin proteolipid protein in multiple sclerosis and controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. IFN-γ and IL-17 production in Experimental Autoimmune Encephalomyelitis depends on local APC•T cell complement production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Regulatory and pro-inflammatory phenotypes of myelin basic protein-autoreactive T cells in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myelin Basic Protein-Specific T Lymphocytes Proliferation and Programmed Cell Death in Demyelinating Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frequency of T cells specific for myelin basic protein and myelin proteolipid protein in blood and cerebrospinal fluid in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bowdish.ca [bowdish.ca]
- 12. protocols.io [protocols.io]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. agilent.com [agilent.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparative analysis of MBP isoforms in different species
A Comparative Analysis of Myelin Basic Protein (MBP) Isoforms Across Different Species
Myelin Basic Protein (MBP) is a crucial structural component of the myelin sheath in the nervous system of jawed vertebrates. It plays a pivotal role in the compaction of the myelin layers around axons, ensuring rapid nerve impulse conduction. MBP is not a single entity but rather a family of protein isoforms generated through alternative splicing of the MBP gene and further diversified by post-translational modifications (PTMs).[1] This guide provides a comparative analysis of MBP isoforms across various species, highlighting their structural and functional diversity.
Comparative Overview of MBP Isoforms
MBP isoforms exhibit considerable variation in their molecular weight and relative abundance across different species. This diversity is largely a result of alternative splicing of the MBP gene, which in mammals arises from the larger Golli (gene of the oligodendrocyte lineage) transcriptional unit.[1] This complex gene structure is conserved among species, suggesting its functional importance.[1]
Molecular Weight and Abundance of Major MBP Isoforms
The molecular weights of MBP isoforms are a key distinguishing feature and vary significantly between different vertebrate classes. Mammals typically express a set of "classic" MBP isoforms ranging from approximately 14 kDa to 21.5 kDa.[2] In contrast, the MBP profile in other vertebrates, such as birds, reptiles, amphibians, and fish, can be simpler or exhibit different isoform patterns.
| Species | Major MBP Isoform(s) (kDa) | Relative Abundance/Notes |
| Human | 18.5, 21.5, 17.2, 14.0 | The 18.5 kDa isoform is the most abundant in the adult central nervous system (CNS).[2] |
| Bovine | 18.5, 21.5 | The 18.5 kDa isoform is predominant.[2] |
| Rabbit | 18.5, 21.5, 20.2 | |
| Mouse | 14.0, 17.0, 18.5, 21.5 | The 14.0 kDa and 18.5 kDa isoforms are abundant in the adult CNS.[2][3] Novel 19.7 and 21 kDa isoforms have also been identified.[3] |
| Rat | 14.0, 17.0, 18.5, 21.5 | The 14.0 kDa and 18.5 kDa isoforms constitute over 70% of total MBP in mature and aged rats.[4] A 16 kDa isoform is present in early postnatal development.[5] |
| Chicken | 18.5, 17.3, 14.5 | Lacks the 21.5 kDa and 20.2 kDa isoforms found in mammals. |
| Rattlesnake | Multiple isoforms | Undergoes fewer post-translational modifications compared to bovine MBP.[6] |
| Fish (e.g., Zebrafish, Pacu) | ~12-20 kDa | Teleost fish have two paralogous mbp genes, mbpa and mbpb.[7] The MBPa isoform in Red-bellied Pacu has a molecular weight of 15.5 kDa.[7] |
Post-Translational Modifications (PTMs) of MBP Isoforms
PTMs significantly increase the diversity of MBP isoforms, creating a range of "charge isomers."[6] These modifications, which include phosphorylation, methylation, deamidation, and citrullination, modulate MBP's structure and its interactions with other molecules.[6][8] There is a notable difference in the extent of PTMs between mammals and lower vertebrates, with mammalian MBP being more extensively modified.[6]
| Modification | Function/Significance | Species Comparison |
| Phosphorylation | Modulates protein-membrane and protein-protein interactions; can influence subcellular localization.[8] | Highly dynamic in mammals. Decreased phosphorylation is observed in some demyelinating diseases.[8] |
| Methylation | Affects the net positive charge of the protein. | The ratio of methylated arginine residues decreases with age in mammals.[6] |
| Deamidation | Alters protein charge and structure. | Observed in mammalian MBP.[6] |
| Citrullination (Deimination) | Converts arginine to citrulline, reducing the positive charge; implicated in the pathogenesis of multiple sclerosis. | Occurs at several sites in mammalian MBP and is elevated in multiple sclerosis.[6] Less prevalent in lower vertebrates.[6] |
| N-terminal Acetylation | A common modification in many proteins. | Present in bovine and rattlesnake MBP.[6] |
Functional Diversification of MBP Isoforms
The different MBP isoforms are not functionally redundant. They exhibit distinct subcellular localizations and play varied roles in myelination and other cellular processes.
Subcellular Localization and Function
| Isoform | Primary Localization | Key Functions |
| 18.5 kDa (and other membrane-associated isoforms like 14.0 kDa) | Cytoplasmic leaflet of the oligodendrocyte plasma membrane, compact myelin.[9] | - Adhesion of cytosolic surfaces of oligodendrocyte membranes to form the major dense line of myelin.[2] - Formation of a molecular sieve that restricts protein diffusion into compact myelin.[2] - Cytoskeletal assembly and membrane extension.[8] - Participation in Fyn-mediated signaling pathways.[8] |
| 21.5 kDa (and other exon II-containing isoforms like 17.2 kDa) | Primarily nucleus of oligodendrocytes during early development; also found in the cytoplasm.[9] | - Contains a non-traditional PY-nuclear localization signal.[9] - Promotes oligodendrocyte proliferation.[8] - Enhances neurite outgrowth in co-culture. |
Experimental Protocols for MBP Isoform Analysis
The comparative analysis of MBP isoforms relies on a variety of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Western Blotting for MBP Isoform Detection
Western blotting is a widely used technique to separate and identify different MBP isoforms based on their molecular weight.
a) Sample Preparation (from brain tissue):
-
Dissect brain tissue on ice and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (lysate) and determine the protein concentration using a BCA or Bradford assay.
-
Add 4X Laemmli sample buffer to the lysate and boil at 95-100°C for 5 minutes.
b) SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of protein per lane on a 12-15% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
c) Immunodetection:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for MBP overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Immunoprecipitation of MBP
Immunoprecipitation is used to isolate MBP and its interacting proteins from a complex mixture.
a) Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
b) Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose or magnetic beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary MBP antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash three to five times with lysis buffer.
c) Elution and Analysis:
-
Resuspend the beads in 1X Laemmli sample buffer and boil for 5 minutes to elute the protein complexes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
Two-Dimensional (2D) Gel Electrophoresis for MBP Isoform Separation
2D gel electrophoresis separates proteins based on two independent properties: isoelectric point (pI) in the first dimension and molecular weight in the second dimension. This technique is particularly useful for resolving MBP charge isomers resulting from PTMs.[10]
a) Sample Solubilization:
-
Solubilize the protein sample in a rehydration buffer containing urea, thiourea, non-ionic detergents (e.g., CHAPS), a reducing agent (e.g., DTT), and carrier ampholytes.
b) First Dimension: Isoelectric Focusing (IEF):
-
Rehydrate an immobilized pH gradient (IPG) strip with the protein sample.
-
Perform IEF using a programmed voltage gradient until the proteins migrate to their respective pI.
c) Second Dimension: SDS-PAGE:
-
Equilibrate the focused IPG strip in a buffer containing SDS, DTT, and then iodoacetamide.
-
Place the equilibrated strip on top of a polyacrylamide gel and perform SDS-PAGE to separate the proteins based on their molecular weight.
d) Visualization:
-
Stain the gel with Coomassie Brilliant Blue, silver stain, or fluorescent dyes to visualize the separated protein spots.
Signaling Pathways and Experimental Workflows
Fyn-Mediated Signaling Pathway Involving MBP
The Src-family tyrosine kinase Fyn plays a significant role in the initial stages of myelination.[11] It can be activated by signals from cell surface receptors, such as myelin-associated glycoprotein (MAG), leading to the transcriptional activation of the MBP gene.[11] The 18.5 kDa isoform of MBP, in turn, can interact with the SH3 domain of Fyn, participating in downstream signaling events that influence cytoskeletal organization and membrane extension in oligodendrocytes.[8]
Caption: Fyn-MBP signaling pathway in oligodendrocytes.
Experimental Workflow for Comparative Analysis of MBP Isoforms
The following workflow outlines the key steps for a comprehensive comparative analysis of MBP isoforms from different species.
Caption: Workflow for MBP isoform comparative analysis.
References
- 1. Myelin basic protein - Wikipedia [en.wikipedia.org]
- 2. Myelin management by the 18.5–kDa and 21.5–kDa classic myelin basic protein isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the new isoforms of mouse myelin basic protein: the existence of exon 5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of expression of myelin basic proteins (MBPs) in developing rat brain using a novel antibody reacting with four major isoforms of MBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myelin basic protein isoforms in myelinating and remyelinating rat brain aggregate cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myelin basic protein undergoes a broader range of modifications in mammals than in lower vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular characterization of myelin basic protein a (mbpa) gene from red-bellied pacu (Piaractus brachypomus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flexible Players within the Sheaths: The Intrinsically Disordered Proteins of Myelin in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of myelin basic protein isoforms in nonglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Stimulation of Myelin Basic Protein Gene Transcription by Fyn Tyrosine Kinase for Myelination - PMC [pmc.ncbi.nlm.nih.gov]
Validating Protein-Protein Interactions: A Comparative Guide for Researchers
For scientists engaged in drug discovery and molecular research, confirming a suspected interaction between a protein of interest and a novel binding partner is a critical step. This guide provides a comprehensive comparison of established methods for validating such interactions, with a particular focus on scenarios involving Maltose-Binding Protein (MBP)-tagged proteins. We present key quantitative data, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate validation strategy.
The discovery of a novel protein-protein interaction (PPI) opens the door to understanding complex cellular processes and identifying new therapeutic targets. However, initial findings, often from high-throughput screening methods, require rigorous validation to confirm the biological relevance of the interaction. This guide explores five widely used techniques for validating PPIs: Co-Immunoprecipitation (Co-IP), Pull-Down Assay, Surface Plasmon Resonance (SPR), Yeast Two-Hybrid (Y2H), and Bioluminescence Resonance Energy Transfer (BRET).
Method Comparison: A Quantitative Overview
Choosing the right validation method depends on several factors, including the nature of the proteins, the desired quantitative data (e.g., binding affinity), and available resources. The table below summarizes key quantitative parameters for each technique to facilitate a direct comparison.
| Feature | Co-Immunoprecipitation (Co-IP) | Pull-Down Assay | Surface Plasmon Resonance (SPR) | Yeast Two-Hybrid (Y2H) | Bioluminescence Resonance Energy Transfer (BRET) |
| Interaction Environment | In vivo or in vitro (cell lysate) | In vitro | In vitro | In vivo (yeast nucleus) | In vivo (live cells) |
| Typical Binding Affinity (Kd) | Micromolar (µM) to nanomolar (nM) range | Micromolar (µM) to nanomolar (nM) range | Millimolar (mM) to picomolar (pM) range[1] | Micromolar (µM) range | Nanomolar (nM) to low micromolar (µM) range |
| Protein Concentration | Endogenous levels or overexpression | 1-10 µg of bait protein | Ligand: 2-200 µg/mL; Analyte: nanomolar to micromolar range[2] | N/A (expression level dependent) | Dependent on expression levels of fusion proteins |
| Sample Volume | 100-1000 µL of cell lysate | 100-500 µL of lysate/protein solution | 50-200 µL per injection | N/A | 100 µL per well (96-well plate) |
| Quantitative Output | Qualitative (yes/no) or semi-quantitative | Qualitative (yes/no) or semi-quantitative | Quantitative (Kd, kon, koff)[3] | Qualitative or semi-quantitative | Ratiometric (BRET ratio) |
| MBP-Tag Compatibility | Good, can use anti-MBP antibody for IP | Excellent, MBP tag is used as the "bait" | Good, MBP-fusion can be immobilized | Possible, but requires nuclear localization | Good, MBP-fusion can be used as one partner |
In-Depth Look at Validation Techniques
This section provides a detailed overview of each method, including their principles, advantages, and limitations, particularly when working with MBP fusion proteins.
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique used to identify and validate physiologically relevant PPIs within a complex mixture, such as a cell lysate[4]. The principle relies on using an antibody to specifically precipitate a target protein ("bait"), and if this protein is in a complex with other proteins ("prey"), they will be co-precipitated.
Advantages:
-
Physiological relevance: Co-IP can detect interactions occurring at endogenous expression levels within the cell's natural environment[5].
-
Versatility: It can be applied to a wide range of biological samples, including cell lysates and tissue extracts[5].
Disadvantages:
-
Antibody dependency: The success of Co-IP heavily relies on the availability of a high-quality antibody specific to the bait protein[5]. When working with an MBP-tagged protein, an anti-MBP antibody can be used, but this may not be ideal if the tag interferes with the interaction or if the goal is to study the untagged protein's interactions.
-
Indirect interactions: Co-IP may pull down proteins that are indirectly associated with the bait through other binding partners, making it difficult to distinguish direct from indirect interactions[6].
-
Antibody contamination: The co-elution of antibody heavy and light chains can interfere with downstream analysis, such as mass spectrometry or Western blotting[4].
Pull-Down Assay
The pull-down assay is an in vitro method that uses a purified and tagged "bait" protein (in this case, an MBP-fusion protein) immobilized on a resin to capture its interacting partners ("prey") from a protein solution, such as a cell lysate or a purified protein mixture.
Advantages:
-
Direct interaction evidence: When using purified proteins, a positive result strongly suggests a direct physical interaction.
-
MBP-tag utility: The MBP tag itself serves as the affinity handle for immobilization on amylose resin, simplifying the experimental setup[7].
-
Solubility enhancement: The MBP tag can improve the solubility and proper folding of the fusion protein, which is particularly beneficial for proteins that are otherwise difficult to express[7].
Disadvantages:
-
In vitro artifacts: The interaction is studied outside of its natural cellular context, which may lead to non-physiological interactions.
-
Non-specific binding: Proteins from the lysate can non-specifically bind to the resin or the bait protein, leading to false-positive results. Stringent washing steps are crucial to minimize this[8].
-
Tag interference: The MBP tag, being relatively large, could sterically hinder the interaction between the bait and prey proteins.
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique for quantifying biomolecular interactions[3]. It measures changes in the refractive index on a sensor chip surface as an analyte flows over an immobilized ligand. This allows for the precise determination of binding kinetics (association and dissociation rates) and affinity (Kd).
Advantages:
-
Quantitative data: SPR provides detailed quantitative information on binding affinity and kinetics, which is crucial for understanding the strength and stability of the interaction[3].
-
Real-time monitoring: The binding and dissociation events can be observed in real-time, providing insights into the dynamics of the interaction.
-
Label-free: Neither the ligand nor the analyte needs to be labeled, which avoids potential interference from tags.
Disadvantages:
-
Immobilization challenges: The ligand (e.g., the MBP-fusion protein) needs to be immobilized on the sensor chip, which can sometimes affect its conformation and activity.
-
Mass transport limitations: The rate at which the analyte is delivered to the sensor surface can sometimes limit the observed binding rate, requiring careful experimental design and data analysis[9].
-
Requires purified proteins: Both the ligand and analyte generally need to be purified to obtain reliable quantitative data.
Yeast Two-Hybrid (Y2H)
The Y2H system is a genetic method used to detect PPIs in vivo within the nucleus of yeast cells[10]. The "bait" and "prey" proteins are fused to the DNA-binding domain (DBD) and activation domain (AD) of a transcription factor, respectively. If the bait and prey interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.
Advantages:
-
In vivo detection: Interactions are detected within a living cell, which can be more physiologically relevant than in vitro assays.
-
High-throughput screening: Y2H is well-suited for screening large libraries of potential interacting partners.
Disadvantages:
-
High rate of false positives and negatives: Overexpression of fusion proteins and the artificial nuclear environment can lead to non-specific interactions (false positives) or fail to detect genuine interactions that occur in other cellular compartments (false negatives)[11][12].
-
Nuclear localization required: The interaction must occur in the yeast nucleus for the reporter gene to be activated, which is a significant limitation for proteins that normally reside in other cellular compartments[12].
-
Qualitative results: Y2H typically provides qualitative (yes/no) or semi-quantitative data and does not yield precise binding affinities[11].
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a proximity-based assay that measures PPIs in living cells[13]. One protein is fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and the other to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). If the two proteins interact, bringing the donor and acceptor within close proximity (1-10 nm), energy is transferred from the donor to the acceptor, resulting in the emission of light by the acceptor.
Advantages:
-
Live-cell analysis: BRET allows for the real-time monitoring of PPIs in their native cellular environment.
-
Ratiometric measurement: The BRET ratio (acceptor emission / donor emission) provides a quantitative measure of the interaction that is less susceptible to variations in protein expression levels.
-
Dynamic studies: It can be used to study the dynamics of interactions in response to cellular signals or drug treatments.
Disadvantages:
-
Fusion protein expression: The expression of fusion proteins is required, and the tags could potentially interfere with the interaction.
-
Distance-dependent: The efficiency of energy transfer is highly dependent on the distance and orientation of the donor and acceptor molecules, meaning a lack of BRET signal does not definitively rule out an interaction[14].
-
Potential for non-specific signals: Overexpression of the fusion proteins can lead to random collisions and an increase in non-specific BRET signals[15].
Experimental Protocols and Workflows
To facilitate the implementation of these techniques, we provide detailed, step-by-step protocols for each method.
Protocol 1: Co-Immunoprecipitation (Co-IP)
Objective: To validate the interaction between an MBP-fusion protein and a novel binding partner from a cell lysate.
Materials:
-
Cells expressing the MBP-fusion protein and the putative binding partner.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-MBP antibody or an antibody specific to the novel binding partner.
-
Protein A/G magnetic beads or agarose resin.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Equipment for cell lysis (e.g., sonicator, dounce homogenizer).
-
Magnetic rack or centrifuge.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Lysis: Harvest and wash cells. Lyse the cells in ice-cold lysis buffer.
-
Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody to the lysate and incubate with gentle rotation to allow antibody-antigen complexes to form.
-
Capture of Immune Complexes: Add protein A/G beads to the lysate and incubate to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in elution buffer and heat to release the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both the MBP-fusion protein and the novel binding partner.
Co-Immunoprecipitation Experimental Workflow.
Protocol 2: MBP Pull-Down Assay
Objective: To confirm a direct interaction between a purified MBP-fusion protein and a novel binding partner.
Materials:
-
Purified MBP-fusion "bait" protein.
-
Cell lysate containing the "prey" protein or purified "prey" protein.
-
Amylose resin.
-
Binding/Wash buffer (e.g., 20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4).
-
Elution buffer (Binding/Wash buffer containing 10 mM maltose).
-
Microcentrifuge tubes.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Immobilization of Bait: Incubate the purified MBP-fusion protein with amylose resin to immobilize the bait.
-
Washing: Wash the resin to remove unbound bait protein.
-
Binding: Add the cell lysate or purified prey protein to the resin and incubate to allow for interaction.
-
Washing: Wash the resin extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the resin using the elution buffer containing maltose.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting to detect the presence of the prey protein.
MBP Pull-Down Assay Experimental Workflow.
Protocol 3: Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the binding kinetics and affinity of the interaction between an MBP-fusion protein and a novel binding partner.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified MBP-fusion protein (ligand).
-
Purified novel binding partner (analyte).
-
Immobilization buffers (e.g., sodium acetate at various pHs).
-
Amine coupling reagents (EDC, NHS).
-
Running buffer (e.g., HBS-EP+).
-
Regeneration solution (e.g., glycine-HCl, pH 2.0).
Procedure:
-
Ligand Immobilization: Covalently immobilize the MBP-fusion protein onto the sensor chip surface using amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the purified analyte over the sensor surface.
-
Data Acquisition: Monitor the change in resonance units (RU) in real-time to generate sensorgrams showing the association and dissociation phases.
-
Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Surface Plasmon Resonance Experimental Workflow.
Protocol 4: Yeast Two-Hybrid (Y2H) Assay
Objective: To detect the interaction between an MBP-fusion protein and a novel binding partner in vivo in yeast.
Materials:
-
Yeast expression vectors for bait (pGBKT7) and prey (pGADT7).
-
Competent yeast strain (e.g., AH109).
-
Plasmids encoding the MBP-fusion protein (cloned into the bait vector) and the novel binding partner (cloned into the prey vector).
-
Yeast transformation reagents.
-
Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).
-
X-α-Gal for blue/white screening.
Procedure:
-
Vector Construction: Clone the coding sequences of the MBP-fusion protein and the novel binding partner into the bait and prey vectors, respectively.
-
Yeast Transformation: Co-transform the bait and prey plasmids into the competent yeast strain.
-
Selection: Plate the transformed yeast on selective media lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both plasmids.
-
Interaction Screening: Replica-plate the colonies onto highly selective media lacking histidine and adenine (SD/-Trp/-Leu/-His/-Ade) and media containing X-α-Gal.
-
Analysis: Growth on the highly selective media and the development of a blue color indicate a positive interaction.
Yeast Two-Hybrid Experimental Workflow.
Protocol 5: Bioluminescence Resonance Energy Transfer (BRET)
Objective: To monitor the interaction between an MBP-fusion protein and a novel binding partner in living cells.
Materials:
-
Mammalian expression vectors for donor (e.g., pcDNA3-Rluc) and acceptor (e.g., pcDNA3-YFP).
-
Plasmids encoding the MBP-fusion protein fused to the donor and the novel binding partner fused to the acceptor.
-
Mammalian cell line (e.g., HEK293T).
-
Cell culture reagents and transfection reagent.
-
BRET substrate (e.g., coelenterazine h).
-
Luminometer capable of measuring dual wavelengths.
-
96-well white microplates.
Procedure:
-
Vector Construction: Clone the coding sequences of the MBP-fusion protein and the novel binding partner into the donor and acceptor expression vectors, respectively.
-
Cell Transfection: Co-transfect the donor and acceptor plasmids into the mammalian cells.
-
Cell Plating: Plate the transfected cells into a 96-well white microplate.
-
BRET Measurement: Add the BRET substrate to the cells and immediately measure the luminescence at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A significantly higher BRET ratio in cells co-expressing the fusion proteins compared to controls indicates an interaction.
Bioluminescence Resonance Energy Transfer Workflow.
References
- 1. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 4. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Advantages and Disadvantages of Co-Immunoprecipitation in Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 7. [Effect of different tags on pulldown assays implemented by LMO2 fusion protein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advantages and Disadvantages of Pull-Down Coupled with MS for Protein Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 9. youtube.com [youtube.com]
- 10. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. singerinstruments.com [singerinstruments.com]
- 13. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. berthold.com [berthold.com]
Cross-Validation of Myelin Basic Protein (MBP) ELISA with Western Blot: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in neuroscience and related fields, the accurate quantification of Myelin Basic Protein (MBP) is crucial for studying demyelinating diseases and developing therapeutic interventions. Both Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blot are powerful immunoassay techniques for detecting and quantifying MBP. However, each method possesses distinct advantages and limitations. This guide provides a comprehensive comparison of MBP ELISA and Western Blot, offering detailed experimental protocols and guidance on cross-validating results for enhanced data integrity.
Introduction to MBP Quantification Techniques
ELISA is a plate-based assay renowned for its high sensitivity, throughput, and quantitative accuracy, making it ideal for analyzing a large number of samples.[1][2][3] Conversely, Western Blot is a technique that separates proteins by molecular weight before antibody-based detection. This provides valuable information on protein size and specificity, often serving as a confirmatory method for ELISA results.[1][2][4] Cross-validation of results from both techniques is a robust approach to ensure the reliability and accuracy of MBP quantification.
Experimental Protocols
Detailed methodologies for both MBP ELISA and Western Blot are provided below. These protocols are synthesized from publicly available information and should be adapted based on specific reagents and laboratory conditions.
Myelin Basic Protein (MBP) ELISA Protocol
This protocol outlines the steps for a sandwich ELISA, a common format for quantifying proteins in various samples like serum, plasma, cerebrospinal fluid (CSF), and tissue homogenates.[5][6][7]
-
Plate Preparation :
-
Coat a 96-well microplate with a capture antibody specific for MBP diluted in a suitable coating buffer.
-
Incubate the plate overnight at 4°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Wash the plate again.
-
-
Sample and Standard Incubation :
-
Prepare a serial dilution of a known concentration of MBP standard to generate a standard curve.
-
Add the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.[6]
-
Wash the plate to remove unbound substances.
-
-
Detection :
-
Add a detection antibody, also specific for MBP but targeting a different epitope than the capture antibody, to each well. This antibody is typically biotinylated.
-
Wash the plate.
-
Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) to each well.
-
Wash the plate.
-
-
Signal Development and Measurement :
Myelin Basic Protein (MBP) Western Blot Protocol
This protocol details the steps for detecting and semi-quantifying MBP from samples such as brain tissue lysates.[9][10][11]
-
Sample Preparation :
-
Homogenize tissue samples in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA or Bradford assay).[9]
-
Denature the protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[9]
-
-
Gel Electrophoresis :
-
Load equal amounts of protein from each sample into the wells of a polyacrylamide gel (e.g., 12-15% SDS-PAGE).[9]
-
Run the gel to separate the proteins based on their molecular weight.
-
-
Protein Transfer :
-
Immunodetection :
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9][10]
-
Incubate the membrane with a primary antibody specific for MBP overnight at 4°C.[9]
-
Wash the membrane multiple times with a wash buffer (e.g., TBST).[10]
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse/rabbit IgG) for 1 hour at room temperature.[10]
-
Wash the membrane again.
-
-
Signal Detection and Analysis :
-
Add a chemiluminescent substrate (e.g., ECL) to the membrane.[9]
-
Capture the signal using a digital imager or X-ray film.
-
Perform densitometric analysis of the bands corresponding to MBP to semi-quantify its expression level relative to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation for Cross-Validation
To effectively cross-validate the results from MBP ELISA and Western Blot, a direct comparison of the data obtained from the same set of samples is essential. The following table provides an example of how to structure this comparative data.
| Sample ID | Sample Type | MBP Concentration by ELISA (ng/mL) | Relative MBP Expression by Western Blot (Densitometry Units) |
| Control 1 | Brain Lysate | 25.4 | 1.00 |
| Control 2 | Brain Lysate | 28.1 | 1.12 |
| Treated 1 | Brain Lysate | 15.2 | 0.60 |
| Treated 2 | Brain Lysate | 12.8 | 0.51 |
| CSF 1 | CSF | 5.8 | Not Detected |
| CSF 2 | CSF | 7.2 | Not Detected |
Note: Western Blot provides semi-quantitative data, often expressed as a ratio relative to a control sample. The sensitivity of Western Blot may be lower than ELISA, which can lead to "Not Detected" results for samples with low MBP concentrations.[3]
Visualizing the Cross-Validation Workflow
A clear understanding of the experimental workflow is crucial for planning and executing the cross-validation study. The following diagram illustrates the logical flow of the process.
Signaling Pathway Context
While this guide focuses on the detection methods, it is important to remember that MBP is a key component of the myelin sheath in the central nervous system. Its expression and degradation are central to various neurological signaling pathways. The diagram below provides a simplified representation of MBP's role.
Conclusion
References
- 1. Western blotting vs. ELISA | Abcam [abcam.com]
- 2. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. rndsystems.com [rndsystems.com]
- 7. assaygenie.com [assaygenie.com]
- 8. MBP ELISA kit [antibodies-online.com]
- 9. benchchem.com [benchchem.com]
- 10. neb.com [neb.com]
- 11. neb.com [neb.com]
A Head-to-Head Comparison: MBP-Tagged Protein Purification With and Without a His-Tag
For researchers, scientists, and drug development professionals seeking to optimize recombinant protein purification, the choice of affinity tag is a critical decision point. The Maltose-Binding Protein (MBP) tag is a popular choice due to its ability to enhance the solubility of its fusion partners. However, the question often arises: is an MBP tag alone sufficient, or does the addition of a polyhistidine (His-tag) offer tangible benefits? This guide provides an objective comparison of MBP purification with and without a His-tag, supported by experimental data and detailed protocols.
The primary advantage of the MBP tag lies in its capacity to act as a molecular chaperone, often leading to higher yields of soluble protein. Purification is typically achieved through affinity chromatography using an amylose resin, which specifically binds to the MBP tag. The fusion protein is then eluted with maltose.
The addition of a His-tag to the MBP-fusion protein (creating a dual-tagged protein) introduces a second affinity purification option: Immobilized Metal Affinity Chromatography (IMAC). This allows for a tandem purification strategy, which can potentially increase purity. Let's delve into a quantitative and qualitative comparison of these two approaches.
Data Presentation: A Quantitative Look at Purification Performance
| Parameter | MBP Purification (Amylose Resin) | MBP-His Purification (Tandem or IMAC) | Citation(s) |
| Protein Yield | 2.1 mg (MBP-FLD), 1.2 mg (MBP-GFP) from 1 ml of resin | 8.0 - 12 mg from 1 Liter of culture (membrane proteins) | [1][2] |
| Purity | Often 70-90% after a single affinity step | >90% after a single IMAC step | [2][3] |
| Binding Capacity of Resin | Amylose resin: ~3.2 mg of MBP per ml of resin | Ni-NTA resin: High capacity | [1] |
| Qualitative Purity Assessment | Generally good, but may require additional purification steps for very high purity applications. | Can achieve very high purity in a single step, though some host cell proteins with histidine clusters may co-elute. | [4][5][6] |
| Protein Activity | Generally well-preserved due to mild elution conditions. | Well-preserved, with elution typically performed using imidazole. | [7] |
Key Considerations: Making the Right Choice
| Feature | MBP Purification (Without His-tag) | MBP-His Purification (With His-tag) |
| Primary Advantage | Enhanced solubility of the target protein.[8][9][10] | Versatility of purification options and potentially higher purity.[1][8] |
| Purification Principle | Affinity of MBP for amylose resin.[11] | Affinity of MBP for amylose and affinity of His-tag for metal ions (e.g., Ni2+, Co2+).[7] |
| Workflow Simplicity | Single-step affinity purification. | Can be a single step (IMAC) or a two-step (tandem) purification. |
| Potential Issues | Weak binding of some MBP fusions to amylose resin; amylose resin can be degraded by amylases present in the cell lysate.[1][9] | Co-purification of host proteins with histidine-rich regions; potential for metal ions to leach from the column and affect protein function.[5] |
| Cost | Amylose resin can be relatively expensive.[9] | IMAC resins are generally cost-effective and can be regenerated.[5] |
Experimental Protocols
Methodology 1: Purification of MBP-Tagged Protein using Amylose Affinity Chromatography
This protocol is a generalized procedure based on common laboratory practices.
-
Cell Lysis and Clarification:
-
Resuspend the E. coli cell pellet expressing the MBP-fusion protein in a suitable lysis buffer (e.g., 20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to pellet cell debris.
-
-
Affinity Chromatography:
-
Equilibrate an amylose resin column with the lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column extensively with lysis buffer to remove unbound proteins.
-
Elute the MBP-fusion protein with elution buffer (lysis buffer containing 10 mM maltose).
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to assess purity and yield.
-
Methodology 2: Purification of MBP-His-Tagged Protein using Tandem Affinity Chromatography
This protocol outlines a two-step purification process for a dual-tagged protein.
-
Cell Lysis and Clarification:
-
Follow the same procedure as in Methodology 1. The lysis buffer should be compatible with both amylose and IMAC resins (e.g., phosphate-based buffer without EDTA).
-
-
First Affinity Step: Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA (or other suitable IMAC) column with IMAC binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Load the clarified lysate onto the column.
-
Wash the column with binding buffer containing a low concentration of imidazole (e.g., 20 mM) to remove weakly bound contaminants.
-
Elute the MBP-His-fusion protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
-
Second Affinity Step: Amylose Affinity Chromatography (Optional, for higher purity):
-
Buffer exchange the eluted fractions from the IMAC step into the amylose binding buffer (e.g., 20 mM Tris-HCl, 200 mM NaCl, pH 7.4) to remove imidazole.
-
Proceed with amylose affinity chromatography as described in Methodology 1.
-
-
Analysis:
-
Analyze fractions from both purification steps by SDS-PAGE to monitor the increase in purity.
-
Visualizing the Workflows
Caption: A comparison of the purification workflows for MBP-tagged proteins with and without a His-tag.
Logical Relationships and Key Differences
Caption: Key attributes and relationships of MBP and His-tags in protein purification.
Conclusion
The decision to include a His-tag in an MBP-fusion construct depends on the specific requirements of the downstream application. For applications where high solubility is the primary concern and moderate purity is acceptable, an MBP tag alone may be sufficient. This approach offers a straightforward, single-step purification protocol.
However, for applications demanding very high purity, or for proteins that are particularly challenging to purify, the addition of a His-tag provides a significant advantage. The versatility of having two distinct affinity purification options, which can be used in tandem, often leads to a final product of superior purity. While this may add a step to the purification workflow, the potential for a cleaner protein preparation can be invaluable for sensitive downstream assays and structural studies. Ultimately, the choice between these two effective strategies should be guided by a careful consideration of the desired yield, purity, and the intended use of the recombinant protein.
References
- 1. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 2. A Systematic Assessment of Mature MBP in Membrane Protein Production: Overexpression, Membrane targeting and Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. Comparison of affinity tags for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. One-step affinity purification of fusion proteins with optimal monodispersity and biological activity: application to aggregation-prone HPV E6 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. genscript.com [genscript.com]
- 10. How Much Do You Know about MBP tag? | MolecularCloud [molecularcloud.org]
- 11. Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Detection of Myelin Basic Protein in Cerebrospinal Fluid: Established ELISA vs. a Novel Nanoimmunosensor Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel nanoimmunosensor-based method and the established Enzyme-Linked Immunosorbent Assay (ELISA) for the detection and quantification of Myelin Basic Protein (MBP) in cerebrospinal fluid (CSF). MBP is a critical biomarker for monitoring demyelinating neurological diseases such as Multiple Sclerosis (MS).[1][2] This document presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate method for their studies.
Performance Comparison
The following table summarizes the key performance characteristics of a standard sandwich ELISA and a recently developed nanoimmunosensor for the detection of MBP in CSF. The data is compiled from multiple studies to provide a broad overview of each method's capabilities.
| Feature | Sandwich ELISA | Nanoimmunosensor |
| Sensitivity | 0.156 ng/mL | 0.30 nM |
| Detection Range | 0.625 - 40 ng/mL | Not explicitly stated, but sufficient for clinical analysis |
| Assay Time | ~4-5 hours | Not explicitly stated, but implied to be rapid |
| Principle | Enzyme-catalyzed colorimetric or chemiluminescent detection | Electrochemical detection using differential pulse voltammetry (DPV) and electrochemical impedance spectroscopy (EIS) |
| Throughput | High (96-well plate format) | Lower (single sensor, but potential for array development) |
| Instrumentation | Microplate reader | Potentiostat/Galvanostat for electrochemical measurements |
| Comments | Well-established, widely available kits.[3] | High sensitivity, potential for miniaturization and multiplexing.[4][5] |
Experimental Protocols
Standard Sandwich ELISA Protocol for MBP Detection
This protocol is a generalized representation of a commercially available sandwich ELISA kit for human MBP.
-
Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for human MBP.
-
Standard and Sample Addition:
-
Prepare a serial dilution of the MBP standard to create a standard curve.
-
Add 100 µL of standards, controls, and CSF samples to the appropriate wells. .
-
-
Incubation: Cover the plate and incubate for 2.5 hours at room temperature with gentle shaking.
-
Washing: Aspirate each well and wash four times with the provided wash buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature with gentle shaking.
-
Washing: Repeat the wash step as in step 4.
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well.
-
Incubation: Cover the plate and incubate for 45 minutes at room temperature with gentle shaking.
-
Washing: Repeat the wash step as in step 4.
-
Substrate Addition: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader within 30 minutes.
-
Analysis: Calculate the MBP concentration in the samples by interpolating from the standard curve.
Novel Nanoimmunosensor Protocol for MBP Detection
This protocol is based on the development of a graphene oxide-based electrochemical nanoimmunosensor.[4][5]
-
Electrode Preparation:
-
A screen-printed carbon electrode (SPCE) is modified with a layer of graphene oxide (GO) and poly(propyleneglycol) dendrimers (pPG).
-
-
Antibody Immobilization:
-
Anti-MBP antibodies are immobilized onto the modified electrode surface.
-
-
Blocking: The electrode is treated with a blocking agent (e.g., bovine serum albumin) to prevent non-specific binding.
-
Sample Incubation: The functionalized electrode is incubated with the CSF sample containing MBP.
-
Washing: The electrode is washed to remove unbound proteins.
-
Electrochemical Measurement:
-
The electrochemical response is measured using differential pulse voltammetry (DPV) or electrochemical impedance spectroscopy (EIS). The binding of MBP to the antibodies on the electrode surface causes a change in the electrochemical signal.
-
-
Data Analysis: The change in the electrochemical signal is proportional to the concentration of MBP in the sample. A calibration curve is used to determine the MBP concentration.
Visualizing the Methodologies
Experimental Workflow: Nanoimmunosensor for MBP Detection
Caption: Workflow of the nanoimmunosensor for MBP detection.
Signaling Pathway: MBP-Induced Inflammation
Extracellular MBP, released during demyelination, can act as a damage-associated molecular pattern (DAMP) and trigger inflammatory signaling pathways in central nervous system (CNS) cells, such as endothelial cells that form the blood-brain barrier (BBB).[1][6]
Caption: MBP-induced inflammatory pathway in endothelial cells.
Conclusion
Both ELISA and the novel nanoimmunosensor are effective methods for the detection of MBP in CSF. The choice of method will depend on the specific requirements of the research.
-
ELISA is a robust and high-throughput method suitable for large-scale clinical studies where well-established protocols and commercially available kits are advantageous.
-
The nanoimmunosensor offers superior sensitivity and the potential for rapid, point-of-care testing. This makes it an attractive option for early diagnosis and for research applications requiring the detection of very low levels of MBP.
Further validation of the nanoimmunosensor in larger patient cohorts is necessary to fully establish its clinical utility. However, its promising performance characteristics suggest that it could become a valuable tool in the diagnosis and monitoring of demyelinating diseases.
References
- 1. MYELIN BASIC PROTEIN INDUCES INFLAMMATORY MEDIATORS FROM PRIMARY HUMAN ENDOTHELIAL CELLS AND BLOOD-BRAIN-BARRIER DISRUPTION: IMPLICATIONS FOR THE PATHOGENESIS OF MULTIPLE SCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple sclerosis and myelin basic protein: insights into protein disorder and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomatik Corporation Human Myelin Basic Protein (Mbp) Antibody Elisa Kit, | Fisher Scientific [fishersci.com]
- 4. Simultaneous quantification of Myelin Basic Protein and Tau proteins in cerebrospinal fluid and serum of Multiple Sclerosis patients using nanoimmunosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Myelin basic protein induces inflammatory mediators from primary human endothelial cells and blood-brain barrier disruption: implications for the pathogenesis of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Myelin Basic Protein (MBP)
Researchers, scientists, and drug development professionals handling Myelin Basic Protein (MBP) must adhere to rigorous safety protocols to ensure a secure laboratory environment. As MBP is a biological molecule, its disposal falls under the category of biohazardous waste, necessitating specific handling and decontamination procedures to mitigate potential risks. This guide provides essential, step-by-step instructions for the proper disposal of MBP and associated materials.
Immediate Safety and Handling Precautions
Before beginning any work with MBP, it is crucial to be familiar with the general safety guidelines for handling biological materials. Personal Protective Equipment (PPE), including lab coats, gloves, and safety glasses, should be worn at all times. All work should be conducted in a designated area, and any spills should be managed immediately according to your institution's established protocols for biohazardous materials.
Disposal of Myelin Basic Protein Waste
The appropriate disposal method for MBP waste depends on its physical state (solid or liquid) and whether it is contaminated with other hazardous materials.
Solid MBP Waste Disposal:
Solid waste contaminated with MBP, such as used personal protective equipment (gloves, lab coats), culture plates, and pipette tips, should be treated as biohazardous waste.
-
Collection: Place all solid biohazardous waste into designated, leak-proof biohazard bags, which are typically red or orange and marked with the universal biohazard symbol.[1][2][3] To prevent punctures and leaks, these bags should be placed inside a rigid, secondary container with a tight-fitting lid.[1]
-
Decontamination: The primary method for decontaminating solid biohazardous waste is autoclaving.[3] Ensure that the biohazard bags are loosely tied to allow for steam penetration during the autoclaving cycle.[3]
-
Final Disposal: After autoclaving, the decontaminated waste can typically be disposed of with regular laboratory trash, but be sure to consult your local and institutional regulations.
Liquid MBP Waste Disposal:
Liquid waste containing MBP, such as protein solutions and cell culture media, must be decontaminated before disposal.
-
Collection: Collect liquid biohazardous waste in a leak-proof, rigid container that is clearly labeled with a biohazard symbol.[3]
-
Decontamination: A common and effective method for decontaminating liquid biohazardous waste is to add chlorine bleach to a final concentration of 10%.[3] The solution should be allowed to sit for at least 30 minutes to ensure complete inactivation.[3]
-
Final Disposal: After decontamination, the liquid waste can typically be disposed of down the sanitary sewer.[3]
Sharps Waste Disposal:
Any sharps, such as needles, syringes, or glass slides, contaminated with MBP must be disposed of in a designated sharps container.[2][4] These containers are puncture-resistant and leak-proof. Once the container is two-thirds full, it should be sealed and disposed of according to your institution's biohazardous waste procedures, which may include autoclaving or incineration.[2]
Disposal of MBP Waste Mixed with Other Hazardous Materials
If MBP waste is mixed with other hazardous chemicals or radioactive materials, it must be treated as mixed waste. The disposal of mixed waste is more complex and requires adherence to specific protocols for each component of the waste stream. Consult your institution's Environmental Health and Safety (EHS) department for guidance on the proper segregation, labeling, and disposal of mixed waste.[1]
Considerations for Preservatives
Some commercially available MBP solutions may contain preservatives like sodium azide.[5] While in small concentrations this may not be considered a hazardous material, it is important to be aware that sodium azide can react with lead and copper plumbing to form highly explosive metal azides.[5] Therefore, if disposing of solutions containing sodium azide down the drain, it is crucial to flush with large volumes of water to prevent accumulation.[5]
Experimental Protocols
The standard operating procedure for the disposal of MBP waste is aligned with general protocols for biohazardous waste management. No MBP-specific disposal experiments are typically required. The key is to ensure the effective inactivation of any potential biological activity through validated decontamination methods such as autoclaving or chemical disinfection.
Quantitative Data Summary
No specific quantitative data for the disposal of Myelin Basic Protein was found in the search results. The disposal procedures are based on qualitative best practices for handling biohazardous materials.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of waste contaminated with Myelin Basic Protein.
Caption: MBP Waste Disposal Workflow.
References
Navigating the Safe Handling of Myelin Basic Protein: A Comprehensive Guide to Personal Protective Equipment and Disposal
Researchers and drug development professionals working with Myelin Basic Protein (MBP) must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to facilitate the safe handling of this key protein.
Essential Personal Protective Equipment (PPE)
When handling Myelin Basic Protein, a comprehensive approach to personal protection is paramount. The following table summarizes the recommended PPE to be used at all stages of handling, from receiving to disposal.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required if there is a splash hazard.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile gloves are a preferred choice).[3] Gloves should be changed when contaminated or their integrity is compromised.[3] |
| Body Protection | A lab coat or gown should be worn to protect clothing and skin.[1][4] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood.[5][6][7] |
Operational Plan for Handling Myelin Basic Protein
A systematic approach to handling MBP is crucial for laboratory safety and experimental integrity. The following step-by-step plan outlines the procedures for receiving, storing, preparing, and using MBP.
Receiving and Inspection
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.
-
Verify that the product matches the order information and that the container is properly labeled.
Storage
-
Store MBP according to the manufacturer's instructions, typically at -20°C for long-term storage and 2-8°C for short-term storage.[6]
-
Keep the container tightly closed in a dry and well-ventilated place.[6]
-
For long-term storage, it is advisable to aliquot the protein into single-use tubes to avoid repeated freeze-thaw cycles.[8]
-
All storage containers must be clearly labeled with the contents and any associated hazards.[1]
Preparation and Use
-
All handling of MBP powder or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[5][7]
-
Before handling, ensure all necessary PPE is donned correctly.
-
To prepare a solution, slowly add the solvent to the MBP powder to avoid the creation of dust. Do not vigorously shake or vortex protein solutions to prevent denaturation; gentle mixing with a micropipettor is preferred.
-
When working with protein solutions, it is best practice to keep them on wet ice to slow down potential degradation.
Disposal Plan for Myelin Basic Protein and Contaminated Materials
Proper disposal of MBP and any materials that have come into contact with it is critical to prevent environmental contamination and potential health risks.
Waste Segregation
-
All disposable items that have been in contact with MBP, such as gloves, pipette tips, and tubes, should be considered contaminated waste.
-
Segregate contaminated waste from regular laboratory trash.
Decontamination and Disposal
-
For spills, cover the area with a suitable absorbent material.[5] Using non-sparking tools, collect the material and place it in a sealed, labeled container for disposal.[5]
-
The spill site should be decontaminated with a 10% caustic solution, and the area should be well-ventilated.[5]
-
Unused MBP solutions and contaminated materials should be disposed of in accordance with local, state, and federal regulations.[9]
-
If the MBP product contains other hazardous substances, such as sodium azide, specific disposal procedures must be followed to avoid the formation of explosive compounds.[9] For example, flushing with large volumes of water is recommended for products containing sodium azide.[9]
Quantitative Safety Data
At present, specific quantitative occupational exposure limits for Myelin Basic Protein have not been established. Researchers should handle MBP with the care required for a substance of unknown toxicity. The primary hazards are related to inhalation, and skin/eye contact. Some in-vitro studies have suggested that MBP may have neurotoxic effects.[10][11][12]
| Parameter | Value |
| Occupational Exposure Limit (OEL) | Not established |
| Immediately Dangerous to Life or Health (IDLH) | Not established |
Visualizing the Safe Handling Workflow
To provide a clear, at-a-glance understanding of the safe handling process, the following workflow diagram illustrates the key steps from receiving to disposal.
Caption: Workflow for the safe handling of Myelin Basic Protein.
Understanding the Hazards of Myelin Basic Protein
This diagram outlines the primary hazards associated with MBP and the protective measures to mitigate them.
Caption: Key hazards and corresponding personal protective equipment for MBP.
References
- 1. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. biocrick.com [biocrick.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. genextgenomics.com [genextgenomics.com]
- 9. diagomics.com [diagomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Myelin basic protein induces neuron-specific toxicity by directly damaging the neuronal plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Myelin Basic Protein Induces Neuron-Specific Toxicity by Directly Damaging the Neuronal Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
